molecular formula C6H11BO8 B8569688 Borogluconate

Borogluconate

Numéro de catalogue: B8569688
Poids moléculaire: 221.96 g/mol
Clé InChI: KJEUMRLAKARHEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Borogluconate is a useful research compound. Its molecular formula is C6H11BO8 and its molecular weight is 221.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C6H11BO8

Poids moléculaire

221.96 g/mol

Nom IUPAC

2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid

InChI

InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12)

Clé InChI

KJEUMRLAKARHEP-UHFFFAOYSA-N

SMILES canonique

B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of calcium borogluconate, a vital compound in veterinary medicine for the treatment of hypocalcemia. The document details the underlying chemistry, experimental protocols, and relevant quantitative data, offering a thorough resource for laboratory synthesis and process development.

Introduction

Calcium this compound is a complex of calcium, boron, and gluconate, prized for its high solubility and stability in aqueous solutions, which makes it superior to calcium gluconate for parenteral administration. Its primary application is in the rapid treatment of milk fever (parturient paresis) in cattle and other livestock, a condition characterized by a severe drop in blood calcium levels.[1][2] The addition of boric acid to calcium gluconate significantly enhances the solubility of the calcium salt, allowing for the preparation of concentrated, stable injectable solutions.[3][4]

Chemical Background

The synthesis of calcium this compound involves the reaction of calcium gluconate with boric acid in an aqueous medium.[3] Boric acid acts as a chelating agent, forming a more soluble complex with calcium gluconate.[1][3] This reaction is typically facilitated by heating. The generally accepted stoichiometry for this reaction is approximately five parts calcium gluconate to one part boric acid by weight.[3] The resulting product is a complex cyclic ester.[3]

Experimental Protocols

This section details methodologies for the synthesis of calcium this compound, derived from established laboratory procedures.

Protocol 1: Basic Aqueous Synthesis

This protocol outlines a straightforward method for preparing a calcium this compound solution.

  • Materials:

    • Calcium gluconate monohydrate

    • Boric acid (technical grade)

    • Purified water

  • Procedure:

    • To 1100 grams of purified water at room temperature, add 860.5 grams of calcium gluconate monohydrate and 244 grams of boric acid.[5]

    • Stir the resulting mixture while warming it to approximately 50°C.[5]

    • Continue heating and stirring until a clear, dark brown solution is obtained.[5]

    • Allow the solution to cool to room temperature.[5]

    • The resulting solution can be used as is, or the water can be evaporated to yield solid calcium this compound.[5]

Protocol 2: Synthesis with Purification by Activated Carbon

This protocol includes a purification step to remove impurities and is adapted from patented manufacturing processes.

  • Materials:

    • Calcium gluconate

    • Boric acid

    • Purified water

    • Activated carbon

  • Procedure:

    • Add 60-80% of the total required volume of purified water to a reaction vessel and heat to boiling.[6]

    • Add the specified amounts of calcium gluconate and boric acid to the boiling water.[6]

    • Seal the vessel and continue to boil for 90-120 minutes, stirring to ensure complete dissolution of the reactants.[6][7]

    • Add 0.1% (w/v) activated carbon to the solution and continue to boil for an additional 20-40 minutes with stirring.[6][8]

    • Cool the solution to 40-50°C.[7][8]

    • Adjust the pH of the solution to 5.5-6.5 using a suitable pH adjuster (e.g., glacial acetic acid, sodium hydroxide).[7]

    • Add purified water to reach the final desired volume.

    • Filter the solution to remove the activated carbon and any other particulate matter. The resulting clear solution is the final product.

Quantitative Data

The following tables summarize the quantitative data related to the synthesis and formulation of calcium this compound.

Table 1: Reactant Quantities for Synthesis

ReactantProtocol 1Protocol 2 (Example Formulation)
Calcium Gluconate (or monohydrate)860.5 g100-150 g
Boric Acid244 g10-25 g
Purified Water1100 g200-350 mL

Data sourced from PrepChem.com[5] and a representative patent.[8]

Table 2: Physicochemical Properties

PropertyValue
pH of a 20% aqueous solution~3.5 (unadjusted)[2][3]
pH of a formulated solution (adjusted)5.5 - 6.5[7]
Solubility in waterFreely soluble

Visualizations

Diagram 1: Chemical Synthesis Workflow of Calcium this compound

G Chemical Synthesis Workflow of Calcium this compound Reactants Calcium Gluconate & Boric Acid Mixing Mixing and Heating (~50°C or Boiling) Reactants->Mixing Water Purified Water Water->Mixing Dissolution Complete Dissolution Mixing->Dissolution Purification Optional: Add Activated Carbon & Boil Dissolution->Purification Cooling Cooling to Room Temperature Dissolution->Cooling (Basic Protocol) Purification->Cooling pH_Adjustment Optional: pH Adjustment (5.5-6.5) Cooling->pH_Adjustment Filtration Filtration Cooling->Filtration (Basic Protocol) pH_Adjustment->Filtration Final_Product Calcium this compound Solution Filtration->Final_Product

Caption: A flowchart illustrating the key stages in the chemical synthesis of a calcium this compound solution.

Diagram 2: Physiological Mechanism of Action

G Physiological Action of Calcium this compound Hypocalcemia Hypocalcemia (Low Blood Calcium) Administration Parenteral Administration of Calcium this compound Hypocalcemia->Administration Dissociation Dissociation into Calcium Ions and this compound Complex Administration->Dissociation Increased_Ca Rapid Increase in Bioavailable Blood Calcium Levels Dissociation->Increased_Ca Restoration Restoration of Normal Neuromuscular Function Increased_Ca->Restoration Resolution Resolution of Clinical Signs of Milk Fever Restoration->Resolution

Caption: The physiological workflow from administration of calcium this compound to the resolution of hypocalcemia.

Conclusion

The synthesis of calcium this compound is a well-established process crucial for the production of a critical veterinary therapeutic agent. The reaction between calcium gluconate and boric acid in an aqueous solution, often with the application of heat, yields a highly soluble and stable form of calcium. The methodologies presented in this guide, along with the summarized quantitative data, provide a solid foundation for the replication and further development of this synthesis in a research or drug development setting. The key to the success of this formulation lies in the enhanced solubility and stability imparted by the formation of the this compound complex, which allows for the safe and effective parenteral administration of high concentrations of calcium.

References

An In-depth Technical Guide to the Mechanism of Action of Borogluconate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate is a critical therapeutic agent in veterinary medicine for the treatment of hypocalcemia, colloquially known as milk fever, particularly in ruminants. Its efficacy is rooted in the chelating action of the this compound complex, which significantly enhances the solubility and bioavailability of calcium compared to simpler calcium salts. This technical guide provides a detailed examination of the mechanism of action of this compound as a chelating agent. It covers the underlying coordination chemistry, thermodynamics, and the physicochemical properties of the calcium-borogluconate complex. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, characterization, and analysis of this important veterinary drug, and presents quantitative data in a structured format for ease of comparison and interpretation.

Introduction

Hypocalcemia is a metabolic disorder characterized by dangerously low levels of blood calcium, which can lead to neuromuscular dysfunction and, if untreated, can be fatal. The rapid and effective restoration of calcium homeostasis is paramount. While various calcium salts are available, calcium gluconate, though safer than calcium chloride, suffers from limited solubility, restricting the concentration of administrable solutions. The formation of calcium this compound, a complex of calcium, gluconic acid, and boric acid, overcomes this limitation. Boric acid's interaction with the polyhydroxy structure of gluconic acid creates a more effective chelating agent for calcium ions, resulting in a highly soluble and stable complex. This enhanced solubility allows for the preparation of concentrated, injectable solutions for rapid calcium delivery in acute hypocalcemic states[1][2].

This guide will delve into the chemical principles governing the chelation of calcium by this compound, providing a comprehensive resource for researchers and professionals in drug development and veterinary science.

The Chelation Mechanism of this compound

The enhanced therapeutic efficacy of calcium this compound over simpler calcium salts is primarily attributed to the chelation of calcium ions by the this compound anion[3][4]. Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion[4]. In this case, the this compound anion acts as the chelating agent, forming a stable, water-soluble complex with the calcium ion[3][4].

The this compound component is formed from the reaction of boric acid and gluconic acid[1][4]. This reaction creates a complex anion that readily forms a salt with calcium. The complexation involves the oxygen atoms of the hydroxyl and carboxyl groups of the gluconate moiety, as well as the boron component, which coordinate with the Ca²⁺ ion[4]. This chelated structure effectively sequesters the calcium ion, significantly influencing its solubility and bioavailability[3][4].

Coordination Chemistry

Boric acid is known to form stable cyclic esters with polyols, including sugar acids like gluconic acid. This interaction is thermodynamically favorable, particularly with 1,2- and 1,3-diols present in the gluconate molecule[5]. The resulting borate (B1201080) ester of gluconate presents a conformational arrangement of oxygen atoms that is highly effective for chelating calcium ions. The carboxylate group of the gluconate, along with adjacent hydroxyl groups, participates in coordinating the calcium ion.

Caption: Schematic of Calcium this compound Chelation.

Thermodynamics of Chelation

The formation of the calcium-borogluconate complex is an energetically favorable process. Studies on the complexation of borate with polyols indicate that these are typically enthalpy-driven processes, accompanied by a negative entropic contribution[2]. While specific thermodynamic data for calcium this compound is not extensively published, the principles derived from related systems provide a strong indication of the thermodynamic profile. The stability of the complex is a key factor in its ability to increase the concentration of calcium in solution.

Quantitative Data

A summary of the available quantitative data for calcium this compound is presented below.

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀B₂CaO₁₆[6]
Molecular Weight482.0 g/mol [6]
Solubility in Water1:1 at 15°C; 2.8:1 at 100°C[7][8]
pH of 20% Aqueous Solution~3.5[7][8]
Typical Veterinary Solution23% w/v[9]
Calcium Content (23% solution)~19.14 mg/mL[9]
Stability Constant (K*) of CaB(OH)₄⁺11.4 ± 0.15[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of calcium this compound.

Synthesis of Calcium this compound Solution

This protocol is based on the widely cited method of reacting calcium gluconate with boric acid in an aqueous solution[6][7].

Materials:

  • Calcium gluconate monohydrate

  • Boric acid

  • Purified water

  • Heating magnetic stirrer

  • Beakers and graduated cylinders

  • Filter paper

Procedure:

  • In a suitable beaker, add a measured volume of purified water.

  • While stirring, slowly add 5 parts by weight of calcium gluconate monohydrate for every 1 part by weight of boric acid. A common preparation involves reacting 860.5 grams of calcium gluconate monohydrate with 244 grams of boric acid in 1100 grams of water[8].

  • Heat the mixture to approximately 50-60°C while continuously stirring until all solids have dissolved, resulting in a clear solution.

  • Remove the solution from heat and allow it to cool to room temperature.

  • Filter the solution to remove any particulate matter.

  • The final concentration can be adjusted by the addition of purified water. For a solid product, the water can be evaporated[8].

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Formulation Measure Reagents Measure Reagents Combine in Water Combine in Water Measure Reagents->Combine in Water Heat and Stir Heat and Stir Combine in Water->Heat and Stir Cool to RT Cool to RT Heat and Stir->Cool to RT Filter Filter Cool to RT->Filter Final Product Final Product Filter->Final Product

Caption: Workflow for Calcium this compound Synthesis.

Determination of Stability Constant by Potentiometric Titration

This protocol describes a method to determine the stability constant of the calcium-borogluconate complex using a calcium ion-selective electrode (Ca-ISE).

Materials:

  • Calcium this compound solution of known concentration

  • Standardized solution of a strong chelating agent (e.g., EDTA)

  • pH meter with a Ca-ISE and a reference electrode

  • Burette

  • Magnetic stirrer

  • Buffer solution (to maintain constant pH)

Procedure:

  • Calibrate the Ca-ISE using standard calcium solutions of known concentrations.

  • Pipette a known volume of the calcium this compound solution into a beaker.

  • Add the buffer solution to maintain a constant pH throughout the titration.

  • Immerse the Ca-ISE and reference electrode into the solution and begin stirring.

  • Record the initial potential of the solution.

  • Titrate the solution with the standardized EDTA solution, adding small, precise increments.

  • After each addition of titrant, allow the potential reading to stabilize and record the value.

  • Continue the titration past the equivalence point.

  • Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point can be determined from the inflection point of the titration curve.

  • The stability constant can be calculated from the titration data using appropriate software or by manual calculation based on the Nernst equation and the known stability constant of the calcium-EDTA complex.

Analysis by Inductively Coupled Plasma (ICP) Emission Spectrometry

This method is suitable for the quantitative determination of calcium and boron in veterinary formulations of calcium this compound[3][7].

Materials:

  • Calcium this compound sample

  • Nitric acid (trace metal grade)

  • Purified water

  • Certified standards for calcium and boron

  • ICP-AES or ICP-MS instrument

Procedure:

  • Accurately weigh a sample of the calcium this compound solution and dilute it with a known volume of purified water containing a small amount of nitric acid to ensure all elements remain in solution.

  • Prepare a series of calibration standards containing known concentrations of calcium and boron in the same acid matrix.

  • Aspirate the blank, calibration standards, and the diluted sample into the plasma of the ICP instrument.

  • Measure the emission intensity at the characteristic wavelengths for calcium and boron.

  • Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

  • Determine the concentration of calcium and boron in the sample from the calibration curve.

In Vivo Effects and Bioavailability

The primary therapeutic goal of calcium this compound administration is to rapidly elevate blood calcium levels[6][7]. Upon intravenous injection, the complex dissociates to provide a readily available source of calcium ions. Studies in sheep have shown that following infusion of calcium this compound, the total plasma calcium rises, primarily due to an increase in the unionized, ultrafilterable fraction of calcium[5]. This indicates that the this compound complex effectively increases the amount of calcium that can be transported in the blood and delivered to tissues. The bioavailability of calcium from calcium this compound is high, with estimates suggesting an absorption rate exceeding 70% in some cases when administered parenterally[1].

Conclusion

The mechanism of action of this compound as a chelating agent is central to its success as a therapeutic agent for hypocalcemia. By forming a stable and highly soluble complex with calcium, it overcomes the formulation challenges associated with less soluble calcium salts. This allows for the administration of concentrated solutions that can rapidly restore calcium homeostasis in critically ill animals. The principles of coordination chemistry and thermodynamics that govern this interaction provide a clear framework for understanding its efficacy. The experimental protocols detailed in this guide offer a basis for the continued study and quality control of this vital veterinary medicine. Further research to definitively determine the three-dimensional structure of the calcium-borogluconate complex and to quantify its binding thermodynamics would provide even deeper insights into its mechanism of action.

Caption: Logical Flow of this compound's Action.

References

The Genesis of a Cure: A Technical History of Borogluconate in the Management of Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful management of acute hypocalcemia, particularly in the context of parturient paresis (milk fever) in dairy cattle, represents a significant milestone in veterinary medicine. Central to this achievement is the development and widespread adoption of calcium borogluconate. This technical guide provides a comprehensive overview of the historical development of this compound, from the initial identification of hypocalcemia as the etiological agent of milk fever to the refinement of calcium this compound as a stable, effective, and safe therapeutic agent. We will delve into the key scientific discoveries, experimental methodologies, and quantitative outcomes that have established calcium this compound as the cornerstone of hypocalcemia treatment.

The Enigma of Parturient Paresis and the Dawn of a Discovery

For centuries, parturient paresis was a mysterious and often fatal affliction of high-producing dairy cows, occurring shortly after calving. The breakthrough in understanding this condition came in 1925 from the work of Scottish veterinarians Henry Dryerre and John Russell Greig at the Moredun Research Institute.[1][2] Their research was the first to definitively link the clinical signs of milk fever to a drastic drop in blood calcium levels (hypocalcemia).[1][2] This discovery shifted the paradigm of treatment away from ineffective traditional remedies towards a targeted physiological approach.

Early therapeutic attempts following this discovery involved the administration of various calcium salts. While treatments with calcium chloride were effective, they were fraught with the risk of severe tissue irritation if not administered with extreme care intravenously.[3] This led researchers to seek safer, less caustic alternatives. Calcium gluconate emerged as a more tissue-friendly option, but its utility was hampered by its limited solubility, making it difficult to prepare concentrated solutions for injection.[3]

The this compound Innovation: Enhancing Solubility and Efficacy

The pivotal innovation came with the discovery that the addition of boric acid significantly increased the solubility of calcium gluconate in aqueous solutions.[3] This combination led to the formation of calcium this compound, a complex that could be formulated into stable, highly concentrated solutions suitable for intravenous, intramuscular, or subcutaneous administration.[3][4] The standard preparation method that emerged involves reacting five parts of calcium gluconate with one part of boric acid in water.[3] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate, thereby allowing for a higher concentration of calcium to be delivered in a smaller volume.[3]

Quantitative Analysis of Calcium this compound in the Treatment of Hypocalcemia

The efficacy of calcium this compound in treating parturient paresis has been documented in numerous studies over the decades. The following tables summarize key quantitative data from various sources, illustrating the evolution of treatment protocols and outcomes.

Study/EraAnimal ModelFormulationDosageAdministration RouteReported Success/Recovery RateRelapse RateReference
Early to Mid-20th Century Dairy CattleCalcium this compoundVariableIntravenous (IV), Subcutaneous (SC)High (revolutionized treatment)Not consistently reportedGeneral Historical Accounts
Braun et al. (2009) Dairy Cattle40% Calcium this compound500 mlIntravenous (IV)60-70% stood within 8 hoursNot specified[5]
Sasaki et al. (2013) Dairy CattleCalcium this compound (Group A)500 mlIntravenous (IV)Immediate, Delayed, and Non-response rates reported, but no significant difference between groupsNot specified
Contemporary Standard Dairy Cattle23% Calcium this compound500 ml (provides ~10.7g Calcium)Slow Intravenous (IV)High, considered standard of careCan occur, often managed with oral calcium
Contemporary Standard Sheep & Goats23% Calcium this compound50-150 mlIntravenous (IV)HighRelapse can be prevented with oral or SC calcium[1]
ParameterValueUnitContextReference
Typical Calcium this compound Concentration23%w/vStandard veterinary formulation
Calcium Content in 23% Solution~19.78mg/mlProvides a high concentration of elemental calcium[4]
Recommended IV Dose for Cattle1ml/kgA common rule of thumb for administration[4]
Standard IV Dose for Adult Dairy Cow500mlTypical treatment for periparturient hypocalcemia
Calcium Provided by 500ml of 23% Solution~10.7gThis dose is designed to overcome the calcium deficit
Maximum Recommended SC Volume per Site125mlTo facilitate absorption and minimize tissue irritation

Experimental Protocols

Objective: To evaluate the efficacy of intravenous calcium this compound for the treatment of clinical hypocalcemia (parturient paresis) in dairy cows.

Animal Selection:

  • Inclusion Criteria: Multiparous dairy cows within 72 hours of parturition exhibiting clinical signs of parturient paresis (e.g., sternal recumbency, muscle tremors, cold extremities, tachycardia). Diagnosis confirmed by low serum calcium levels (e.g., < 5.8 mg/dL).[2]

  • Exclusion Criteria: Cows with other concurrent diseases, physical injuries preventing them from standing, or those that have received prior calcium treatment for the current episode.

Materials:

  • Sterile 23% or 40% calcium this compound solution.

  • Intravenous administration set (e.g., 14-gauge needle or catheter).

  • Blood collection tubes (for serum calcium analysis).

  • Stethoscope for cardiac monitoring.

Procedure:

  • Pre-treatment Assessment:

    • Conduct a thorough clinical examination, recording vital signs (rectal temperature, heart rate, respiratory rate) and clinical signs of paresis.

    • Collect a baseline blood sample via jugular or coccygeal venipuncture for serum calcium analysis.

  • Treatment Administration:

    • Restrain the animal safely.

    • Administer 500 ml of calcium this compound solution via slow intravenous injection into the jugular vein.

    • The solution should be administered over a period of 10-20 minutes.

    • Continuously monitor the heart rate and rhythm via auscultation during administration. If severe arrhythmias or bradycardia develop, the infusion should be slowed or temporarily stopped.

  • Post-treatment Monitoring:

    • Observe the animal closely for clinical improvement, including return of muscle function, attempts to stand, urination, and defecation. A positive response is often seen within 30-40 minutes.[2]

    • Collect post-treatment blood samples at timed intervals (e.g., 1, 4, 12, and 24 hours) to monitor changes in serum calcium concentrations.

  • Outcome Measures:

    • Primary Outcome: The time taken for the cow to stand and remain standing without assistance. A successful treatment is often defined as the animal standing within 8 hours of a single treatment.

    • Secondary Outcomes:

      • Resolution of clinical signs.

      • Changes in serum calcium levels over time.

      • Incidence of relapse (cow going down again after an initial recovery).

      • Adverse events associated with treatment.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the science behind hypocalcemia and its treatment, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

CalciumHomeostasis cluster_stimulus Stimulus cluster_gland Endocrine Gland cluster_hormone Hormone cluster_organs Target Organs cluster_effects Effects cluster_outcome Outcome LowCa Low Blood Calcium (Hypocalcemia) Parathyroid Parathyroid Gland LowCa->Parathyroid stimulates PTH Parathyroid Hormone (PTH) Parathyroid->PTH secretes Bone Bone PTH->Bone Kidneys Kidneys PTH->Kidneys CaRelease Increased Calcium and Phosphate Release Bone->CaRelease acts on CaReabsorption Increased Calcium Reabsorption Kidneys->CaReabsorption acts on VitD Increased Vitamin D Activation Kidneys->VitD acts on Intestine Intestine CaAbsorption Increased Calcium Absorption Intestine->CaAbsorption leads to HighCa Increased Blood Calcium CaRelease->HighCa CaReabsorption->HighCa VitD->Intestine acts on CaAbsorption->HighCa HighCa->Parathyroid inhibits

Caption: Calcium Homeostasis Signaling Pathway.

HypocalcemiaWorkflow Start Cow Presents with Clinical Signs (e.g., Recumbency Post-Partum) ClinicalExam Clinical Examination (Vitals, Physical Assessment) Start->ClinicalExam BloodSample1 Collect Baseline Blood Sample ClinicalExam->BloodSample1 Diagnosis Tentative Diagnosis: Parturient Paresis ClinicalExam->Diagnosis LabAnalysis Laboratory Analysis: Serum Calcium Levels BloodSample1->LabAnalysis Treatment Administer Calcium this compound (Slow IV with Cardiac Monitoring) Diagnosis->Treatment MonitorResponse Monitor Clinical Response (e.g., Ability to Stand) Treatment->MonitorResponse BloodSample2 Collect Post-Treatment Blood Samples Treatment->BloodSample2 Response Animal Stands? MonitorResponse->Response Reassess Re-evaluate and Consider Alternative Diagnoses Response->Reassess No End Successful Recovery Response->End Yes BloodSample2->LabAnalysis SupportiveCare Provide Supportive Care (e.g., Oral Calcium, Comfortable Bedding) Relapse Monitor for Relapse SupportiveCare->Relapse Reassess->Treatment Repeat Treatment or Modify Protocol End->SupportiveCare

Caption: Experimental Workflow for Bovine Hypocalcemia.

Conclusion

The development of calcium this compound stands as a testament to the power of targeted, evidence-based research in veterinary medicine. The journey from identifying the biochemical basis of parturient paresis to creating a safe, effective, and commercially viable treatment has saved countless animals and has had a profound economic impact on the dairy industry. The enhanced solubility and stability of calcium this compound over its predecessors were key to its success. Ongoing research continues to refine treatment protocols and preventative strategies for hypocalcemia, but the foundational role of calcium this compound remains undisputed. This guide has provided a technical overview of this historical development, offering valuable insights for researchers and professionals in the field of drug development and animal health.

References

An In-depth Technical Guide to the Solubility of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium borogluconate, a compound of significant interest in veterinary and pharmaceutical sciences. This document details the physicochemical properties, factors influencing solubility, and experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction to Calcium this compound

Calcium this compound is a complex salt formed from the reaction of calcium gluconate and boric acid.[1][2][3] It is primarily used in veterinary medicine to treat hypocalcemia (milk fever) in cattle, owing to its high solubility and bioavailability of calcium compared to other calcium salts like calcium gluconate alone.[2] The enhanced solubility is a critical attribute, allowing for the preparation of concentrated, stable solutions suitable for parenteral administration.[1]

Physicochemical Properties

Calcium this compound is a white to off-white crystalline powder or granule that is freely soluble in water.[4][5] The chemical formula is C12H20B2CaO16.[3]

Solubility Profile

The solubility of calcium this compound is significantly influenced by temperature and pH. The presence of boric acid in the complex is crucial for its enhanced aqueous solubility compared to calcium gluconate.[1] Boric acid acts as a solubilizing agent by forming a more soluble complex with calcium gluconate.[1]

Quantitative Solubility Data

The following tables summarize the key quantitative data regarding the solubility of calcium this compound.

ParameterValueReference
Solubility in Water at 15°C 1:1 (g/mL)[4][5]
Solubility in Water at 100°C 2.8:1 (g/mL)[4][5]
pH of a 20% Aqueous Solution ~3.5[4][5]
FactorEffect on SolubilityReference
Temperature Solubility increases with increasing temperature.[4][5]
pH A slightly acidic pH is generally preferred for stability in solution. The pH of solutions can be adjusted.[1]
Boric Acid Significantly increases the solubility of calcium gluconate through complex formation.[1]

Experimental Protocols

This section outlines detailed methodologies for the preparation of calcium this compound solutions and the determination of its solubility and concentration.

Preparation of a Standard Calcium this compound Solution

This protocol describes the common method for preparing a calcium this compound solution.

Materials:

  • Calcium gluconate

  • Boric acid

  • Purified water

  • Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Ratio of Reactants: A common ratio for the preparation is five parts by weight of calcium gluconate to one part by weight of boric acid.[1][3]

  • Dissolution: In a suitable vessel, add the required amount of purified water. While stirring, gradually add the calcium gluconate and boric acid.

  • Heating: Heat the solution while continuing to stir to facilitate the complete dissolution of the solids. The reaction is typically performed at an elevated temperature.[1] A sealed boiling and dissolving method can be employed to enhance the combination of boric acid and calcium gluconate, which improves solubility and stability.

  • pH Adjustment (Optional): After cooling to room temperature, measure the pH of the solution. A 20% aqueous solution will have a pH of approximately 3.5.[4][5] If necessary, the pH can be adjusted. For some preparations, the pH may be adjusted to between 5.5 and 6.5.[1]

  • Final Volume: Once the solution is clear and all components are dissolved, transfer it to a volumetric flask and add purified water to the final desired volume.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of calcium this compound in water at a specific temperature.

Materials:

  • Calcium this compound

  • Purified water

  • Constant temperature bath/shaker

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Suitable analytical instrument for quantification (e.g., ICP-ES or HPLC)

Procedure:

  • Equilibration: Add an excess amount of calcium this compound to a known volume of purified water in a sealed container.

  • Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (e.g., purified water) to a concentration within the working range of the analytical method.

  • Analyze the diluted sample using a validated analytical method to determine the concentration of calcium or the this compound complex.

Analytical Methods for Quantification

The concentration of calcium this compound in a solution can be determined by quantifying its elemental or molecular components.

  • Inductively Coupled Plasma Emission Spectrometry (ICP-ES): This is a robust method for determining the total calcium and boron content in a solution. The sample is typically diluted, acidified, and then introduced into the plasma for analysis.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the simultaneous quantification of calcium gluconate and other components in a formulation. A common approach involves using a C18 column with a mobile phase consisting of an aqueous acid (e.g., phosphoric acid) and an organic modifier (e.g., methanol), with UV detection at a low wavelength (e.g., 210 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows related to the solubility of calcium this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Calcium Gluconate Calcium Gluconate Aqueous Solution Aqueous Solution Calcium Gluconate->Aqueous Solution Boric Acid Boric Acid Boric Acid->Aqueous Solution Heating & Stirring Heating & Stirring Aqueous Solution->Heating & Stirring Calcium this compound Solution Calcium this compound Solution Heating & Stirring->Calcium this compound Solution G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility Increases pH pH pH->Solubility Affects Stability Boric Acid Concentration Boric Acid Concentration Boric Acid Concentration->Solubility Increases G start Start excess_solid Add Excess Calcium this compound to Water start->excess_solid equilibrate Equilibrate at Constant Temperature excess_solid->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter Sample (0.45 µm) sample->filter quantify Quantify Concentration (e.g., ICP-ES, HPLC) filter->quantify end End quantify->end

References

synthesis of borogluconate from boric acid and calcium gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium borogluconate, a vital compound in veterinary and human medicine for the treatment of hypocalcemia. This document details the underlying chemistry, experimental protocols, physicochemical properties, and analytical methods for this essential pharmaceutical ingredient.

Introduction

Calcium this compound is a complex of calcium, boric acid, and gluconic acid. Its primary advantage over simpler calcium salts, such as calcium gluconate, is its significantly enhanced solubility in water, allowing for the preparation of stable, highly concentrated solutions suitable for parenteral administration.[1][2] This property is critical for the effective and rapid treatment of conditions like parturient paresis (milk fever) in cattle.[1] The synthesis involves the reaction of boric acid with calcium gluconate in an aqueous medium, where boric acid acts as a chelating agent to form a more soluble complex with calcium.[2]

Chemical Reaction Pathway

The synthesis of calcium this compound proceeds through the complexation of calcium gluconate with boric acid in an aqueous solution. Boric acid is believed to form a cyclic ester with the hydroxyl groups of the gluconate molecule, which then forms a stable, water-soluble salt with calcium.

ChemicalReaction cluster_reactants Reactants cluster_conditions Reaction Conditions Calcium Gluconate Calcium Gluconate Calcium this compound Complex Calcium this compound Complex Calcium Gluconate->Calcium this compound Complex + Boric Acid Boric Acid Boric Acid->Calcium this compound Complex + Aqueous Solution Aqueous Solution Aqueous Solution->Calcium this compound Complex Heating Heating Heating->Calcium this compound Complex

Caption: Chemical reaction for the synthesis of Calcium this compound.

Physicochemical Properties

The key physicochemical properties of calcium this compound are summarized in the table below. The enhanced solubility compared to calcium gluconate is a critical feature for its pharmaceutical applications.

PropertyValueReference
AppearanceWhite, odorless, crystalline or granular powder[2]
Molecular FormulaC12H20B2CaO16[2]
Solubility in WaterFreely soluble[1]
pH of 20% Aqueous Solution~3.5[1]
StabilityStable in aqueous solution[3]

Experimental Protocols

Several methods for the synthesis of calcium this compound have been reported, primarily in patent literature. The following protocols provide detailed methodologies for its preparation.

General Laboratory Scale Synthesis

This protocol is a generalized method based on common findings in the literature.

Materials:

  • Calcium gluconate monohydrate

  • Boric acid

  • Purified water

Equipment:

  • Glass reactor vessel with overhead stirrer and heating mantle

  • Condenser

  • Thermometer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Charge the reactor vessel with purified water.

  • With agitation, add the calcium gluconate monohydrate to the water.

  • Begin heating the mixture to approximately 80-90°C while continuing to stir.

  • Once the calcium gluconate is partially dissolved, slowly add the boric acid. A common weight ratio is approximately 5 parts calcium gluconate to 1 part boric acid.

  • Continue heating and stirring the mixture until all solids have dissolved, which may take 1-2 hours.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If any precipitate forms upon cooling, the solution can be filtered.

  • The resulting solution is a concentrated form of calcium this compound. If a solid product is desired, the water can be removed under reduced pressure.

Patented Method for a Stable Solution

The following protocol is adapted from a patented method for preparing a stable calcium this compound solution.

Materials:

  • Calcium gluconate: 100-150 g

  • Boric acid: 10-25 g

  • Purified water: 200-350 mL

  • Activated carbon (optional, for decolorization)

  • pH adjuster (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Heat approximately 60% of the total purified water to boiling in a suitable vessel.

  • Add the boric acid and calcium gluconate to the boiling water with continuous stirring.

  • Maintain the boiling and stirring for a defined period (e.g., 90 minutes) to ensure complete dissolution and complex formation.[4]

  • (Optional) Add a small amount of activated carbon to the hot solution and continue to stir for 20-40 minutes to decolorize the solution.

  • Cool the solution to approximately 40-50°C.

  • Adjust the pH of the solution to a range of 5.5-6.5 using a suitable pH adjuster.[4]

  • Add the remaining purified water to reach the final desired volume.

  • Filter the solution to remove any particulate matter.

  • The final solution can be sterilized by autoclaving.

Experimental Workflow

The general workflow for the synthesis and preparation of a calcium this compound solution for pharmaceutical use is depicted below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification and Formulation Reactant Mixing Reactant Mixing Heating and Dissolution Heating and Dissolution Reactant Mixing->Heating and Dissolution Cooling Cooling Heating and Dissolution->Cooling pH Adjustment pH Adjustment Cooling->pH Adjustment Filtration Filtration pH Adjustment->Filtration Sterilization Sterilization Filtration->Sterilization Quality Control Quality Control Sterilization->Quality Control Final Product Final Product Quality Control->Final Product

Caption: General experimental workflow for Calcium this compound synthesis.

Quantitative Data

The following table summarizes quantitative data related to the synthesis and formulation of calcium this compound solutions, as derived from various sources.

ParameterValueReference(s)
Reactant Ratios (by weight)
Calcium Gluconate : Boric Acid5 : 1[1]
Formulation Example 1 (g/mL) [3]
Calcium Gluconate150 g[3]
Boric Acid20 g[3]
Purified Water250 mL[3]
Formulation Example 2 (g/mL) [3]
Calcium Gluconate138 g[3]
Boric Acid20 g[3]
Purified Water350 mL[3]
Solution Properties
Typical Concentration23% solution[1]
Calcium Content in 23% Solution19.78 mg/mL[1]
pH of 20% Solution~3.5[1]
Adjusted pH Range5.5 - 6.5[4]
Analytical Data (Reproducibility)
Calcium (ICP-OES)+/- 1.4%[5]
Boron (ICP-OES)+/- 1.8%[5]

Analytical Methods for Quality Control

Ensuring the purity and concentration of the final calcium this compound product is critical. The following analytical techniques are commonly employed:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a robust method for the simultaneous determination of calcium and boron content in the final product.[5] It offers high precision and accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to quantify calcium gluconate and any related organic impurities, ensuring the purity of the active pharmaceutical ingredient.

  • Titration: Complexometric titration with EDTA can be used to determine the total calcium content in the solution.

  • pH Measurement: A calibrated pH meter is used to ensure the final product falls within the specified pH range, which is crucial for stability and physiological compatibility.

Safety and Handling

Both boric acid and calcium gluconate are generally considered to have low acute toxicity. However, proper laboratory safety protocols should always be followed.

  • Boric Acid: May cause eye, skin, and respiratory tract irritation. It is also a reproductive toxin. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or under a fume hood.

  • Calcium Gluconate: May cause mild skin and eye irritation. Inhalation of dust should be avoided.

  • Calcium this compound Solution: Handle with care, avoiding contact with skin and eyes. The solution is acidic and may cause irritation.

Always consult the latest Safety Data Sheets (SDS) for detailed safety information before handling these chemicals.

Conclusion

The synthesis of calcium this compound from boric acid and calcium gluconate is a well-established process that yields a highly soluble and stable source of calcium for pharmaceutical use. By carefully controlling reaction conditions such as temperature, reactant ratios, and pH, a high-quality product suitable for therapeutic applications can be consistently produced. The analytical methods outlined in this guide are essential for ensuring the identity, purity, and strength of the final product, meeting the stringent requirements of the pharmaceutical industry.

References

A Technical Guide to Calcium Borogluconate: From Molecular Properties to Potential Signaling Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate, a complex of calcium gluconate and boric acid, is a highly water-soluble salt primarily utilized in veterinary medicine for the acute treatment of hypocalcemia. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis and analytical protocols, and a theoretical exploration of its potential implications in cellular signaling pathways relevant to drug development. While clinically established for rapid calcium replenishment, its capacity to induce acute hypercalcemia presents a compelling model for investigating the impact of sudden calcium influx on various calcium-dependent signaling cascades implicated in oncology and neuroscience.

Core Molecular and Physical Properties

Calcium this compound is chemically designated as a calcium salt of a borate (B1201080) ester of gluconic acid. Its enhanced solubility compared to calcium gluconate alone is a key attribute, facilitating the preparation of concentrated solutions for parenteral administration.[1]

PropertyValueReferences
Molecular Formula C₁₂H₂₀B₂CaO₁₆[2]
Molecular Weight ~482 g/mol [2]
CAS Number 5743-34-0[2]
Appearance White to off-white powder or granules.
Solubility Highly soluble in water.[1]
pH (20% aqueous solution) Approximately 3.5[1]

Experimental Protocols

Synthesis of Calcium this compound

The synthesis of calcium this compound involves the reaction of calcium gluconate with boric acid in an aqueous solution. The boric acid acts to increase the solubility of the calcium gluconate. A common method is as follows:

Materials:

  • Calcium gluconate monohydrate

  • Boric acid (technical grade)

  • Distilled water

Procedure:

  • To 1100 g of distilled water at room temperature, add 860.5 g of calcium gluconate monohydrate and 244 g of boric acid.

  • The mixture is then stirred and heated to approximately 50°C.

  • Continue heating and stirring until a clear, dark brown solution is obtained, indicating the formation of the calcium this compound complex.

  • The solution is then allowed to cool to room temperature.

  • For a solid product, the water can be evaporated. Otherwise, the resulting solution can be used for further formulation.

A patented method suggests that a sealed boiling process can enhance the solubility and stability of the final solution by promoting the complete combination of boric acid and calcium gluconate.

Quantitative Analysis by Inductively Coupled Plasma (ICP) Emission Spectrometry

This method is suitable for the determination of calcium, boron, and other elements like phosphorus and magnesium in veterinary formulations of calcium this compound.[3]

Instrumentation:

  • Inductively Coupled Plasma Emission Spectrometer

Procedure:

  • Sample Preparation: Accurately dilute the calcium this compound veterinary medicine sample with an appropriate solvent (e.g., acidified deionized water). The dilution factor should be chosen to bring the elemental concentrations within the linear range of the instrument. Samples are typically acidified.

  • Standard Preparation: Prepare a series of calibration standards for calcium, boron, phosphorus, and magnesium of known concentrations.

  • ICP Analysis: The prepared samples and standards are introduced into the plasma. The instrument measures the intensity of the emitted light at characteristic wavelengths for each element, which is proportional to the concentration of the element in the sample.

  • Quantification: A calibration curve is generated from the standards, and the concentrations of the elements in the sample are determined. Formulation estimates of calcium gluconate and boric acid can be made from the analytical data.[3]

Visualized Experimental and Logical Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 Calcium Gluconate Monohydrate mix Mix Reactants reactant1->mix reactant2 Boric Acid reactant2->mix reactant3 Distilled Water reactant3->mix heat Heat to ~50°C and Stir mix->heat Transfer dissolve Complete Dissolution heat->dissolve Continuous cool Cool to Room Temperature dissolve->cool Reaction Complete solution Aqueous Calcium This compound Solution cool->solution solid Solid Calcium this compound solution->solid Evaporation

Synthesis Workflow for Calcium this compound.

Potential Implications in Cellular Signaling for Drug Development

While direct research into the effects of calcium this compound on specific signaling pathways in a drug development context is limited, its ability to rapidly increase extracellular calcium provides a valuable tool to probe calcium-sensitive pathways. A sudden influx of extracellular calcium, leading to a state of acute hypercalcemia, can significantly impact intracellular calcium homeostasis, which is a critical regulator of numerous cellular processes.[4][5]

Calcium as a Ubiquitous Second Messenger

Intracellular calcium ([Ca²⁺]i) is a versatile second messenger that governs a wide array of cellular functions, including proliferation, apoptosis, migration, and gene transcription.[6][7] Dysregulation of calcium signaling is a hallmark of various pathologies, including cancer and neurodegenerative diseases.[8][9][10]

Calcium_Signaling cluster_cellular_responses Cellular Responses extracellular Extracellular Stimuli (e.g., Growth Factors, Neurotransmitters) receptor Plasma Membrane Receptors (GPCRs, RTKs) extracellular->receptor ca_channels Plasma Membrane Ca²⁺ Channels extracellular->ca_channels plc Phospholipase C (PLC) receptor->plc ip3 IP₃ plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃R ca_cytosol ↑ [Ca²⁺]cytosol er->ca_cytosol Ca²⁺ Release ca_influx Calcium Influx ca_channels->ca_cytosol Ca²⁺ Entry proliferation Proliferation ca_cytosol->proliferation apoptosis Apoptosis ca_cytosol->apoptosis migration Migration ca_cytosol->migration gene_transcription Gene Transcription ca_cytosol->gene_transcription

General Overview of Calcium Signaling Pathways.
Relevance in Cancer Research

Cancer cells often exhibit remodeled calcium signaling to promote proliferation, invasion, and resistance to apoptosis.[6][10][11] For instance, elevated intracellular calcium can activate signaling pathways such as the CaMKII/JNK/Fas pathway, which is involved in apoptosis.[11] Therefore, a compound like calcium this compound could be used in preclinical models to study the effects of acute calcium stress on cancer cell viability and signaling.

Implications for Neuroscience and Neurodegenerative Diseases

Neuronal function is exquisitely sensitive to calcium concentrations.[12] Acute hypercalcemia can reduce neuronal excitability by inhibiting sodium channels.[12] In the context of neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's, abnormal calcium signaling is a known pathological feature.[8][13][14][15] Research has shown that dysregulation of calcium stores within the endoplasmic reticulum and altered store-operated calcium entry (SOCE) are linked to synaptic loss and neuronal cell death.[8] The use of agents that rapidly alter extracellular calcium could provide insights into the mechanisms that buffer against or succumb to calcium dyshomeostasis in these disease models.

Conclusion

Calcium this compound is a well-characterized compound with established utility in veterinary medicine due to its high solubility and rapid delivery of calcium. For researchers in drug development, its primary value may lie not in its direct therapeutic application, but as an experimental tool. By inducing a state of acute, controlled hypercalcemia, calcium this compound can be employed to investigate the complex and multifaceted roles of calcium signaling in the pathophysiology of cancer and neurodegenerative diseases, potentially unveiling novel therapeutic targets within these intricate pathways.

References

An In-depth Technical Guide to the Formation of Borogluconate Complexes with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemistry of Borogluconate and its Significance

This compound is not a simple salt but rather a complex anion formed from the esterification reaction between boric acid and gluconic acid. Gluconic acid, a polyhydroxy-carboxylic acid, possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group, which are excellent coordinating sites for metal ions. Boric acid, in the presence of polyols like gluconate, forms a more acidic borate (B1201080) ester complex. This this compound anion then acts as a multidentate chelating agent for divalent cations such as calcium and magnesium.

The primary advantage of using this compound as a delivery agent for calcium is its significantly enhanced solubility compared to other calcium salts like calcium gluconate alone.[2] This increased solubility is a direct consequence of the chelation of the calcium ion by the this compound anion, which prevents its precipitation and allows for the preparation of concentrated, stable solutions suitable for parenteral administration.[2] In veterinary medicine, this property is crucial for the rapid and effective treatment of conditions like parturient paresis (milk fever) in cattle, which is caused by severe hypocalcemia.[3]

Synthesis of this compound Complexes

The synthesis of calcium this compound is typically achieved through the reaction of calcium gluconate and boric acid in an aqueous solution.[3] While specific, detailed protocols for research purposes are scarce in the literature, the general industrial preparation involves reacting the two components in a specific molar ratio. A commonly cited stoichiometry is a five-to-one molar ratio of calcium gluconate to boric acid.[2][3]

The reaction can be generalized as follows:

Ca(C₆H₁₁O₇)₂ + 2B(OH)₃ → Ca(C₆H₁₀BO₇)₂ + 4H₂O

This equation represents the formation of a calcium bis(this compound) complex. The exact structure of the this compound ligand and its coordination with the calcium ion in solution is complex and not definitively established by X-ray crystallography in the public domain.

A similar synthetic approach can be inferred for magnesium this compound, where a magnesium salt, such as magnesium gluconate, would be reacted with boric acid.

Logical Flow of Synthesis

Synthesis_Flow Reactant1 Calcium Gluconate (C₁₂H₂₂CaO₁₄) Reaction Reaction (Elevated Temperature) Reactant1->Reaction Reactant2 Boric Acid (H₃BO₃) Reactant2->Reaction Solvent Aqueous Solution Solvent->Reaction Product Calcium this compound Complex Ca(C₆H₁₀BO₇)₂ Reaction->Product

Caption: General synthesis workflow for calcium this compound.

Chelation and Coordination Chemistry

The enhanced solubility and stability of calcium and magnesium in this compound solutions are attributed to the principles of chelation. The this compound anion acts as a multidentate ligand, meaning it can bind to the central metal ion through multiple coordination sites simultaneously. These sites are the oxygen atoms of the hydroxyl and carboxyl groups of the gluconate moiety, as well as the oxygen atoms associated with the borate ester.[2] This multi-point attachment forms a stable, ring-like structure around the cation, known as a chelate.

The formation of these chelate rings is entropically favorable, as multiple solvent (water) molecules that were coordinated to the metal ion are displaced by a single chelating ligand. This increase in the number of free molecules in the system contributes to a positive entropy change (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complexation reaction, indicating a spontaneous process.

Proposed this compound-Cation Complexation

Caption: Proposed chelation of a divalent cation by this compound.

Quantitative Analysis of Complex Formation

The stability of a metal-ligand complex in solution is quantified by its stability constant (K), also known as the formation constant (β). A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete picture of the driving forces behind the interaction.

While specific, experimentally determined stability constants and thermodynamic data for this compound complexes with Ca²⁺ and Mg²⁺ are not readily found in the peer-reviewed literature, the following tables summarize the type of data that would be generated from the experimental protocols described in the subsequent section.

Table 1: Stability Constants of Divalent Cation Complexes
ComplexMethodTemperature (°C)Ionic Strength (M)Log K
Calcium this compound Potentiometric TitrationData not availableData not availableData not available
Magnesium this compound Potentiometric TitrationData not availableData not availableData not available
Calcium GluconateNMR Spectroscopy250.15 (NaCl)1.22
Magnesium GluconatePotentiometry370.151.69
Calcium BoratePotentiometry250.71.06
Magnesium BoratePotentiometry250.71.13
Note: Data for gluconate and borate complexes are provided for comparative purposes. The stability of the this compound complex is expected to be influenced by the combined effects of both moieties.
Table 2: Thermodynamic Parameters of Divalent Cation Complexation
ComplexMethodΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Calcium this compound Isothermal Titration CalorimetryData not availableData not availableData not available
Magnesium this compound Isothermal Titration CalorimetryData not availableData not availableData not available
Calcium-EDTAIsothermal Titration Calorimetry-60.9-25.835.1
Magnesium-EDTAIsothermal Titration Calorimetry-49.816.266.0
Note: Data for well-characterized EDTA complexes are provided as examples of the thermodynamic profiles of strong chelators.

Experimental Protocols for Characterization

To fully characterize the formation of this compound complexes with divalent cations, a combination of experimental techniques is required. The following are detailed methodologies for key experiments.

Synthesis of Calcium this compound

Objective: To synthesize calcium this compound in a controlled laboratory setting.

Materials:

  • Calcium gluconate monohydrate

  • Boric acid

  • Deionized water

  • Magnetic stirrer with heating plate

  • pH meter

  • Filtration apparatus

Procedure:

  • A solution of calcium gluconate is prepared by dissolving a known quantity in deionized water with gentle heating and stirring.

  • Boric acid is added to the calcium gluconate solution in a specific molar ratio (e.g., 1:5 boric acid to calcium gluconate).[2][3]

  • The mixture is heated and stirred until the boric acid is completely dissolved.

  • The pH of the resulting solution is measured. For some applications, the pH may be adjusted using a suitable base.

  • The solution is filtered to remove any undissolved impurities.

  • The final product can be used as a solution or lyophilized to obtain a solid powder.

Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Objective: To determine the stoichiometry of the this compound-cation complex.

Principle: In the method of continuous variations, a series of solutions are prepared in which the mole fraction of the metal ion and the ligand is varied while keeping the total molar concentration constant. A physical property that is proportional to the concentration of the complex formed (e.g., absorbance at a specific wavelength) is measured for each solution. A plot of this property against the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Procedure:

  • Prepare equimolar stock solutions of the divalent cation (e.g., CaCl₂) and the this compound ligand.

  • Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.

  • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the individual reactants absorb minimally.

  • Plot the change in absorbance against the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

Workflow for Job's Plot Analysis

Jobs_Plot_Workflow Start Prepare Equimolar Stock Solutions (Cation and this compound) Mix Create Series of Solutions with Varying Mole Fractions Start->Mix Measure Measure Absorbance at λ_max Mix->Measure Plot Plot ΔAbsorbance vs. Mole Fraction of Ligand Measure->Plot Analyze Determine Stoichiometry from Plot Maximum Plot->Analyze

Caption: Experimental workflow for determining complex stoichiometry using a Job's plot.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stability constant of the this compound-cation complex.

Principle: Potentiometric titration involves monitoring the change in the potential of an ion-selective electrode (ISE) for the cation of interest as a solution of the ligand is incrementally added. The change in potential is related to the change in the concentration of the free (uncomplexed) metal ion. By analyzing the titration curve, the stability constant of the complex can be calculated.

Procedure:

  • Calibrate a calcium- or magnesium-selective electrode using standard solutions of the respective cation.

  • Place a known volume of a standard solution of the divalent cation in a thermostated titration vessel.

  • Incrementally add a standard solution of the this compound ligand using a precision burette.

  • Record the potential of the ISE after each addition, allowing the system to reach equilibrium.

  • The titration data (potential vs. volume of titrant) is then used to calculate the concentration of the free metal ion at each point.

  • The stability constant is determined by fitting the experimental data to a theoretical binding model using specialized software.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Objective: To determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complex formation.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to metal. The resulting isotherm can be analyzed to determine the binding affinity (Ka, the inverse of the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Procedure:

  • Prepare solutions of the divalent cation and the this compound ligand in the same buffer to minimize heats of dilution.

  • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Load the cation solution into the sample cell and the this compound solution into the injection syringe.

  • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

  • The integrated data is plotted against the molar ratio of ligand to metal and fitted to a suitable binding model to extract the thermodynamic parameters.

Signaling Pathways and Biological Implications

Currently, the primary role of this compound complexes in a biological context is understood to be the efficient delivery of divalent cations, particularly calcium, to counteract deficiencies. There is a lack of evidence in the scientific literature to suggest that the this compound complex itself actively participates in or modulates specific signaling pathways. Its therapeutic effect is attributed to the rapid increase in the bioavailability of the cation it carries.

Further research would be necessary to investigate if the this compound moiety has any intrinsic biological activity or if it influences the biological activity of the complexed cation beyond simply increasing its concentration.

Conclusion

The formation of complexes between this compound and divalent cations is a classic example of the application of chelation chemistry to solve a practical problem, in this case, the poor solubility of some essential mineral salts. The this compound ligand effectively sequesters calcium and magnesium ions, leading to highly soluble and bioavailable formulations. While the fundamental principles of this complexation are well-understood, there is a notable absence of detailed quantitative data, such as stability constants and thermodynamic parameters, in the public domain. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake a thorough characterization of these important complexes. A deeper understanding of the structure-stability relationships of this compound complexes could lead to the development of even more effective and targeted mineral delivery systems in both veterinary and human medicine.

References

The Dawn of a Veterinary Lifesaver: The Discovery and Initial Applications of Borogluconate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of borogluconate compounds, particularly calcium this compound, marks a pivotal moment in veterinary medicine. Prior to its introduction, parturient paresis, commonly known as milk fever, was a frequently fatal metabolic disorder in high-yielding dairy cattle. This guide delves into the discovery, initial synthesis, and early applications of these compounds, providing a technical overview for professionals in the field. The core innovation behind this compound was the enhancement of calcium salt solubility, allowing for the safe and effective intravenous administration of concentrated calcium solutions to treat acute hypocalcemia.

The Discovery of a More Soluble Calcium Salt

The breakthrough in treating milk fever came with the understanding that the condition was caused by a sudden drop in blood calcium levels around parturition.[1][2] While calcium salts were identified as the logical treatment, early formulations like calcium chloride were caustic and could cause severe tissue irritation if not administered with extreme care.[2] Calcium gluconate emerged as a safer alternative, but its limited solubility hampered the preparation of stable, concentrated solutions suitable for injection.[2]

The key innovation was the discovery that adding boric acid to a solution of calcium gluconate significantly increased the solubility of the calcium salt.[2] This led to the formation of calcium this compound, a compound that could be prepared in stable, concentrated solutions ideal for veterinary use. The foundational work on the nature of calcium this compound was published by Macpherson and Stewart in the Biochemical Journal in 1938.[3]

Initial Synthesis and Chemical Properties

The initial and still fundamental method for preparing calcium this compound is the reaction of calcium gluconate with boric acid in an aqueous solution.[2][3] The commonly cited stoichiometry for this reaction is five parts calcium gluconate to one part boric acid.[2][3] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate.[1] This chelation prevents the precipitation of calcium ions, allowing for a higher concentration of calcium in the final solution.[2]

Physicochemical Properties
PropertyValueReference
AppearanceCrystals[3]
Solubility in WaterFreely soluble[3]
pH of 20% Aqueous Solution~3.5[3]

Experimental Protocols

General Synthesis of Calcium this compound Solution

Materials:

  • Calcium gluconate

  • Boric acid

  • Purified water

Procedure:

  • A specific volume of purified water is heated.

  • Calcium gluconate and boric acid are added to the heated water, typically in a 5:1 ratio by weight.

  • The mixture is stirred until the solids are completely dissolved. The elevated temperature facilitates the dissolution of the reactants.[2]

  • The resulting solution is then filtered to remove any impurities.

  • The solution is cooled and bottled. The pH of the final solution is typically acidic.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CaGluconate Calcium Gluconate Mixing Mixing & Dissolving CaGluconate->Mixing BoricAcid Boric Acid BoricAcid->Mixing Water Purified Water Heating Heating Water->Heating Heating->Mixing Filtering Filtering Mixing->Filtering Cooling Cooling & Bottling Filtering->Cooling Cathis compound Calcium this compound Solution Cooling->Cathis compound

A simplified workflow for the synthesis of calcium this compound solution.

Initial Applications in Veterinary Medicine

The primary and most celebrated initial application of calcium this compound was in the treatment of parturient paresis (milk fever) in dairy cattle.[1] This metabolic disease is characterized by severe hypocalcemia, leading to muscle weakness, recumbency, and potentially death.[1] The high solubility and bioavailability of calcium this compound allowed for rapid intravenous administration, quickly restoring serum calcium levels and leading to a dramatic recovery in affected animals.[1]

Early Clinical Application Data

While detailed clinical trial data from the 1930s and 1940s is scarce in modern databases, historical accounts and early veterinary reports indicate a high success rate. The standard treatment that emerged was the slow intravenous injection of a sterile calcium this compound solution.

ParameterDescription
Target Species Primarily dairy cattle, but also sheep and goats.[3]
Condition Parturient Paresis (Milk Fever) / Hypocalcemia.[1][3]
Route of Administration Intravenous, Intramuscular, or Subcutaneous.[3]
Typical Early Dosage While modern dosages are around 1 ml/kg body weight, early dosages were determined by the severity of the case and the concentration of the available solution. A common administration for an adult cow was 250 to 500 mL of a ~23% solution.
Observed Outcomes Rapid recovery from recumbency and muscle weakness, often within minutes to a few hours of administration.

Mechanism of Action and Physiological Response

The immediate mechanism of action of intravenously administered calcium this compound is the direct replenishment of serum calcium levels. In a state of hypocalcemia, the neuromuscular junctions are hyper-excitable. The influx of calcium ions restores the normal membrane potential, allowing for proper nerve impulse transmission and muscle function.

The understanding of the broader physiological signaling pathways was less developed at the time of discovery. The focus was on the immediate correction of the calcium deficit.

Physiological_Pathway Hypocalcemia Hypocalcemia (Low Blood Calcium) Cathis compound Intravenous Calcium This compound Hypocalcemia->Cathis compound Triggers administration IncreasedSerumCa Increased Serum Calcium Cathis compound->IncreasedSerumCa RestoredNeuromuscular Restored Neuromuscular Function IncreasedSerumCa->RestoredNeuromuscular ClinicalRecovery Clinical Recovery RestoredNeuromuscular->ClinicalRecovery

The direct physiological pathway of calcium this compound in treating hypocalcemia.

Conclusion

The discovery and application of this compound compounds, specifically calcium this compound, represent a landmark achievement in veterinary science. The simple yet ingenious solution of using boric acid to enhance the solubility of calcium gluconate provided a safe and effective treatment for a previously devastating disease in livestock. This foundational work paved the way for modern calcium therapies and remains a cornerstone of veterinary pharmacology. The principles of enhancing drug solubility and bioavailability, so elegantly demonstrated by the development of calcium this compound, continue to be a critical focus in contemporary drug development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Sterile Calcium Borogluconate Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of a sterile calcium borogluconate solution intended for injection. The information is curated for use in research and development settings, focusing on formulation, sterilization, and quality control to ensure a safe and effective product.

Formulation Overview

Calcium this compound is a complex of calcium gluconate and boric acid, which enhances the solubility of calcium.[1][2] This increased solubility allows for the preparation of concentrated solutions suitable for parenteral administration to treat conditions like hypocalcemia (milk fever) in livestock.[3] The formulation can be adjusted based on the desired calcium concentration and may include other components to address specific metabolic needs.

Table 1: Example Formulations for Calcium this compound Injection

ComponentFormulation A (23% w/v)Formulation B (40% w/v)Purpose
Calcium Gluconate20.54% w/v~35-38% w/vActive Pharmaceutical Ingredient (API) - Calcium Source
Boric Acid2.46% w/v~4-6% w/vSolubilizing Agent
Water for Injection (WFI)q.s. to 100%q.s. to 100%Vehicle
Preservative (e.g., Paraben)0.2-0.5g (optional)0.2-0.5g (optional)Inhibits microbial growth in multi-dose vials[4]
pH Adjuster (e.g., Sodium Bicarbonate)As neededAs neededTo bring the solution to the desired pH range

Note: The ratio of calcium gluconate to boric acid is commonly around 5:1 to enhance solubility.[2][3] The final pH of the solution is typically acidic, around 3.5, but can be adjusted to a range of 5.5-6.5.[2][5]

Experimental Protocols

Preparation of Calcium this compound Solution

This protocol details the steps for preparing a batch of sterile calcium this compound solution.

Materials and Equipment:

  • Calcium Gluconate (USP/BP grade)

  • Boric Acid (USP/BP grade)

  • Water for Injection (WFI)

  • pH meter

  • Glass beakers and stirring rods

  • Heating plate with magnetic stirrer

  • Volumetric flasks

  • Analytical balance

  • Sterile filtration apparatus (0.22 µm filter)

  • Autoclave

  • Sterile vials and stoppers

Protocol:

  • Component Weighing: Accurately weigh the required amounts of calcium gluconate and boric acid based on the desired formulation (see Table 1).

  • Dissolution:

    • In a clean glass beaker, add approximately 80% of the final volume of WFI.

    • Heat the WFI to boiling.[5]

    • While stirring, slowly add the weighed boric acid and allow it to dissolve completely.

    • Gradually add the calcium gluconate to the hot solution, continuing to stir until it is fully dissolved. A sealed boiling dissolving method can be employed to enhance the combination of boric acid and calcium gluconate.[4]

  • Cooling and pH Adjustment:

    • Allow the solution to cool to room temperature (around 40-45°C).[4][5]

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to the target range (e.g., 5.5-6.5) using a suitable pH adjuster like a 10% sodium bicarbonate solution.[5]

  • Volume Adjustment: Transfer the solution to a volumetric flask and add WFI to reach the final desired volume.

  • Pre-filtration (Optional): For solutions with visible particulates, a pre-filtration step using a larger pore size filter may be performed.

  • Sterile Filtration:

    • Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving container. This step is crucial for removing microorganisms from heat-sensitive solutions.[6]

    • Perform a filter integrity test before and after filtration to ensure the filter was not compromised.

  • Filling and Sealing:

    • Under aseptic conditions (e.g., in a laminar flow hood), fill the sterile solution into sterile vials.

    • Aseptically insert sterile stoppers and seal the vials with aluminum caps.

  • Terminal Sterilization (Autoclaving):

    • For heat-stable formulations, terminal sterilization by autoclaving is a common method.

    • Place the sealed vials in an autoclave and sterilize, typically at 121°C for 15-20 minutes.[7] The exact time may need to be validated based on the load size.

Quality Control Protocols

A series of quality control tests must be performed to ensure the final product is sterile, stable, and meets the required specifications.

Table 2: Quality Control Tests for Sterile Calcium this compound Injection

ParameterMethodAcceptance Criteria
Sterility USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation)[8]No microbial growth observed.
Particulate Matter USP <788> Particulate Matter in Injections (Light Obscuration or Microscopic)[9]SVP: ≤ 6000 particles/container (≥10 µm), ≤ 600 particles/container (≥25 µm)
pH USP <791> pHWithin the specified range (e.g., 3.5-6.5).[2][5]
Clarity Visual Inspection against black and white backgrounds[9]The solution should be clear and free from visible particles.
Leakage Test Dye Test or Vacuum Test[9]No leakage observed in the final sealed containers.
Endotoxin (B1171834) Test USP <85> Bacterial Endotoxins Test[10]Within the specified endotoxin limit.
Assay (Calcium) Titration or other suitable analytical methodWithin 90-110% of the labeled amount.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the preparation of sterile calcium this compound solution for injection.

G cluster_prep Solution Preparation cluster_sterilization Sterilization and Filling cluster_qc Quality Control weighing 1. Weighing (Calcium Gluconate, Boric Acid) dissolution 2. Dissolution in WFI (Heating and Stirring) weighing->dissolution cooling 3. Cooling dissolution->cooling ph_adjustment 4. pH Adjustment cooling->ph_adjustment volume_adjustment 5. Final Volume Adjustment ph_adjustment->volume_adjustment qc_in_process In-Process QC (pH, Clarity) ph_adjustment->qc_in_process sterile_filtration 6. Sterile Filtration (0.22 µm filter) volume_adjustment->sterile_filtration filling 7. Aseptic Filling and Sealing sterile_filtration->filling autoclaving 8. Terminal Sterilization (Autoclaving) filling->autoclaving qc_final Final Product QC (Sterility, Particulate Matter, Assay) autoclaving->qc_final final_product Sterile Calcium this compound Solution for Injection qc_final->final_product raw_materials Raw Materials raw_materials->weighing

Caption: Workflow for preparing sterile calcium this compound solution.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the key components and the desired properties of the final product.

G cluster_components Components cluster_process Process cluster_properties Desired Properties ca_gluconate Calcium Gluconate solubility High Calcium Solubility ca_gluconate->solubility boric_acid Boric Acid boric_acid->solubility enhances wfi Water for Injection wfi->solubility heating Heating heating->solubility aids filtration Sterile Filtration sterility Sterility filtration->sterility autoclaving Autoclaving autoclaving->sterility stability Product Stability solubility->stability sterility->stability

Caption: Component and process relationships for the final product.

References

Application Notes and Protocols for Utilizing Borogluconate as a Calcium Source in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are critical second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] Maintaining a precise concentration of bioavailable calcium in cell culture media is paramount for cellular health and for the accurate study of calcium-mediated signaling pathways.[1][2] While various calcium salts are available for media supplementation, calcium borogluconate presents a potentially advantageous alternative due to its high solubility and stability.[3][4]

Historically, the application of calcium this compound has been predominantly in veterinary medicine to treat hypocalcemia.[3][5] Its use in cell culture media is not yet widely documented. These application notes provide a comprehensive guide for researchers interested in exploring calcium this compound as a novel calcium source in their experimental systems. The information presented here is based on the known chemical properties of calcium this compound and established principles of cell culture.

Chemical Properties and Rationale for Use

Calcium this compound is a complex of calcium gluconate and boric acid.[3][5] The presence of boric acid increases the solubility of calcium gluconate in aqueous solutions.[3][6] This enhanced solubility is a key advantage, as it allows for the preparation of more concentrated stock solutions and may reduce the risk of precipitation in complex media formulations.[4]

Key Advantages:

  • High Solubility: Less prone to precipitation compared to other calcium salts.[3][4]

  • Stability: Forms a stable solution, ensuring consistent calcium availability over time.[6]

  • Bioavailability: Readily dissociates in aqueous solutions to provide free calcium ions.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Sterile Calcium this compound Stock Solution

This protocol describes the preparation of a 1 M calcium this compound stock solution.

Materials:

  • Calcium this compound powder (CAS: 5743-34-0)

  • Cell culture-grade water (WFI or equivalent)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Analytical balance and weigh boats

  • Magnetic stirrer and stir bar

Procedure:

  • In a sterile biosafety cabinet, weigh out the appropriate amount of calcium this compound powder to prepare the desired volume of a 1 M solution (Molecular Weight: 482.0 g/mol ).[5]

  • Add the powder to a sterile container with the required volume of cell culture-grade water.

  • Place a sterile magnetic stir bar in the container and stir on a magnetic stirrer until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.

  • Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the optimal, non-toxic concentration range of calcium this compound for a specific cell line.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Calcium this compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare a serial dilution of the calcium this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 1.5 mM, 2 mM, 5 mM, 10 mM). Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution) and an untreated control.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of calcium this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation

Table 1: Comparison of Calcium Sources

FeatureCalcium this compoundCalcium ChlorideCalcium Gluconate
Solubility High[3][4]HighModerate
Elemental Calcium Lower than CaCl₂HighLower than CaCl₂
Potential for Precipitation Low[4]MediumMedium
Primary Use Veterinary[3]Cell CultureCell Culture, Clinical

Table 2: Example Data from MTT Assay for Determining Optimal Concentration

Concentration (mM)Cell Viability (% of Control) after 48h
0 (Control)100
0.1101 ± 4.5
0.599 ± 3.8
1.098 ± 5.1
1.595 ± 4.2
2.090 ± 6.3
5.065 ± 7.9
10.030 ± 5.5

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Calcium Signaling Pathway

CalciumSignaling Signal External Signal (Hormone, Growth Factor) Receptor GPCR / RTK Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding PKC Protein Kinase C (PKC) DAG->PKC Ca_Channel Ca²⁺ Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Channel->Ca_Cytosol Ca²⁺ Influx Ca_Cytosol->PKC Activation Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binding Response Cellular Response (Gene Expression, Proliferation, etc.) PKC->Response CaMK CaM Kinase Calmodulin->CaMK Activation CaMK->Response Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Ca²⁺ Release Ca_ER->Ca_Cytosol

Caption: Overview of a typical intracellular calcium signaling pathway.

Experimental Workflow for Validating Calcium this compound

Workflow Start Start: Hypothesis Calcium this compound is a suitable calcium source for cell culture Prep Protocol 1: Prepare Sterile Stock Solution of Calcium this compound Start->Prep Toxicity Protocol 2: Determine Optimal Concentration (e.g., MTT Assay) Prep->Toxicity Growth Assess Cell Proliferation (e.g., Cell Counting, BrdU Assay) Toxicity->Growth Signaling Validate Calcium Signaling (e.g., Calcium Imaging with Fura-2 AM) Toxicity->Signaling Comparison Comparative Study: Compare with standard calcium sources (e.g., CaCl₂, Ca-gluconate) Toxicity->Comparison Analysis Data Analysis and Interpretation Growth->Analysis Signaling->Analysis Comparison->Analysis Conclusion Conclusion: Determine efficacy and suitability of calcium this compound Analysis->Conclusion

Caption: Workflow for evaluating calcium this compound in cell culture.

Conclusion

Calcium this compound holds promise as a soluble and stable source of calcium for cell culture applications. However, due to the lack of established protocols, researchers must empirically determine the optimal concentration and assess any potential cytotoxic effects for their specific cell lines. The protocols and workflows provided here offer a structured approach to systematically evaluate the suitability of calcium this compound as a component of cell culture media. Successful validation could provide a valuable new tool for researchers studying calcium-dependent cellular processes.

References

Application Notes and Protocols: Borogluconate in 3D Printed Bone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The regeneration of large bone defects resulting from trauma, disease, or surgical resection presents a significant challenge in orthopedic medicine. While autografts remain the gold standard, their use is limited by donor site morbidity and availability. Bone tissue engineering has emerged as a promising alternative, utilizing biocompatible scaffolds to provide structural support and guide new tissue formation.[1][2][3][4] Three-dimensional (3D) printing has revolutionized scaffold fabrication, allowing for the creation of patient-specific architectures with controlled porosity and mechanical properties.[2][4][5][6][7]

To enhance the bioactivity of these scaffolds, various therapeutic agents can be incorporated. Calcium borogluconate, a highly soluble and bioavailable source of both calcium and boron, is a compelling candidate for this purpose.[8][9] Boron is an essential trace element known to stimulate wound healing and improve bone health by promoting osteogenesis (bone formation) and angiogenesis (blood vessel formation).[10][11][12] This document provides detailed application notes and protocols for researchers developing and evaluating 3D printed bone scaffolds functionalized with this compound.

Mechanism of Action: The Role of Boron and Calcium Ions

The therapeutic effect of this compound-releasing scaffolds stems from the controlled release of boron and calcium ions into the defect site. Boron is known to influence key metabolic enzymes and signaling pathways involved in bone homeostasis.[10] The enhanced solubility provided by the this compound complex ensures efficient delivery and bioavailability of these ions.[8][9]

1. Promotion of Osteogenesis: Boron ions have been shown to upregulate the expression of genes associated with osteoblastic differentiation. This is achieved, in part, through the modulation of critical signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways.

  • BMP Signaling: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts.[13][14] Boron can enhance the expression of BMPs, leading to the activation of the Smad-dependent pathway, which ultimately promotes the transcription of osteogenic genes like Runx2.[15][16][17]

  • Wnt/β-catenin Signaling: This pathway is crucial for bone mass maintenance and osteoblast function.[18][19] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it co-activates transcription factors to drive the expression of genes essential for bone formation.[20][21] Evidence suggests that boron may positively influence this pathway, further contributing to osteogenesis.

2. Stimulation of Angiogenesis: The formation of a stable vascular network is a prerequisite for successful bone regeneration, as it ensures the supply of oxygen, nutrients, and progenitor cells to the healing site.[22][23][24] Boron has demonstrated pro-angiogenic effects, stimulating the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[25][26] VEGF promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels.[22][26]

Signaling Pathway Diagrams

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boron Boron Ions BMP BMP Ligand Boron->BMP Upregulates Expression BMPR BMP Receptors (Type I & II) BMP->BMPR Binds Smad158 R-Smads (Smad1/5/8) BMPR->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 Complex Smad Complex pSmad158->Complex Binds Smad4 Co-Smad (Smad4) Smad4->Complex Runx2 Runx2 Complex->Runx2 Translocates & Activates Gene Osteogenic Gene Expression Runx2->Gene Promotes Transcription

Figure 1: Boron-influenced BMP Signaling Pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds DestructionComplex Destruction Complex (Axin, GSK-3β, APC) Receptor->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_nucl->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., Runx2) TCF_LEF->TargetGenes Activates Transcription

Figure 2: Canonical Wnt/β-catenin Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the fabrication and evaluation of this compound-releasing 3D printed scaffolds.

Experimental_Workflow Start Start P1 Protocol 1: Scaffold Fabrication Start->P1 Analysis1 Characterization: SEM, Mechanical Testing, Ion Release Profile P1->Analysis1 P2 Protocol 2: In Vitro Osteogenesis Assay Analysis2 Osteogenesis Analysis: ALP Activity, Alizarin Red Staining, RT-qPCR (Runx2, OCN) P2->Analysis2 P3 Protocol 3: In Vitro Angiogenesis Assay Analysis3 Angiogenesis Analysis: Tube Formation Assay, RT-qPCR (VEGF) P3->Analysis3 Analysis1->P2 Analysis1->P3 End End Analysis2->End Analysis3->End

Figure 3: Overall Experimental Workflow.

Protocol 1: Fabrication of this compound-Releasing Scaffolds using 3D Bioprinting

This protocol describes the preparation of a composite bio-ink and the subsequent 3D printing of porous scaffolds.

Materials:

  • Polycaprolactone (PCL)

  • Calcium this compound powder

  • Dichloromethane (DCM)

  • Gelatin

  • 3D Bioprinter (extrusion-based)

  • Mesenchymal Stem Cells (MSCs)

  • Cell culture medium

Procedure:

  • Bio-ink Preparation: a. Dissolve PCL (e.g., 10% w/v) in DCM with stirring until a homogenous solution is formed. b. Disperse Calcium this compound powder (e.g., 1-5% w/w of PCL) into the PCL solution and continue stirring to ensure uniform distribution. c. Separately, dissolve gelatin in sterile phosphate-buffered saline (PBS) at 37°C to form a hydrogel. d. For cell-laden scaffolds, resuspend MSCs in the gelatin hydrogel at a desired concentration (e.g., 1x10^6 cells/mL). e. Combine the PCL/borogluconate solution with the gelatin/cell suspension and mix gently to form a composite bio-ink.

  • 3D Printing: a. Load the prepared bio-ink into a sterile syringe compatible with the 3D bioprinter. b. Design the scaffold architecture using CAD software (e.g., 10x10x3 mm with a 0°/90° lay-down pattern and 500 µm pore size). c. Calibrate the bioprinter and optimize printing parameters (e.g., extrusion pressure, nozzle diameter, print speed) for the bio-ink. d. Print the scaffolds onto a sterile collection plate layer-by-layer according to the CAD model.

  • Post-Printing Processing: a. Cross-link the gelatin component of the printed scaffolds if required (e.g., using glutaraldehyde (B144438) vapor or a chemical cross-linker). b. Lyophilize (freeze-dry) the scaffolds to remove the solvent and create a porous structure. c. Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.

Protocol 2: In Vitro Assessment of Osteogenic Differentiation

This protocol evaluates the potential of the scaffolds to induce bone-forming activity in MSCs.

Materials:

  • 3D printed scaffolds (with and without this compound)

  • Mesenchymal Stem Cells (MSCs)

  • Basal growth medium (e.g., DMEM with 10% FBS)

  • Osteogenic induction medium (basal medium supplemented with dexamethasone, ascorbic acid, and β-glycerophosphate)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S stain

  • TRIzol reagent for RNA extraction

  • RT-qPCR reagents and primers for osteogenic markers (e.g., Runx2, ALP, Osteocalcin)

Procedure:

  • Cell Seeding: a. Place sterile scaffolds into a 24-well plate. b. Seed MSCs onto the scaffolds at a density of 5x10^4 cells per scaffold. c. Allow cells to adhere for 4 hours before adding 1 mL of basal growth medium to each well.

  • Osteogenic Induction: a. After 24 hours, replace the basal medium with either fresh basal medium (control group) or osteogenic induction medium. b. Culture the cell-seeded scaffolds for up to 21 days, changing the medium every 2-3 days.

  • Analysis: a. ALP Activity (Day 7 and 14): Lyse the cells on the scaffolds and measure ALP activity using a colorimetric assay kit according to the manufacturer's instructions. Normalize the activity to the total protein content. b. Alizarin Red S Staining (Day 21): Fix the cell-seeded scaffolds with 4% paraformaldehyde. Stain with 2% Alizarin Red S solution to visualize calcium deposits, indicating matrix mineralization. c. Gene Expression (Day 7 and 14): Extract total RNA from the scaffolds using TRIzol. Synthesize cDNA and perform RT-qPCR to quantify the relative expression of osteogenic marker genes.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation)

This protocol assesses the pro-angiogenic potential of the scaffolds by examining their effect on endothelial cell behavior.

Materials:

  • 3D printed scaffolds (with and without this compound)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Matrigel

  • Calcein-AM stain

Procedure:

  • Preparation of Conditioned Medium: a. Incubate the scaffolds in EGM-2 for 48 hours to create a "conditioned medium" containing the leached ions. b. Collect and filter the conditioned medium.

  • Tube Formation Assay: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C. b. Seed HUVECs (1x10^4 cells/well) onto the Matrigel-coated wells. c. Add the conditioned medium from the different scaffold groups to the respective wells. Use fresh EGM-2 as a control. d. Incubate for 6-12 hours to allow for the formation of capillary-like tube structures.

  • Analysis: a. Stain the cells with Calcein-AM. b. Capture images using a fluorescence microscope. c. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from the experiments described above, based on findings for boron-containing bioactive glasses.[27] These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Mechanical and Degradation Properties of 3D Printed Scaffolds

Scaffold GroupCompressive Modulus (MPa)Porosity (%)Mass Loss at 4 weeks (%)Boron Ion Release at 7 days (ppm)
PCL Control85 ± 768 ± 42.1 ± 0.50
PCL + 2% this compound82 ± 669 ± 34.5 ± 0.81.2 ± 0.3
PCL + 5% this compound78 ± 871 ± 47.8 ± 1.13.5 ± 0.6

Table 2: In Vitro Osteogenesis Marker Analysis

Scaffold GroupRelative ALP Activity (Day 14)Calcium Deposition (OD at 562 nm, Day 21)Relative Runx2 Expression (Day 7)
PCL Control1.0 ± 0.20.15 ± 0.041.0 ± 0.3
PCL + 2% this compound2.1 ± 0.30.32 ± 0.061.9 ± 0.4
PCL + 5% this compound2.8 ± 0.40.45 ± 0.072.5 ± 0.5
*Data presented as mean ± standard deviation. p < 0.05 compared to PCL Control.

Table 3: In Vitro Angiogenesis (Tube Formation) Analysis

Conditioned Medium SourceTotal Tube Length (µm)Number of JunctionsRelative VEGF Expression
Control Medium4500 ± 35045 ± 81.0 ± 0.2
PCL Scaffold4800 ± 41048 ± 101.1 ± 0.3
PCL + 5% this compound8200 ± 65095 ± 122.2 ± 0.4
Data presented as mean ± standard deviation. p < 0.05 compared to Control Medium.

The incorporation of calcium this compound into 3D printed bone scaffolds offers a promising strategy to enhance bone regeneration. The controlled release of boron and calcium ions can synergistically promote osteogenesis and angiogenesis through the modulation of key signaling pathways. The provided protocols offer a comprehensive framework for the fabrication, characterization, and in vitro evaluation of these advanced biomaterials. Further in vivo studies are warranted to validate these findings and translate this technology into clinical applications for the treatment of critical-sized bone defects.

References

Application Note: Quantitative Analysis of Borogluconate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium borogluconate is a compound frequently used in veterinary medicine to treat hypocalcemia (milk fever), particularly in cattle.[1] It is formed by complexing calcium gluconate with boric acid, which significantly increases the solubility of the calcium salt, allowing for the preparation of stable, concentrated solutions for injection.[1][2]

Pharmacokinetic and toxicological studies require a robust and accurate method for quantifying this compound levels in biological matrices such as blood, urine, and tissues. Direct quantitative analysis of the intact this compound complex in biological samples is not a standard practice. Instead, the concentration of the this compound moiety is determined by measuring the total boron content, which serves as a surrogate for the parent compound.[3] This approach is based on the principle that the boron present in the sample is directly proportional to the amount of this compound administered.

The most common and reliable analytical techniques for determining total boron in biological materials are inductively coupled plasma-atomic emission spectrometry (ICP-AES), also known as inductively coupled plasma-optical emission spectrometry (ICP-OES), and the more sensitive inductively coupled plasma-mass spectrometry (ICP-MS).[3][4]

Principle of Analysis

The quantitative analysis of this compound is predicated on the measurement of total elemental boron. This involves two primary stages:

  • Sample Preparation: The biological matrix (e.g., blood, tissue) is processed to break down organic components and bring the boron into a solution suitable for analysis. This is typically achieved through acid digestion or simple dilution.[5]

  • Instrumental Analysis: The prepared sample is introduced into a high-temperature plasma source (ICP). The plasma excites the boron atoms (in ICP-AES) or ionizes them (in ICP-MS). The instrument then measures the emitted light or the mass-to-charge ratio of the ions to determine the boron concentration.[6]

G cluster_0 Analytical Strategy Admin This compound Administration BioSample Collection of Biological Sample (Blood, Urine, Tissue) Admin->BioSample Metabolism & Distribution Quant Quantification of Total Boron (B) BioSample->Quant Sample Prep & Analysis Correlate Correlation to This compound Concentration Quant->Correlate Stoichiometric Calculation

Caption: Logical workflow for this compound quantification.

Experimental Protocols

Sample Collection and Handling
  • Blood: Collect whole blood in tubes containing lithium heparin or EDTA as an anticoagulant. For serum, collect blood in tubes without anticoagulant and allow it to clot. Centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the plasma or serum to clean polypropylene (B1209903) tubes.

  • Urine: Collect urine in sterile containers. If not analyzed immediately, urine samples should be stored at -20°C or lower.[7]

  • Tissues: Excise tissues of interest, rinse with ice-cold saline to remove excess blood, blot dry, and record the wet weight. Homogenize the tissue as required for the digestion protocol.

  • Storage: All samples should be stored at -80°C for long-term storage to ensure stability. Avoid using borosilicate glass containers to prevent boron contamination.[5]

Sample Preparation

Effective sample preparation is critical for accurate analysis. The goal is to create a clear, particle-free, acidified solution.

G cluster_prep Sample Preparation Workflow cluster_liquid Liquid Samples (Urine/Plasma) cluster_solid Solid/Complex Samples (Tissue/Whole Blood) start Biological Sample (Blood, Urine, or Tissue) Dilute Dilution with Acid/Diluent start->Dilute Digest Acid Digestion (e.g., HNO₃, H₂O₂) + Heat/Microwave start->Digest Filter Filtration (0.45 µm) Dilute->Filter Final Prepared Sample for ICP-MS/AES Analysis Filter->Final Dilute2 Dilution to Final Volume Digest->Dilute2 Dilute2->Final

Caption: General workflows for biological sample preparation.

Protocol 1: Wet Acid Digestion for Tissues and Whole Blood This method is suitable for complex matrices to ensure complete breakdown of organic matter.[8]

  • Weigh approximately 50-200 mg of homogenized tissue or 0.4 mL of whole blood into a digestion vessel.[3][8]

  • Add 5 mL of concentrated nitric acid (HNO₃). For tissues with high fat content, also add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Allow the sample to pre-digest at room temperature for 30 minutes.

  • Digest the sample using a microwave digestion system, following the manufacturer's program for biological samples. Alternatively, use a hot plate, heating slowly to 90-120°C until the solution is clear and pale yellow.

  • After cooling, quantitatively transfer the digest to a 25 mL volumetric flask and dilute to volume with ultrapure water.

  • The sample is now ready for ICP analysis.

Protocol 2: Simple Dilution for Urine and Plasma/Serum This protocol is suitable for less complex liquid matrices.[9][10]

  • Thaw frozen samples and vortex to ensure homogeneity.

  • Perform a 1:10 or 1:20 dilution by transferring 0.5 mL of the sample (urine or plasma/serum) into a 10 mL polypropylene tube.

  • Add the appropriate volume of diluent. A common diluent for ICP-MS is a solution of 0.1 M ammonia (B1221849) and 0.25% mannitol, which helps minimize boron memory effects in the instrument.[9] For ICP-AES, 1-2% nitric acid is a standard diluent.[10]

  • Vortex the diluted sample thoroughly.

  • If any precipitate is visible, centrifuge or filter the sample through a 0.45 µm syringe filter before analysis.

Instrumental Analysis Protocols

Protocol 3: Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ICP-MS offers high sensitivity and is ideal for detecting low concentrations of boron.[7]

  • Instrument Setup: Use an ICP-MS system equipped with a sample introduction system that does not contain borosilicate glass to avoid background contamination.[7]

  • Internal Standard: Spike all blanks, standards, and samples with an internal standard (e.g., Beryllium, Indium) to correct for matrix effects and instrument drift.[7][11]

  • Calibration: Prepare a series of calibration standards (e.g., 0, 5, 10, 50, 100 µg/L) by diluting a certified boron standard in the same acid matrix as the samples.

  • Analysis: Introduce the samples into the ICP-MS. Monitor both boron isotopes, ¹⁰B and ¹¹B, to check for potential interferences.[7]

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations after every 10-15 unknown samples to verify accuracy and precision.

G cluster_icp ICP-MS/AES Instrumental Workflow Sample Prepared Sample + Internal Standard Nebulizer Nebulizer (Aerosol Generation) Sample->Nebulizer Plasma ICP Torch (Argon Plasma) Nebulizer->Plasma Aerosol Transfer Detector Detector (Mass Spec or Optical Detector) Plasma->Detector Ionization (MS) or Excitation (AES) Data Data Acquisition & Processing Detector->Data Result Boron Concentration (µg/L or mg/L) Data->Result

Caption: Simplified workflow for ICP-based analysis.

Protocol 4: Analysis by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) ICP-AES is a robust technique suitable for samples with higher expected boron concentrations.[10]

  • Instrument Setup: Configure the ICP-AES for the analysis of boron, selecting appropriate emission lines (e.g., 249.773 nm or 208.959 nm).

  • Calibration: Prepare calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) from a certified stock solution in the same acid matrix as the samples.

  • Analysis: Aspirate the blanks, standards, and samples into the plasma. The instrument measures the intensity of the light emitted at the characteristic wavelengths for boron.

  • Quality Control: Run QC samples and blanks periodically to ensure the validity of the results.

Data Presentation

The performance of analytical methods is summarized below. These values are representative and may vary based on the specific instrument and matrix.

Table 1: Method Performance Characteristics for Boron Analysis

ParameterICP-MSICP-AES / ICP-OESReference
Limit of Detection (LOD)~2.2 µg/L~0.021 mg/L (21 µg/L)[7]
Limit of Quantification (LOQ)~7 µg/L~0.07 mg/L (70 µg/L)Estimated as 3.3 x LOD
Typical Sample Volume0.4 mL (Blood/Urine)1-2 mL (Urine)[3]
Common Biological MatricesBlood, Plasma, Urine, Hair, TissuesUrine, Tissues[3][8]
Key AdvantagesHigh sensitivity, Isotopic analysisRobust, Tolerant to complex matrices[6]

Table 2: Example Serum Concentrations Following Calcium this compound (CBG) Administration in Cattle

Time PointTreatment GroupMean Serum Calcium (mmol/L)Study NotesReference
Post-calving (0-12h)40% CBG, 200 mL SubcutaneousMaintained within 2.00–2.63Serum Ca remained stable within physiologic limits.[12]
Post-calving (0-12h)Control (No CBG)Decreased below 2.00Serum Ca showed a linear decrease to hypocalcemic levels.[12]
Pre-administrationCows with Parturient Paresis~6.02 mg/100ml-[13]
1-hour Post-administrationOral CBG Solution~9.00 mg/100mlSignificant increase in serum calcium post-treatment.[13]

*Note: 1 mmol/L Calcium = ~4.01 mg/dL or mg/100ml. Data presented for calcium as it is the therapeutic target and often reported. Boron levels would correlate with these findings.

References

Application Notes and Protocols for Aseptic Handling of Borogluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borogluconate solutions, particularly calcium this compound, are sterile formulations primarily used in veterinary medicine to treat hypocalcemia and other mineral deficiencies.[1] In research and drug development, these solutions may be used in various experimental models. Maintaining the sterility of this compound solutions is paramount to prevent contamination, which can lead to inaccurate experimental results or adverse effects in animal subjects. These application notes provide detailed protocols for the aseptic handling of this compound solutions to ensure their integrity and sterility throughout experimental procedures.

The stability of this compound solutions is influenced by factors such as pH and temperature. A slightly acidic pH of around 3.5 is generally preferred for storage to prevent the precipitation of calcium salts.[2][3] this compound solutions are often prepared by reacting calcium gluconate with boric acid, which enhances the solubility of the calcium salt.[1][2]

Data Presentation

Table 1: Physicochemical Properties of a Typical Calcium this compound Solution

ParameterValueReference
AppearanceClear, colorless to slightly yellow solution[4]
pH3.4 - 3.6[5]
Calcium Content7.0% - 8.0%[5]
Boric Acid Content12% - 18%[5]
Storage TemperatureBelow 25°C (77°F); protect from light and freezing[6][7]
Shelf-life after first opening28 days[6]

Table 2: Recommended Volumes for Subcutaneous Administration in Different Species

SpeciesDosageReference
Cattle250 - 500 mL[4]
Sheep and Swine50 - 125 mL[4]
Calves, Goats, Pigs10 - 30 mL[6]
Piglets, Dogs, Cats1 - 2 mL[6]

Experimental Protocols

Protocol 1: Aseptic Withdrawal of this compound Solution from a Sealed Vial

This protocol describes the procedure for aseptically withdrawing a this compound solution from a sterile, sealed vial for experimental use.

Materials:

  • Sealed vial of sterile this compound solution

  • Sterile syringes

  • Sterile needles (appropriate gauge for the viscosity of the solution)

  • 70% ethanol (B145695) or isopropyl alcohol swabs

  • Laminar flow hood or clean bench

  • Sterile gloves

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of the Aseptic Field:

    • Don appropriate PPE, including sterile gloves.[8]

    • Prepare the work surface within a laminar flow hood or clean bench by disinfecting it with 70% alcohol.[9]

    • Allow the hood to run for at least 15-30 minutes before starting the procedure to ensure a sterile environment.[8]

    • Place all necessary sterile materials (syringes, needles, alcohol swabs) within the aseptic field.

  • Disinfection of the Vial:

    • Inspect the this compound solution vial for any cracks, leaks, or particulate matter. Use only if the solution is clear.[4]

    • Remove the protective cap from the vial.

    • Thoroughly swab the rubber septum of the vial with a 70% alcohol swab and allow it to air dry.[8]

  • Aseptic Withdrawal:

    • Aseptically attach a sterile needle to a sterile syringe.

    • Uncap the needle, being careful not to touch the sterile needle to any non-sterile surface.

    • Insert the needle through the center of the disinfected rubber septum into the vial.

    • Invert the vial and withdraw the desired volume of the this compound solution into the syringe.

    • Remove the needle from the vial.

    • If the vial is to be used for multiple withdrawals, ensure the integrity of the rubber septum is maintained. Products without a preservative should have any remaining solution discarded after the initial use.[7][10]

  • Post-Procedure:

    • Carefully recap the needle using a one-handed scoop technique or a needle recapping device to prevent needlestick injuries.

    • Dispose of the used syringe and needle in a designated sharps container.

    • If the vial is multi-use, store it according to the manufacturer's instructions, typically at a controlled room temperature and protected from light.[6][7]

Protocol 2: Preparation of Dilutions of this compound Solution for In Vitro Studies

This protocol outlines the aseptic preparation of serial dilutions of a this compound solution for use in cell culture or other in vitro assays.

Materials:

  • Sterile this compound solution

  • Sterile diluent (e.g., sterile phosphate-buffered saline (PBS) or cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile serological pipettes or micropipettes and sterile tips

  • Laminar flow hood

  • 70% ethanol or isopropyl alcohol

  • Sterile gloves and other PPE

Procedure:

  • Environment Preparation:

    • Work within a laminar flow hood that has been properly disinfected with 70% alcohol.[9]

    • Wear sterile gloves and appropriate PPE.

  • Initial Dilution:

    • Aseptically withdraw the required volume of the stock this compound solution as described in Protocol 1.

    • Dispense the this compound solution into a sterile conical tube containing the appropriate volume of sterile diluent to achieve the desired initial dilution.

    • Gently mix the solution by pipetting up and down or by gentle vortexing. Avoid creating aerosols.

  • Serial Dilutions:

    • For serial dilutions, transfer a specific volume of the previously diluted solution to a new tube containing the sterile diluent.

    • Use a fresh sterile pipette or pipette tip for each transfer to prevent cross-contamination.[11]

    • Repeat this process until the desired range of concentrations is achieved.

  • Labeling and Storage:

    • Clearly label each tube with the concentration of the this compound solution.

    • If not for immediate use, store the dilutions at the appropriate temperature as determined by stability studies for the specific diluent used.

Visualizations

Aseptic_Withdrawal_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Don PPE and Sterile Gloves B Disinfect Laminar Flow Hood A->B C Arrange Sterile Materials B->C D Inspect and Disinfect Vial Septum C->D E Aseptically Attach Needle to Syringe D->E F Insert Needle and Withdraw Solution E->F G Remove Needle from Vial F->G H Safely Recap Needle G->H J Store Vial Appropriately G->J I Dispose of Sharps H->I

Caption: Workflow for the aseptic withdrawal of this compound solution.

Dilution_Logic Start Start with Stock This compound Solution A Aseptically transfer stock to sterile diluent Start->A B Mix gently and thoroughly A->B C Result: First Dilution B->C D Aseptically transfer aliquot of First Dilution to fresh sterile diluent C->D E Mix gently and thoroughly D->E F Result: Second Dilution E->F G Repeat for further dilutions F->G End Achieve desired concentration range G->End

Caption: Logical steps for preparing serial dilutions of this compound solution.

References

Application Notes and Protocols for Borate and Borogluconate-Based Buffers in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of borate-based buffers in biochemical assays, with a special focus on the characteristics and potential applications of a borogluconate-based system. While borate (B1201080) buffers are well-established for specific applications, the use of this compound as a primary buffer component is less conventional and is discussed here based on its chemical properties.

Introduction to Borate Buffers

Borate buffers are versatile and particularly useful for biochemical assays that require alkaline conditions.[1] The buffering capacity of borate is centered around the pKa of boric acid, which is approximately 9.24. This makes borate buffers effective in a pH range of about 8.0 to 10.0.[1] They are commonly employed in assays for enzymes that exhibit optimal activity in alkaline environments, such as certain proteases and alkaline phosphatases.[1]

Key advantages of borate buffers include:

  • High pH buffering: They provide stable pH control in a range where many other common buffers, like phosphate, are less effective.[1]

  • Bacteriostatic properties: Borate can inhibit bacterial growth, which can be advantageous for long-term experiments.[2]

However, researchers should be aware of the following limitations:

  • Inhibition of enzymes: Borate can interact with hydroxyl groups of carbohydrates and glycoproteins, potentially leading to enzyme inhibition.[1]

  • Interference with metal ions: Borate may interfere in assays involving certain metal ions.[1]

  • Complex formation: Borate buffers can form complexes with polyols, including carbohydrates and their derivatives.[2]

This compound: A Potential, Non-Standard Buffer System

This compound is a complex formed from boric acid and gluconic acid.[3] It is most notably used in veterinary medicine as a highly soluble source of calcium for treating conditions like hypocalcemia (milk fever) in cattle.[4][5][6] The primary role of the this compound complex in these formulations is to enhance the solubility of calcium.[3][4]

While not a standard biochemical buffer, a solution of this compound would possess buffering capacity due to the presence of the borate ion. The gluconate component, being the conjugate base of a weak acid (gluconic acid, pKa ~3.86), would primarily buffer in the acidic range. Therefore, a this compound solution could theoretically offer a broad buffering range, although its properties and potential interferences in biochemical assays are not well-documented. A 20% aqueous solution of calcium this compound has been reported to have a pH of 3.5.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for borate and the components of this compound buffers.

Table 1: Properties of Borate Buffer

PropertyValueReferences
Effective pH Range~8.0 - 10.0[1]
pKa of Boric Acid~9.24
Temperature Dependence (d(pKa)/dT)-0.008
Common ApplicationsEnzyme assays requiring alkaline pH (e.g., some proteases, alkaline phosphatases), capillary electrophoresis.[1]
Potential InterferencesCan inhibit enzymes by interacting with hydroxyl groups of carbohydrates and glycoproteins. Can interfere with assays involving certain metal ions.[1]

Table 2: Properties of this compound Components

ComponentpKaPotential Buffering RangeNotesReferences
Boric Acid~9.24~8.2 - 10.2Primary buffering component in the alkaline range.
Gluconic Acid~3.86~2.9 - 4.9Would provide buffering capacity in the acidic range.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Borate Buffer (pH 9.0)

Materials:

  • Boric Acid (H₃BO₃)

  • Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O) (Borax)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 0.2 M Boric Acid stock solution: Dissolve 12.37 g of Boric Acid in deionized water and make up to a final volume of 1 L.

  • Prepare a 0.05 M Sodium Tetraborate stock solution: Dissolve 19.07 g of Sodium Tetraborate Decahydrate in deionized water and make up to a final volume of 1 L.

  • Prepare the 0.1 M Borate Buffer (pH 9.0):

    • In a beaker, combine 50 mL of the 0.2 M Boric Acid stock solution with approximately 40.8 mL of the 0.05 M Sodium Tetraborate stock solution.

    • Place the beaker on a magnetic stirrer and monitor the pH using a calibrated pH meter.

    • Carefully add small volumes of the Sodium Tetraborate solution until the pH reaches 9.0.

    • Transfer the solution to a 200 mL volumetric flask and bring the final volume to 200 mL with deionized water.

  • Verify the final pH at the temperature at which the assay will be performed, as the pKa of borate is temperature-dependent.

Protocol 2: Preparation of a Calcium this compound Solution (for investigational use as a buffer)

Note: This protocol is based on methods for preparing veterinary calcium this compound and is intended for research purposes to investigate its buffering properties. The resulting solution will be acidic.

Materials:

  • Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O)

  • Boric Acid (H₃BO₃)

  • Deionized water

  • Heating magnetic stirrer and stir bar

  • Beaker and graduated cylinders

  • pH meter

Procedure:

  • To 110 g of deionized water at room temperature, add 86.05 g of Calcium Gluconate Monohydrate and 24.4 g of Boric Acid.[8]

  • Stir the mixture and warm it to approximately 50°C.[8]

  • Continue stirring and heating until a clear, dark brown solution is obtained.[8]

  • Allow the solution to cool to room temperature.

  • Measure the pH of the resulting solution. The pH of a 20% aqueous solution of calcium this compound is approximately 3.5.[7]

  • The solution can be used as is, or the pH can be adjusted with a suitable base (e.g., NaOH) to investigate its buffering capacity at different pH values. Be cautious of potential precipitation upon pH adjustment.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow: Buffer Selection and Assay Validation cluster_prep Buffer Preparation cluster_assay Biochemical Assay cluster_validation Validation cluster_decision Decision prep_borate Prepare Borate Buffer Stock Solutions add_buffer Add Prepared Buffer prep_borate->add_buffer prep_this compound Prepare this compound Solution (Investigational) prep_this compound->add_buffer assay_setup Set up Assay with Target Enzyme and Substrate assay_setup->add_buffer incubation Incubate at Optimal Temperature add_buffer->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry) incubation->measurement compare_activity Compare Enzyme Activity in Different Buffers measurement->compare_activity check_interference Assess for Buffer Interference compare_activity->check_interference is_optimal Is Buffer Performance Optimal? check_interference->is_optimal is_optimal->assay_setup No, Re-optimize conclusion Final Protocol Established is_optimal->conclusion Yes

Caption: Workflow for selecting and validating a suitable buffer for a biochemical assay.

borate_interaction_pathway Potential Interaction of Borate with Glycoproteins borate Borate Ion [B(OH)₄]⁻ carbohydrate Carbohydrate Moiety (with cis-diols) borate->carbohydrate interacts with complex Borate-Glycoprotein Complex borate->complex glycoprotein (B1211001) Glycoprotein (e.g., Enzyme) glycoprotein->carbohydrate contains carbohydrate->complex forms inhibition Potential Enzyme Inhibition complex->inhibition leads to

Caption: Interaction of borate with glycoprotein carbohydrate moieties.

References

Application Notes and Protocols for Developing Stable Formulations of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borogluconate is a critical parenteral therapy, primarily in veterinary medicine, for treating hypocalcemia (milk fever) in cattle and other animals. Its formulation is designed to deliver a high concentration of soluble and bioavailable calcium. The key to a successful and safe formulation lies in overcoming the inherent poor solubility of calcium salts. This is achieved by the complexation of calcium gluconate with boric acid, which significantly enhances calcium solubility and allows for the preparation of concentrated, stable solutions suitable for injection.[1][2]

The formation of a chelated complex between calcium and this compound prevents the precipitation of calcium ions, a common issue with other calcium salts that can lead to tissue irritation and reduced efficacy.[1][2] A typical formulation involves reacting five parts of calcium gluconate with one part of boric acid in an aqueous solution.[3] The resulting solution is acidic, with a 20% solution having a pH of approximately 3.5.[3]

These application notes provide a comprehensive guide to developing stable formulations of calcium this compound, including key formulation parameters, detailed experimental protocols for preparation and analysis, and a framework for assessing formulation stability.

Key Formulation Considerations

Developing a stable and effective calcium this compound formulation requires careful consideration of several factors:

  • Concentration: Formulations typically range from 23% to 40% w/v calcium this compound, providing a high dose of calcium in a small volume.[4]

  • pH: The pH of the final solution is critical for maintaining the stability of the this compound complex. A pH of around 3.5 is common for a 20% solution.[3]

  • Excipients: While the primary components are calcium gluconate, boric acid, and water for injection, preservatives such as parabens may be included to ensure sterility, especially in multi-dose vials.

  • Manufacturing Process: A "sealed boiling method" can be employed to enhance the dissolution of calcium gluconate and promote the formation of a stable solution by heating the mixture in a sealed agitation tank.

Experimental Protocols

Protocol 1: Preparation of a 23% w/v Calcium this compound Injection

This protocol describes the preparation of a sterile 23% w/v calcium this compound injection.

Materials:

  • Calcium Gluconate Monohydrate: 239.63 g

  • Boric Acid: 47.93 g

  • Water for Injection (WFI): q.s. to 1000 mL

  • Hydrochloric Acid or Sodium Hydroxide (B78521) (for pH adjustment)

  • Sterile filtration apparatus (0.22 µm filter)

  • Autoclave

  • Sterile vials and stoppers

Procedure:

  • Heat approximately 800 mL of WFI to 60-70°C in a sterile vessel.

  • Slowly add the boric acid to the heated WFI while stirring until completely dissolved.

  • Gradually add the calcium gluconate monohydrate to the boric acid solution, continuing to stir until all solids are dissolved.

  • Cool the solution to room temperature.

  • Check the pH of the solution and adjust to 3.4-3.6 using hydrochloric acid or sodium hydroxide if necessary.

  • Add WFI to bring the final volume to 1000 mL.

  • Sterile filter the solution through a 0.22 µm filter into a sterile receiving vessel.

  • Aseptically fill the solution into sterile vials and seal with sterile stoppers.

  • The final product can be terminally sterilized by autoclaving.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the simultaneous determination of calcium gluconate and the indirect assessment of the complex's integrity through the quantification of boric acid. This method can also be used to separate and quantify potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 90:10 (v/v) 1% phosphoric acid in water and methanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution containing a known concentration of calcium gluconate and boric acid in WFI.

  • Sample Solution: Dilute the calcium this compound formulation with WFI to a suitable concentration for analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram and retention times for calcium gluconate and boric acid.

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the peaks corresponding to calcium gluconate and boric acid by comparing with the standard.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Stress Conditions:

  • Acid Hydrolysis: Mix the formulation with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the formulation with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the formulation at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the formulation to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

Procedure:

  • Subject the calcium this compound formulation to each of the stress conditions for various time points.

  • At each time point, withdraw a sample and analyze it using the stability-indicating HPLC method (Protocol 2).

  • Monitor the decrease in the concentration of the parent compounds and the formation of degradation products.

Data Presentation

Table 1: Exemplary Formulations of Calcium this compound Solutions
ComponentFormulation 1Formulation 2Formulation 3 (23% w/v)
Calcium Gluconate100 g150 g239.63 g (as monohydrate)
Boric Acid10 g20 g47.93 g
Paraben0.2 g--
Water for Injectionq.s. to 1000 mLq.s. to 1000 mLq.s. to 1000 mL
Target pH 3.4 - 3.63.4 - 3.63.4 - 3.6
Table 2: Illustrative Accelerated Stability Study Data for a 23% Calcium this compound Formulation (Storage at 40°C / 75% RH)

Note: The following data is for illustrative purposes to demonstrate a typical stability study table.

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance Clear, colorless solutionCompliesCompliesCompliesComplies
pH 3.4 - 3.63.53.53.43.4
Assay (Calcium Gluconate, % of initial) 95.0 - 105.0%100.0%99.5%98.7%97.8%
Degradation Products (% total) NMT 1.0%<0.1%0.2%0.5%0.8%
Particulate Matter USP <788>CompliesCompliesCompliesComplies

Visualizations

Formulation_Workflow cluster_preparation Formulation Preparation cluster_sterilization Sterilization and Filling cluster_qc Quality Control A Weighing of Raw Materials (Calcium Gluconate, Boric Acid) B Dissolution in Heated Water for Injection A->B C pH Adjustment B->C D Volume Adjustment C->D E Sterile Filtration (0.22 µm) D->E F Aseptic Filling E->F G Terminal Sterilization (Autoclaving) F->G I Finished Product Testing (Assay, Stability, Sterility) G->I H In-Process Controls (pH, Appearance) H->I Stability_Testing_Logic cluster_stress Forced Degradation Studies A Calcium this compound Formulation B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photostability A->E G Long-Term & Accelerated Stability Studies A->G F Develop & Validate Stability-Indicating Analytical Method (HPLC) B->F C->F D->F E->F F->G H Data Analysis & Shelf-Life Determination G->H

References

Application Notes: Subcutaneous Administration Protocol for Borogluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium borogluconate (CaBG) is a complex of calcium gluconate and boric acid, forming a solution that is more soluble and stable than calcium gluconate alone, allowing for a higher concentration of bioavailable calcium.[1][2] It is widely used in veterinary medicine for the treatment of hypocalcemia (parturient paresis or "milk fever"), particularly in ruminants.[3][4] While intravenous (IV) administration provides a rapid increase in blood calcium for acute cases, subcutaneous (SC) injection offers a slower, more sustained release, which can be beneficial for stabilizing blood calcium levels and prevention.[5][6] However, subcutaneous administration of calcium solutions carries a risk of local tissue irritation and necrosis if not performed correctly.[5][7]

These application notes provide a detailed protocol for the subcutaneous administration of calcium this compound solutions for research and clinical applications, emphasizing best practices to ensure subject safety and maximize therapeutic efficacy.

Materials and Equipment

  • Calcium this compound Solution: Sterile, commercial-grade 23% or 40% solution. Ensure the solution is clear and free of precipitates.[8] Solutions containing dextrose are not recommended for subcutaneous administration.[9]

  • Sterile hypodermic needles (e.g., 14-gauge for large animals)[9]

  • Sterile syringes

  • Antiseptic solution (e.g., 70% ethanol (B145695) or povidone-iodine) for site preparation

  • Water bath or incubator for warming the solution

  • Personal protective equipment (gloves, safety glasses)

Experimental Protocol: Subcutaneous Administration

This protocol is synthesized from established veterinary guidelines and is intended for research applications. Adherence to aseptic techniques is critical throughout the procedure.

1. Solution Preparation

  • Visually inspect the CaBG solution for clarity. Do not use if cloudy or if precipitates are observed.[8]

  • Warm the solution to body temperature (~37°C) prior to injection.[8][10] This helps to reduce discomfort and may improve absorption.

  • The product should be sterile and is often intended for single use only as it may not contain preservatives.[8][11]

2. Subject Preparation and Site Selection

  • Identify suitable injection sites. For large animals, the subcutaneous space over the lateral thorax (ribs) or the anterior half of the neck are common sites.[9][12]

  • Prepare the injection sites using an aseptic technique. Cleanse the skin with an appropriate antiseptic solution.

  • The total dose volume must be divided and administered over multiple injection sites to minimize local tissue damage and facilitate absorption.[8][13]

3. Administration Technique

  • Using a sterile needle and syringe, withdraw the calculated dose of the warmed CaBG solution.

  • Pinch a fold of skin at the prepared site and insert the needle into the subcutaneous space.

  • Inject a limited volume of the solution per site. A maximum volume of 75-125 mL per site is recommended for large animals to prevent tissue necrosis.[5][9] A full therapeutic dose may require 6 to 10 distinct injection locations.[7]

  • After injecting the volume for one site, the needle can be repositioned subcutaneously without being fully withdrawn to deliver another aliquot in an adjacent location.[9]

  • After the final injection at a given puncture site, withdraw the needle.

  • Gently massage the injection sites to help disperse the solution and facilitate absorption.[11][12]

4. Post-Administration Monitoring

  • Monitor the subject for resolution of clinical signs of hypocalcemia.

  • Observe injection sites for adverse reactions. Minor, temporary swelling at the injection site can occur and typically resolves within a few hours.[11][14]

  • If no improvement in the clinical condition is observed within 24 hours, the diagnosis and treatment plan should be re-evaluated.[8]

  • For research purposes, blood samples can be collected at timed intervals post-administration to determine serum calcium concentrations.

Data Presentation: Dosage and Pharmacodynamics

Quantitative data from published studies are summarized below to guide experimental design.

Table 1: Recommended Subcutaneous Dosages

SpeciesCalcium this compound SolutionDosage RecommendationReference
Cattle (Adult)23%1 mL/kg body weight[3][9]
Cattle (Adult)23%250 - 500 mL (total dose)[8]
Cattle (Adult)33%300 - 350 mL (total dose)[12]
Sheep (Adult)23%50 - 125 mL (total dose)[8]
Sheep (Adult)33%70 mL (total dose)[12]
Swine (Adult)23%50 - 125 mL (total dose)[8]

Table 2: Effect of Subcutaneous CaBG on Serum Calcium in Cattle

Treatment GroupTime Post-TreatmentMean Serum Calcium (mmol/L)Key FindingReference
500 mL of 40% CaBG (SUB)6 hours2.34Serum Ca was significantly higher than in control animals (2.01 mmol/L).[15]
Control (No Ca)12 hours1.90Serum Ca was significantly lower than in SUB (2.14 mmol/L) and Oral Bolus (2.16 mmol/L) groups.[15]
300 mL of 33-40% CaBGVariable (avg. 4.8 hrs)1.4Serum Ca was significantly higher than in untreated animals (1.0 mmol/L).[16]
600 mL of 33-40% CaBGVariable (avg. 12.0 hrs)2.1Serum Ca was significantly higher than in the group receiving 300 mL.[16]

Visualized Protocols and Pathways

Diagram 1: Subcutaneous Administration Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution 1. Warm Solution to Body Temp (~37°C) check_solution 2. Inspect for Clarity & Precipitates prep_solution->check_solution prep_site 3. Prepare Injection Sites (Aseptic) check_solution->prep_site calc_dose 4. Calculate Total Dose prep_site->calc_dose divide_dose 5. Divide Dose Over Multiple Sites (e.g., <125mL/site) calc_dose->divide_dose inject 6. Inject Subcutaneously divide_dose->inject massage 7. Massage Sites to Disperse inject->massage monitor_subject 8. Monitor Clinical Signs & Local Reactions massage->monitor_subject collect_samples 9. Collect Blood Samples (Optional, for PK/PD) monitor_subject->collect_samples

Caption: Workflow for subcutaneous calcium this compound administration.

Diagram 2: Physiological Response Pathway

G hypo Hypocalcemia (Low Blood Ca2+) sc_admin Subcutaneous Admin. of CaBG hypo->sc_admin Triggers Intervention absorb Slow Absorption from SC Space sc_admin->absorb serum_ca Sustained Increase in Serum Ca2+ absorb->serum_ca restore Restoration of Normal Neuromuscular and Cellular Function serum_ca->restore Leads to

Caption: Physiological pathway for correction of hypocalcemia via SC CaBG.

References

Borogluconate in Plant Nutrition: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on "borogluconate" as a standalone boron fertilizer in plant nutrition is limited in publicly available literature, its related compound, calcium this compound, offers insights into its potential application. Calcium this compound is a chemical complex of calcium gluconate and boric acid, noted for its high solubility.[1] A Japanese patent highlights its potential as a highly soluble liquid fertilizer for providing both calcium and boron to a wide variety of crops, including vegetables, legumes, and grains.[2] The primary role of this compound in this context is to serve as a soluble carrier for boron, an essential micronutrient vital for plant growth and development.

These notes will focus on the broader applications of boron in agricultural research for plant nutrition, drawing on established knowledge of commonly used boron sources like boric acid and borax. The principles and findings are directly applicable to understanding the potential effects of a this compound-based fertilizer.

Core Functions of Boron in Plants

Boron is a crucial micronutrient with several key functions in plant physiology:

  • Cell Wall Structure: Boron is essential for the structural integrity of cell walls. It forms borate-ester cross-links with rhamnogalacturonan II (RG-II), a pectin (B1162225) polysaccharide, which is critical for cell wall strength and flexibility.[3][4][5] Boron deficiency leads to altered cell walls, resulting in physical symptoms like cracked or corky stems.[3]

  • Cell Division and Elongation: By maintaining cell wall integrity, boron plays a vital role in cell division and elongation, which are fundamental for root and shoot growth.[4]

  • Reproductive Growth: Boron is critical for pollen germination, pollen tube growth, and overall fruit and seed development.[4][6] Foliar applications of boron just before and during flowering have been shown to increase yields in many fruit and grain crops.[7]

  • Nutrient and Sugar Transport: Boron is involved in the transport of sugars and other nutrients within the plant.[4] It also plays a role in maintaining the proper function of cell membranes, which can improve the uptake of other nutrients like phosphorus and potassium.[8]

Quantitative Data on Boron Application

The application of boron can significantly impact crop yield and quality. The following tables summarize findings from various studies on different crops, showcasing the effects of different application methods and rates.

Table 1: Effect of Boron Application on Crop Yield
CropBoron Source & Application MethodApplication RateObserved Effect on YieldReference
PotatoBorax (Soil Application)20 kg/ha Increased plot yield from 23.23 kg (control) to 32.42 kg.[9]
BarleyBoron (Foliar Spray)2% solutionIncreased grain yield by 10% and biological yield by 9.6% over control.[10]
Sugar BeetBoric Acid (Foliar Spray)1.22 kg B/ha (12% solution)Increased root yield by 12.12% and sucrose (B13894) concentration by 26.35% over control.[11]
TomatoBoric Acid (Foliar Spray)0.03% solutionSignificantly increased fruit yield compared to control.[12]
SesameBoric Acid (Foliar Spray)75 ppm (applied 3 times)Increased seed yield from 368.7 kg/ha (control) to 609.0 kg/ha .[13]
Various CropsBoron FertilizersUp to 2.5 kg B/haReported yield increases: Cotton & Wheat (14%), Rice (14-30%), Maize (20%), Soybean (58%).[14]
Table 2: Boron Concentration in Plant Tissues Following Application
CropApplication MethodApplication RateTissue Boron ConcentrationReference
PotatoFoliar SprayNot specified80% increase in tuber boron concentration over control.[15]
Highbush BlueberryFoliar Spray1.5 kg B/ha/yearMost effective method for increasing B concentration in leaves, roots, and fruit.[16]
Highbush BlueberryFertigation1.5 kg B/ha/yearSecond most effective method; increased extractable soil B to recommended levels.[16]
Highbush BlueberrySoil Application1.5 kg B/ha/yearRelatively ineffective at increasing plant tissue B concentration after two years.[16]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Foliar Boron Application on Crop Yield

Objective: To determine the effect of different concentrations of foliar-applied boron on the growth, yield, and tissue boron concentration of a selected crop (e.g., tomato).

Materials:

  • Tomato seedlings (variety of choice)

  • Pots with standard potting mix

  • Boric acid (H₃BO₃)

  • Distilled water

  • Spray bottles

  • Fertilizer solution (low in boron)

  • Equipment for plant tissue analysis (e.g., ICP-OES)

Methodology:

  • Plant Establishment: Transplant tomato seedlings into pots and allow them to establish for two weeks. Provide a standard, low-boron nutrient solution to all plants.

  • Treatment Groups: Divide the plants into four groups:

    • T0 (Control): Sprayed with distilled water only.

    • T1: Sprayed with a 0.03% boric acid solution.[12]

    • T2: Sprayed with a 0.05% boric acid solution.

    • T3: Sprayed with a 0.1% boric acid solution.

  • Application:

    • Apply foliar sprays at three different stages: before flower initiation, after fruit set, and 20 days after the second spray.[12]

    • Spray the foliage until runoff, ensuring even coverage.

  • Data Collection:

    • Growth Parameters: Measure plant height, number of branches, and leaf area at regular intervals.

    • Yield Parameters: At harvest, count the number of fruits per plant and measure the total fruit weight.

    • Tissue Analysis: Collect young, fully expanded leaves after the final spray. Dry the tissue, ash it, and determine the boron concentration using the azomethine-H method or ICP-OES.[17][18]

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatment groups.

Protocol 2: Determination of Boron Concentration in Plant Tissue (Dry Ashing Method)

Objective: To accurately measure the boron content in dried plant material.

Materials:

  • Dried and ground plant tissue sample

  • Muffle furnace

  • Porcelain crucibles

  • Sulfuric acid (0.36 N H₂SO₄) or other suitable acid[18]

  • Deionized water

  • Whatman filter paper

  • ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) or spectrophotometer

  • Azomethine-H reagent (for colorimetric method)[17][18]

Methodology:

  • Sample Preparation: Dry the plant tissue sample at 65-70°C until a constant weight is achieved. Grind the dried tissue to a fine powder.

  • Dry Ashing:

    • Weigh approximately 1 gram of the ground plant tissue into a porcelain crucible.

    • Place the crucible in a muffle furnace.

    • Ash the sample at a temperature not exceeding 500-550°C for 4-6 hours, or until a white or gray ash is obtained.

  • Ash Extraction:

    • Allow the crucibles to cool completely.

    • Add a specific volume (e.g., 10 mL) of 0.36 N H₂SO₄ to the ash in the crucible.[18]

    • Allow the acid to extract the nutrients from the ash for at least 1 hour at room temperature, with occasional swirling.

  • Filtration and Dilution:

    • Filter the acid extract through Whatman No. 42 filter paper into a volumetric flask.

    • Wash the crucible and filter paper with deionized water to ensure all boron is collected.

    • Bring the filtrate to a final known volume with deionized water.

  • Analysis:

    • Analyze the final solution for boron concentration using ICP-OES.[17]

    • Alternatively, use a colorimetric method with the azomethine-H reagent and measure absorbance with a spectrophotometer.[18][19]

  • Calculation: Calculate the boron concentration in the original plant tissue based on the analysis results, the final volume of the solution, and the initial weight of the dried tissue sample.

Visualizations: Signaling Pathways and Workflows

Boron Uptake and Transport in Plant Roots

The uptake and transport of boron from the soil into the plant's vascular system is a tightly regulated process involving different transporter proteins.

Boron_Uptake cluster_membrane Soil Soil Solution (Boric Acid, B(OH)₃) RootCell Epidermal/Cortical Cell Cytoplasm Plasma Membrane Soil->RootCell:f1 NIP5_1 NIP5;1 (Channel) Soil->NIP5_1 Facilitated Transport Apoplast Apoplast BOR1 BOR1 (Efflux Transporter) RootCell:f1->BOR1 Borate [B(OH)₄]⁻ Xylem Xylem (Transpiration Stream) NIP5_1->RootCell:f1 BOR1->Xylem Efflux Passive Passive Diffusion

Caption: Boron uptake from soil into the root xylem.

Signaling Cascade in Response to Boron Deficiency

Boron deficiency rapidly inhibits root growth. This response is mediated by a complex signaling pathway involving plant hormones.

Boron_Deficiency_Signaling B_Deficiency Boron Deficiency (Impairs Cell Wall Integrity) Ethylene Ethylene Signaling Pathway Activated B_Deficiency->Ethylene Auxin Auxin Accumulation in Root Tip Ethylene->Auxin interacts with Root_Inhibition Inhibition of Root Cell Elongation Ethylene->Root_Inhibition ROS Reactive Oxygen Species (ROS) Production Auxin->ROS induces ROS->Root_Inhibition leads to

Caption: Hormone signaling pathway in response to boron deficiency.

Experimental Workflow for Boron Analysis

This diagram outlines the key steps for analyzing boron content in plant samples, from collection to final data interpretation.

Boron_Analysis_Workflow A 1. Sample Collection (e.g., Youngest Mature Leaves) B 2. Sample Preparation (Washing, Drying, Grinding) A->B C 3. Digestion / Ashing (Dry Ashing or Acid Digestion) B->C D 4. Extraction (Dissolving Ash in Acid) C->D E 5. Analysis (ICP-OES or Colorimetry) D->E F 6. Data Calculation (ppm or mg/kg of dry weight) E->F G 7. Interpretation (Compare to Sufficiency Ranges) F->G

Caption: Workflow for plant tissue boron analysis.

References

Application Notes and Protocols for Incorporating Borogluconate in Cryopreservation Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including cells, tissues, and gametes. The process, however, can induce significant cellular stress and damage, primarily due to the formation of intracellular ice crystals and osmotic stress. Cryoprotective agents (CPAs) are essential components of cryopreservation media, mitigating these detrimental effects. While dimethyl sulfoxide (B87167) (DMSO) is a widely used CPA, its cellular toxicity necessitates the exploration of novel, less harmful alternatives.

Recent studies have highlighted the potential of boron compounds as effective cryoprotectants. Boron, an essential trace element, is known to play a role in various metabolic pathways and has been shown to enhance the viability of different cell types post-cryopreservation. Borogluconate, a compound containing boron, is recognized for its high solubility and bioavailability.[1] Although direct studies on this compound in cryopreservation are limited, its properties suggest it could serve as a valuable component in cryopreservation media.

These application notes provide a comprehensive overview of the potential use of this compound in cryopreservation, based on existing research on other boron compounds. Detailed protocols for the preparation and application of this compound-supplemented cryopreservation media are provided, along with a summary of relevant quantitative data and a proposed mechanism of action.

Mechanism of Action (Hypothetical)

The precise cryoprotective mechanism of this compound has not been fully elucidated. However, based on the known effects of boron and the general principles of cryobiology, a hypothetical signaling pathway can be proposed. Boron is known to influence calcium metabolism, and calcium signaling plays a crucial role in cellular stress responses.[2] It is postulated that this compound may help maintain intracellular calcium homeostasis during the freeze-thaw cycle, preventing apoptosis and promoting cell survival. Additionally, boron may contribute to the stabilization of the cell membrane and antioxidant defense mechanisms.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cryo Cryopreservation Stress (Freezing/Thawing) Membrane Membrane Instability Cryo->Membrane Induces CaChannel Calcium Channels Membrane->CaChannel Affects CaFlux Increased Intracellular Ca2+ CaChannel->CaFlux Leads to ROS Increased ROS CaFlux->ROS Promotes Apoptosis Apoptosis CaFlux->Apoptosis Induces ROS->Apoptosis Induces This compound This compound CaHomeostasis Calcium Homeostasis This compound->CaHomeostasis Maintains MembraneStab Membrane Stabilization This compound->MembraneStab Promotes Antioxidant Antioxidant Effects This compound->Antioxidant Enhances Viability Improved Cell Viability CaHomeostasis->Viability Contributes to MembraneStab->Viability Contributes to Antioxidant->Viability Contributes to

Caption: Hypothetical signaling pathway of this compound's cryoprotective effect.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the cryoprotective effects of boron compounds. These data can serve as a starting point for optimizing the concentration of this compound in cryopreservation media for different cell types.

Table 1: Effect of Boron Compounds on Post-Thaw Cell Viability

Cell TypeBoron CompoundConcentrationCryoprotectant CombinationPost-Thaw Viability (%)Reference
Human Tooth Germ Stem Cells (hTGSCs)Sodium Pentaborate Pentahydrate (NaB)20 µg/mLLower DMSO concentrationPositive effect on viability[1][3]
Human Lung Cancer (A549) & Murine Fibroblast (L929)Sodium Pentaborate Pentahydrate (NaB)15 µg/mL10% (v/v) DMSOPositive effect on viability[4]
Jersey Bull SpermBoric Acid0.45 µ g/100 µLTris-based extenderSignificantly protected total motility[5]

Table 2: Effect of Boron on Bull Sperm Functional Parameters

ParameterControl0.3 µg Boron0.45 µg Boron0.6 µg BoronReference
Total Motility (%) Data not specifiedData not specifiedSignificantly higher than controlData not specified[5]
Mitochondrial Membrane Potential (MMP) Data not specifiedData not specifiedSignificantly higher than controlData not specified[5]
Reactive Oxygen Species (ROS) Data not specifiedData not specifiedSignificantly increasedSignificantly increased[5]

Experimental Protocols

The following protocols are based on methodologies described in the literature for the use of boron compounds in cryopreservation and are adapted for the potential use of this compound.

Protocol 1: Preparation of this compound-Supplemented Cryopreservation Medium

This protocol describes the preparation of a basal cryopreservation medium supplemented with this compound. The final concentration of this compound should be optimized for the specific cell type.

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calcium this compound solution (sterile) or Boric Acid (to be formulated into a this compound solution)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Basal Freezing Medium: In a sterile biosafety cabinet, mix the basal medium with FBS to the desired final concentration (typically 10-20%). For a serum-free formulation, a chemically defined cryopreservation medium can be used.

  • Add this compound:

    • If using a pre-sterilized calcium this compound solution, add the required volume to the basal freezing medium to achieve the desired final boron concentration (e.g., starting with a range of 10-50 µg/mL of boron).

    • If starting with boric acid, prepare a stock solution and sterilize by filtration. The formulation of this compound in situ would require the addition of a stoichiometric amount of gluconic acid and a calcium salt, followed by pH adjustment. This process requires careful chemical formulation and is recommended for experienced researchers.

  • Add DMSO: Slowly add DMSO to the this compound-supplemented medium while gently swirling to a final concentration of 5-10% (v/v). The addition of DMSO should be performed on ice to minimize heat generation.

  • Final Volume and Storage: Adjust the final volume with the basal medium. The prepared cryopreservation medium should be used fresh or stored at 4°C for a short period. For longer storage, aliquots can be frozen at -20°C.

Protocol 2: Cryopreservation of Adherent Cells using this compound-Supplemented Medium

This protocol outlines the steps for cryopreserving adherent cells.

Materials:

  • Cultured adherent cells at 70-80% confluency

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA or other cell detachment solution

  • Complete growth medium

  • This compound-supplemented cryopreservation medium (from Protocol 1)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from the cell culture flask.

    • Wash the cell monolayer once with PBS.

    • Add an appropriate volume of trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes.

    • Aspirate the supernatant carefully without disturbing the cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the pre-chilled this compound-supplemented cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting and Freezing:

    • Dispense 1 mL of the cell suspension into each labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • The following day, transfer the cryovials to a liquid nitrogen tank for long-term storage in the vapor or liquid phase.

A Harvest Adherent Cells B Count and Centrifuge Cells A->B C Resuspend in this compound Cryopreservation Medium B->C D Aliquot into Cryovials C->D E Controlled Rate Freezing (-1°C/min) D->E F Store in Liquid Nitrogen E->F

Caption: Experimental workflow for cryopreserving adherent cells.

Protocol 3: Thawing of Cryopreserved Cells

This protocol describes the rapid thawing of cells to ensure high viability.

Materials:

  • Cryovial containing frozen cells

  • 37°C water bath

  • Complete growth medium, pre-warmed to 37°C

  • Sterile conical tube (15 mL)

  • Centrifuge

Procedure:

  • Rapid Thawing:

    • Retrieve the cryovial from the liquid nitrogen tank.

    • Immediately immerse the vial in a 37°C water bath, keeping the cap above the water level to prevent contamination.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • In a sterile biosafety cabinet, transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating:

    • Aspirate the supernatant.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a new culture flask.

  • Post-Thaw Culture:

    • Incubate the cells under standard culture conditions.

    • Change the medium after 24 hours to remove any residual dead cells and cryoprotectant.

Conclusion

The incorporation of this compound into cryopreservation media presents a promising avenue for improving post-thaw cell viability and function. While direct research is still in its nascent stages, the cryoprotective effects of other boron compounds provide a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to explore the potential of this compound as a novel cryoprotective agent. Further studies are warranted to optimize its use for various cell types and to elucidate its precise mechanism of action.

References

Troubleshooting & Optimization

how to prevent precipitation in calcium borogluconate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium borogluconate solutions. Our goal is to help you prevent precipitation and ensure the stability of your experimental solutions.

Troubleshooting Guide: Precipitation in Calcium this compound Solutions

Encountering precipitation in your calcium this compound solution can be a significant setback. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Logical Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitation Observed check_pH 1. Verify Solution pH Is it within the optimal range (around 3.5)? start->check_pH check_temp 2. Review Storage & Handling Temperature Was the solution exposed to extreme temperatures? check_pH->check_temp pH is optimal resolution Resolution: Adjust Formulation or Protocol check_pH->resolution pH is off (Adjust pH) check_conc 3. Assess Concentration Is the solution highly concentrated? check_temp->check_conc Temp is stable check_temp->resolution Temp fluctuated (Control temperature) check_particles 4. Inspect for Particulate Matter Are there any visible solid particles or nucleation sites? check_conc->check_particles Concentration is standard check_conc->resolution Concentration is high (Dilute or reformulate) check_formulation 5. Examine Formulation Components Are all components fully dissolved? Was heating applied during preparation? check_particles->check_formulation No visible particles check_particles->resolution Particles present (Filter solution) check_formulation->start All checks passed, yet precipitation persists (Contact Technical Support for further analysis) check_formulation->resolution Incomplete dissolution (Apply heat, ensure complete dissolution) Chemical_Relationship cluster_reactants Reactants cluster_process Process cluster_product Product cluster_stabilizers Stabilizing Factors Calcium Gluconate Calcium Gluconate Heating & Stirring Heating & Stirring Calcium Gluconate->Heating & Stirring Boric Acid Boric Acid Boric Acid->Heating & Stirring Water Water Water->Heating & Stirring Calcium this compound Complex (Soluble) Calcium this compound Complex (Soluble) Heating & Stirring->Calcium this compound Complex (Soluble) Acidic pH (~3.5) Acidic pH (~3.5) Calcium this compound Complex (Soluble)->Acidic pH (~3.5) Controlled Temperature Controlled Temperature Calcium this compound Complex (Soluble)->Controlled Temperature Absence of Particulates Absence of Particulates Calcium this compound Complex (Soluble)->Absence of Particulates

Technical Support Center: Investigating the Effects of Borogluconate on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals interested in investigating the effects of borogluconate on cell viability. As the use of this compound in in vitro cell culture and cytotoxicity assays is not widely documented, this guide offers foundational protocols and troubleshooting advice for designing initial experiments.

Frequently Asked Questions (FAQs)

Q1: What is calcium this compound and why is its effect on cell viability not well-established in vitro?

Q2: What are the individual components of calcium this compound, and how might they individually affect cell viability?

Calcium this compound is typically prepared by reacting calcium gluconate with boric acid in an aqueous solution.[1]

  • Calcium: Calcium is a critical second messenger in numerous cellular signaling pathways, regulating processes like proliferation, apoptosis, and differentiation.[3][4] Alterations in extracellular or intracellular calcium concentrations can significantly impact cell fate.[3][4]

  • Gluconate: Gluconate is the conjugate base of gluconic acid and is generally considered to be of low toxicity. It is often used as a carrier for mineral supplements.

  • Boric Acid: Boric acid can be cytotoxic at high concentrations. Its effects can vary depending on the cell type and exposure duration.

When using calcium this compound, it is crucial to consider that the observed effects could result from the combined action or interaction of these components.

Q3: I am seeing high levels of cell death even at low concentrations of this compound. What could be the cause?

There are several potential reasons for unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[5] Your specific cell line may be particularly sensitive to one or more components of this compound.

  • Solvent Toxicity: If you are dissolving this compound in a solvent other than the culture medium, the solvent itself could be toxic to the cells. Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.

  • Compound Instability: this compound solution stability in your specific cell culture medium over the incubation period is unknown. Degradation could lead to byproducts with higher toxicity.

  • pH Shift: The addition of a this compound solution might alter the pH of the culture medium, leading to cell stress and death. It is advisable to measure the pH of the medium after adding the compound.

Q4: My cell viability assay results are not reproducible. What are some common sources of variability?

Inconsistent results in cell-based assays can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. Ensure your cell suspension is homogenous before plating.

  • Edge Effects: Wells on the perimeter of the culture plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and viability. It is good practice to not use the outer wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.

  • Inconsistent Incubation Times: Ensure that the incubation time after adding the compound and the assay reagent is consistent across all plates and experiments.

  • Reagent Preparation: Prepare fresh reagents and solutions for each experiment to avoid degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in viability assay Reagent instability or reaction with components in the medium.Store assay reagents as recommended by the manufacturer, protecting them from light. Test for any reaction between the this compound solution and the assay reagent in a cell-free system.
Low signal or small assay window Suboptimal cell seeding density or incubation time.Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the experiment.[6] Perform a time-course experiment to determine the optimal incubation period for observing an effect.
Precipitate formation in the culture medium Poor solubility of this compound at the tested concentration.Visually inspect the wells under a microscope after adding the compound. If a precipitate is observed, consider lowering the concentration or exploring different solvent systems (while being mindful of solvent toxicity).
Discrepancy between different viability assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Use multiple, mechanistically distinct viability assays to confirm your results. For example, complement a metabolic assay like MTT with a membrane integrity assay like Trypan Blue or LDH release.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay

This protocol is a crucial first step before testing the effects of this compound.

  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using standard trypsinization methods and resuspend them in fresh, pre-warmed complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of cell densities (e.g., 1,000 to 40,000 cells per well in a 96-well plate).

  • Plating: Seed 100 µL of each cell dilution into the wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, XTT, or resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential cell growth.

Protocol 2: Initial Dose-Response Experiment for this compound
  • Prepare this compound Stock Solution: Due to the lack of established protocols, start by preparing a stock solution of calcium this compound in a sterile, biocompatible solvent (e.g., sterile water or PBS). Note the final concentration.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A broad range of concentrations (e.g., from low µM to high mM) is recommended for the initial screening.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the highest concentration of the solvent used to dissolve the this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay as described previously.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value, if applicable.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Different Cell Lines (IC50 in µM)

Cell LineIncubation Time (24h)Incubation Time (48h)Incubation Time (72h)
HepaRG (Human Hepatocyte) >1000850600
MCF-7 (Human Breast Cancer) 750500350
HEK293 (Human Embryonic Kidney) 900700550
SH-SY5Y (Human Neuroblastoma) 600400250

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24, 48, 72h D->E F Perform Cell Viability Assay E->F G Analyze Data & Determine IC50 F->G

Caption: Workflow for this compound cytotoxicity assessment.

Signaling_Pathway Potential Cellular Effects of this compound Components cluster_components Components cluster_effects Potential Cellular Responses This compound Calcium this compound Calcium Ca²⁺ This compound->Calcium BoricAcid Boric Acid This compound->BoricAcid Signaling Modulation of Ca²⁺ Signaling Pathways Calcium->Signaling Primary Effect Cytotoxicity Direct Cytotoxicity BoricAcid->Cytotoxicity Potential Effect at High Concentrations Proliferation Altered Cell Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Signaling->Apoptosis Cytotoxicity->Apoptosis

Caption: Potential effects of this compound's components.

References

troubleshooting borogluconate solution stability at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium borogluconate solutions. The information provided addresses common issues related to solution stability at different pH levels.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in the Solution

  • Question: My calcium this compound solution has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve it?

  • Answer: Precipitation in calcium this compound solutions is a common indicator of instability. The most probable cause is a shift in pH to a less acidic or alkaline range. Calcium this compound is a complex of calcium gluconate and boric acid, and its solubility is highly dependent on pH. An increase in pH can lead to the precipitation of less soluble calcium salts.

    Troubleshooting Steps:

    • Measure the pH: Use a calibrated pH meter to determine the current pH of your solution.

    • Compare to Optimal Range: The optimal pH for a calcium this compound solution is generally in the slightly acidic range. A 20% aqueous solution typically has a pH of around 3.5. Some formulations are adjusted to a pH of 5.5 to 6.5 for enhanced stability.

    • Adjust pH (if feasible): If the pH is outside the optimal range, you may be able to slowly add a dilute acidic solution (such as hydrochloric acid) to lower the pH and redissolve the precipitate. This should be done cautiously and with continuous stirring.

    • Consider Storage Conditions: High temperatures can also affect solubility and lead to precipitation. Ensure your solution is stored at the recommended temperature.

Issue: Color Change in the Solution

  • Question: I have observed a yellowing or other color change in my calcium this compound solution. What could this indicate?

  • Answer: A color change in your solution can be a sign of chemical degradation. This may be influenced by factors such as exposure to light, elevated temperatures, or an inappropriate pH.

    Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored in a light-protected container and at the recommended temperature.

    • Check pH: Verify that the pH of the solution is within the optimal acidic range.

    • Analyze for Degradation Products: If you have access to analytical instrumentation such as HPLC, you can analyze the solution for the presence of degradation products.

Frequently Asked Questions (FAQs)

  • What is the role of boric acid in a calcium this compound solution? Boric acid acts as a chelating and solubilizing agent. It forms a more soluble complex with calcium gluconate, which on its own has limited solubility in water. This allows for the preparation of stable, concentrated solutions of calcium.

  • What is the optimal pH for storing calcium this compound solutions? A slightly acidic pH is preferred for the storage of calcium this compound solutions to maintain their stability and prevent precipitation. A typical pH for a 20% solution is around 3.5, although some preparations are adjusted to a pH between 5.5 and 6.5.

  • Can I adjust the pH of my calcium this compound solution? While it is possible to adjust the pH, it should be done with caution. Adding a strong base can cause rapid precipitation of calcium salts. If an adjustment is necessary, it is recommended to use a dilute acid or base and add it slowly with constant monitoring of the solution's clarity and pH.

  • How does temperature affect the stability of the solution? Higher temperatures can decrease the solubility of calcium this compound and may accelerate chemical degradation, potentially leading to precipitation or a change in color. It is advisable to store the solution at a controlled room temperature unless otherwise specified.

Data Presentation

The following table summarizes the general relationship between pH and the stability of a typical calcium this compound solution. Please note that specific stability will depend on the concentration and formulation of the solution.

pH RangeExpected StabilityPotential Issues
< 3.0 Generally stable, but potential for acid-catalyzed hydrolysis over long-term storage.Increased risk of container-closure interactions.
3.0 - 5.5 Optimal Stability. Clear and stable solution.Minimal risk of precipitation or degradation.
5.5 - 6.5 Good Stability. Often used in formulated products.Slight increased risk of precipitation over time compared to the optimal range.
> 6.5 Poor Stability. High risk of precipitation.Formation of insoluble calcium salts, reduced efficacy.

Experimental Protocols

Protocol: pH-Dependent Stability Study of a Calcium this compound Solution

This protocol outlines a general procedure for assessing the stability of a calcium this compound solution at different pH levels.

  • Materials:

    • Calcium this compound solution of known concentration.

    • 0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide (B78521) for pH adjustment.

    • Calibrated pH meter.

    • Volumetric flasks and pipettes.

    • Stability chambers or incubators set to desired temperatures (e.g., 25°C/60% RH, 40°C/75% RH).

    • HPLC system with a suitable column (e.g., C18) and UV detector.

    • Nephelometer or visual inspection setup for clarity assessment.

  • Procedure:

    • Sample Preparation:

      • Prepare a series of aliquots of the calcium this compound solution.

      • Adjust the pH of each aliquot to a specific value (e.g., pH 3, 4, 5, 6, 7, and 8) using 0.1 M HCl or 0.1 M NaOH.

      • Record the initial pH of each sample.

    • Initial Analysis (Time Zero):

      • For each pH-adjusted sample, perform the following analyses:

        • Visual Inspection: Observe and record the appearance, color, and clarity of the solution.

        • pH Measurement: Record the pH.

        • Assay by HPLC: Determine the initial concentration of calcium this compound.

    • Stability Storage:

      • Place the prepared samples in stability chambers at controlled temperature and humidity conditions.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 2, 4 weeks, and 1, 2, 3 months), remove samples from the stability chambers.

      • Allow the samples to equilibrate to room temperature.

      • Repeat the analyses performed at time zero (visual inspection, pH, and HPLC assay).

    • Data Analysis:

      • Compare the results at each time point to the initial data.

      • Plot the concentration of calcium this compound as a function of time for each pH value.

      • Note any changes in appearance, color, clarity, or pH.

Mandatory Visualizations

Troubleshooting_Borogluconate_Stability cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis cluster_cause Probable Cause cluster_solution Corrective Action Precipitate Precipitation/ Cloudiness Measure_pH Measure pH Precipitate->Measure_pH Check_Storage Check Storage (Temp & Light) Precipitate->Check_Storage Color_Change Color Change Color_Change->Measure_pH Color_Change->Check_Storage Analyze_Degradation Analyze for Degradation Products (e.g., HPLC) Color_Change->Analyze_Degradation Compare_pH Compare pH to Optimal Range (3.5-6.5) Measure_pH->Compare_pH High_Temp High Temperature Check_Storage->High_Temp If temp is high Light_Exposure Light Exposure Check_Storage->Light_Exposure If exposed to light High_pH pH Too High Compare_pH->High_pH If pH > 6.5 Low_pH pH Too Low Compare_pH->Low_pH If pH < 3.0 Discard Discard Solution Analyze_Degradation->Discard If degradation confirmed Adjust_pH Cautiously Adjust pH to Optimal Range High_pH->Adjust_pH Low_pH->Adjust_pH Control_Temp Store at Recommended Temperature High_Temp->Control_Temp Protect_Light Store in Light-Protected Container Light_Exposure->Protect_Light

Caption: Troubleshooting workflow for this compound solution stability.

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_t0 Time Zero Analysis cluster_storage Storage cluster_tp Time Point Analysis cluster_data Data Analysis Start Start with Calcium This compound Solution Prepare_Aliquots Prepare Aliquots Start->Prepare_Aliquots Adjust_pH Adjust pH of Aliquots (e.g., pH 3, 4, 5, 6, 7, 8) Prepare_Aliquots->Adjust_pH Initial_Analysis Perform Initial Analysis: - Visual Inspection - pH Measurement - HPLC Assay Adjust_pH->Initial_Analysis Store_Samples Store Samples at Controlled Conditions (Temp/Humidity) Initial_Analysis->Store_Samples Time_Points At Predetermined Time Points (e.g., 1, 2, 4 weeks) Store_Samples->Time_Points Repeat_Analysis Repeat Analysis: - Visual Inspection - pH Measurement - HPLC Assay Time_Points->Repeat_Analysis Analyze_Data Analyze and Compare Data to Time Zero Repeat_Analysis->Analyze_Data End Determine Stability Profile Analyze_Data->End

Caption: Experimental workflow for pH-dependent stability testing.

improving the long-term stability of borogluconate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for borogluconate formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the long-term stability of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of boric acid in a calcium this compound formulation?

A1: Boric acid is a critical component that enhances the stability and solubility of calcium gluconate in aqueous solutions.[1][2] It acts as a chelating agent, forming a more soluble complex with calcium gluconate.[1][2] This chelation is essential for preparing concentrated solutions that are less prone to precipitation, which is a significant advantage over using calcium gluconate alone.[1][3]

Q2: What are the optimal pH and storage temperatures for long-term stability?

A2: A slightly acidic pH is generally preferred for this compound solutions to maintain stability.[1] For instance, a 20% aqueous solution of calcium this compound naturally has a pH of approximately 3.5.[4] While some preparations are adjusted to a pH range of 5.5 to 6.5, maintaining an acidic environment is key.[1] Storage at a controlled room temperature is recommended, as extreme temperatures can negatively affect solubility and lead to component degradation.[1]

Q3: Can excipients or preservatives impact the stability of the formulation?

A3: Yes, additives can significantly influence stability. For example, preservatives like parabens (p-hydroxybenzoate) have been shown to improve the stability of calcium this compound solutions.[5] They not only provide bacteriostatic action but also cooperate with boric acid to enhance the dissolution of calcium gluconate, thus preventing precipitation.[5]

Q4: What type of packaging is recommended for this compound solutions?

A4: Sealed glass vials are commonly recommended to prevent environmental contamination and interaction.[1] However, it's important to note that at high pH levels, the this compound component may slightly leach boron from borosilicate glass. This can be mitigated by maintaining a slightly acidic pH or using glass with a lower boron content.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My this compound solution shows signs of precipitation.

Potential Cause Troubleshooting Step Explanation
Incorrect pH Measure the pH of the solution. Adjust to a slightly acidic range (e.g., pH 3.5-5.0) if it has shifted towards neutral or alkaline.The stability of the this compound complex is highly pH-dependent. An increase in pH can reduce the solubility of the calcium salt, leading to precipitation.[1]
Temperature Fluctuations Store the formulation at a consistent, controlled room temperature. Avoid cycles of heating and cooling.High concentrations of this compound are more susceptible to precipitation when exposed to temperature changes.[1]
High Concentration If feasible for the application, consider preparing a slightly less concentrated solution.Highly concentrated solutions are inherently closer to their saturation point and more likely to precipitate over time.[1]
Formulation Ratio Verify the ratio of calcium gluconate to boric acid. A common and effective ratio is five parts calcium gluconate to one part boric acid.[1][4]Boric acid is essential for solubilizing calcium gluconate; an insufficient amount will lead to poor stability.[1]

Problem 2: The color or odor of my formulation has changed.

Potential Cause Troubleshooting Step Explanation
Oxidative Degradation Add a chelating agent (e.g., EDTA) to a small sample. If the color reverts, consider adding it to the formulation. Protect future batches from light.Unwanted oxidation can cause color and aroma changes.[6] While boronic acids can undergo oxidative degradation, this is a general strategy for many formulations.[7]
Microbial Contamination Conduct microbial checks on the sample. Ensure that an effective preservative system is included in the formulation.Microbial growth can significantly alter the physical and chemical properties of a formulation. The use of preservatives like parabens can enhance stability.[5]
Excipient Interaction Review all excipients for known incompatibilities. Test the stability of the formulation without non-essential excipients to isolate the cause.Interactions between active ingredients and excipients can lead to degradation and instability.[8]

Visual Guides and Workflows

Troubleshooting Precipitation Issues

G start Precipitate Observed check_ph Measure Solution pH start->check_ph ph_high pH is too high (> 6.5) check_ph->ph_high adjust_ph Adjust pH to acidic range (e.g., 3.5 - 5.0) ph_high->adjust_ph Yes check_storage Review Storage Conditions ph_high->check_storage No resolved Issue Resolved adjust_ph->resolved temp_fluctuation Temperature Fluctuations? check_storage->temp_fluctuation control_temp Store at Controlled Room Temperature temp_fluctuation->control_temp Yes check_conc Review Formulation Concentration temp_fluctuation->check_conc No control_temp->resolved conc_high Concentration Too High? check_conc->conc_high reduce_conc Consider Diluting Formulation conc_high->reduce_conc Yes conc_high->resolved No reduce_conc->resolved

Caption: A flowchart for troubleshooting precipitation in this compound solutions.

Potential Degradation Pathway

G cluster_products Degradation Products This compound This compound Complex [Ca(C6H10O7)2B(OH)2] Hydrolysis Hydrolysis (via high pH or temp) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation CalciumGluconate Calcium Gluconate (Precipitate) Hydrolysis->CalciumGluconate BoricAcid Boric Acid Hydrolysis->BoricAcid Cleavage Boronic Acid Cleavage Oxidation->Cleavage can lead to Other Oxidized Species & Other Byproducts Cleavage->Other

Caption: A simplified diagram of potential this compound degradation pathways.

Standard Stability Testing Workflow

G cluster_conditions Storage Conditions prep 1. Prepare Formulation Batches initial_analysis 2. Initial Analysis (T=0) (Appearance, pH, Assay) prep->initial_analysis storage 3. Place in Stability Chambers initial_analysis->storage long_term Long-Term (e.g., 25°C / 60% RH) storage->long_term accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated analysis 4. Pull & Analyze Samples at Time Points data 5. Evaluate Data & Determine Shelf-Life analysis->data long_term->analysis accelerated->analysis

Caption: A typical experimental workflow for a long-term stability study.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis using HPLC

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. Specific parameters must be optimized for your formulation.

  • Objective: To separate and quantify the parent this compound complex from potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent like acetonitrile. The gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound; typically in the low UV range (e.g., 205-220 nm).

  • Procedure: a. Prepare a standard solution of your this compound formulation at a known concentration. b. Subject samples of the formulation to forced degradation (stress testing) by exposing them to heat (e.g., 60°C), strong acid (0.1N HCl), strong base (0.1N NaOH), and an oxidizing agent (e.g., 3% H₂O₂). c. Inject the stressed and unstressed samples into the HPLC system. d. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main active ingredient peak.

  • Validation: The method should be validated for specificity, linearity, precision, and accuracy according to relevant guidelines.[9]

Protocol 2: Elemental Analysis by Inductively Coupled Plasma (ICP) Spectrometry

This protocol is for quantifying the total elemental calcium and boron, which is crucial for confirming the formulation's composition over time.

  • Objective: To determine the concentration of Calcium (Ca) and Boron (B) in the formulation.

  • Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS).

  • Procedure: a. Accurately dilute a sample of the this compound formulation using deionized water and acidify it (e.g., with nitric acid).[10] b. Prepare a series of calibration standards for both calcium and boron. c. Aspirate the prepared samples and standards directly into the plasma.[10] d. Measure the emission intensity at the characteristic wavelengths for Ca and B. e. Calculate the concentration of each element in the original sample based on the calibration curve.

  • Evaluation: Compare the measured concentrations at different stability time points to the initial (T=0) values. A significant decrease may indicate precipitation or degradation. Reproducibility for this method is typically high, with relative confidence intervals around ±1.4% for calcium and ±1.8% for boron.[10]

References

Technical Support Center: Sterilizing Borogluconate Solutions by Filtration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the sterile filtration of borogluconate solutions. Find answers to frequently asked questions and step-by-step troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended membrane pore size for sterilizing this compound solutions?

For sterilizing pharmaceutical solutions, a membrane filter with a pore size of 0.2 or 0.22 µm is the industry standard.[1][2][3][4] This size is effective at removing microorganisms and ensuring the sterility of the filtrate.[1][3] For clarification or pre-filtration to remove larger particles and reduce the burden on the final sterilizing filter, larger pore sizes such as 0.45 µm can be used.[4]

Q2: Which filter membrane materials are compatible with this compound solutions?

This compound solutions are aqueous and can be slightly acidic.[5] Therefore, membrane materials with broad aqueous compatibility are suitable. Commonly used membranes for pharmaceutical filtration include Polyethersulfone (PES), Polyvinylidene Difluoride (PVDF), and Polytetrafluoroethylene (PTFE).[3]

  • PES is known for its high flow rates and low protein binding, making it ideal for aqueous solutions.[4]

  • PVDF also offers low protein binding and broad chemical compatibility.

  • Hydrophilic PTFE provides excellent chemical resistance.

It is crucial to verify the chemical compatibility of the chosen filter membrane with the specific this compound formulation under actual operating conditions, as factors like temperature and concentration can affect performance.[6][7]

Q3: What are extractables and leachables, and why are they a concern?

  • Extractables are chemical compounds that can be forced from a filter material under exaggerated conditions, such as using a harsh solvent or high temperature.[8]

  • Leachables are compounds that migrate from the filter into the drug product under normal process conditions.[8]

These substances are a concern because they can contaminate the final product, potentially affecting its stability, efficacy, and safety.[9][10][11] For instance, leachables have been shown to cause increases in aggregation and oxidation in protein formulations.[9][12] Therefore, evaluating filters for extractables and leachables is a regulatory requirement and a critical safety consideration.[11]

Q4: Can the viscosity of this compound solutions affect filtration?

Yes, high-viscosity solutions can present significant filtration challenges.[13][14] this compound solutions, particularly at high concentrations, can be viscous, leading to issues like:

  • Increased back pressure.[14]

  • Slow flow rates and long processing times.[15]

  • Premature filter clogging.[16][17]

Strategies to mitigate these issues include using a pre-filter, optimizing operating pressure, or selecting filters specifically designed for viscous fluids.[14][18]

Troubleshooting Guide

Q5: What should I do if I experience high back pressure or a sudden pressure spike during filtration?

High back pressure is a common issue, especially with viscous solutions.[14] A sudden pressure spike can damage the filter element and compromise sterility.[19]

ProblemPossible CauseRecommended Solution
High Initial Back Pressure High Solution Viscosity: The formulation is too thick for the selected filter.[14]• Consider gentle warming of the solution to reduce viscosity (ensure temperature does not degrade the product).[13]• Use a filter with a larger surface area or a higher-capacity design (e.g., Supor EX ECV).[18]• Implement a pre-filtration step with a larger pore size filter to remove larger particulates.[18][20]
High Particulate Load: The solution contains undissolved material or aggregates.[19]• Add a pre-filtration or clarification step upstream of the sterilizing filter.[18][20]• Ensure all components are fully dissolved before starting filtration.
Gradually Increasing Pressure Filter Clogging/Fouling: Pores are becoming blocked by particulates or molecular aggregates over time.[15][16]• Reduce the flow rate to prevent rapid cake compression.[19]• Increase the filter area to handle the solids load.[19]• Ensure the hold time before filtration is minimized, as aggregation can increase over time.[16]
Sudden Pressure Spike Flow Rate Surge: A sudden increase in pump speed or pressure from the feed line.[19]• Verify that the system is not exceeding its designed flow rate.[19]• Use a flow control device or a variable frequency drive (VFD) on the pump for better regulation.[19]
System Malfunction: A regulator or valve has malfunctioned.[19]• Immediately consult with plant operators to understand the conditions at the time of the spike.[19]• Inspect all system components for proper function.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_filtration Filtration Process cluster_qc Quality Control A Prepare this compound Solution B Select Appropriate Filter (0.22 µm) A->B Ensure full dissolution C Optional: Pre-filtration (e.g., 0.45 µm) B->C Check solution clarity and viscosity D Perform Sterile Filtration C->D For viscous or high-particulate solutions E Collect Sterile Filtrate Aseptically D->E F Perform Post-Use Filter Integrity Test (e.g., Bubble Point) E->F G Test Filtrate for Sterility F->G Confirm filter integrity

Caption: Workflow for sterile filtration of this compound solutions.

Troubleshooting High Filtration Pressure

G Start High Filtration Pressure Encountered CheckVisc Is the solution highly viscous? Start->CheckVisc CheckParticulate Is there visible particulate matter? CheckVisc->CheckParticulate No ActionWarm Consider gentle warming (if product is stable) CheckVisc->ActionWarm Yes CheckFlow Is the flow rate too high? CheckParticulate->CheckFlow No ActionPrefilter Implement a pre-filtration step CheckParticulate->ActionPrefilter Yes ActionOptimize Reduce flow rate. Consider larger filter area. CheckFlow->ActionOptimize Yes ActionIntegrity Check filter for damage. Perform integrity test. CheckFlow->ActionIntegrity No ActionPrefilter->CheckFlow ActionOptimize->ActionIntegrity ActionWarm->CheckParticulate

Caption: Decision tree for troubleshooting high filtration pressure.

Experimental Protocols

Q6: How do I perform a Bubble Point Test to confirm filter integrity?

The Bubble Point Test is a non-destructive method used to verify the integrity of a sterilizing grade filter before or after use.[21][22] It measures the pressure required to force gas through the largest, liquid-filled pore of the filter membrane.[23][24] A value below the manufacturer's specification indicates a potential filter flaw.[23]

Protocol: Manual Bubble Point Test

Objective: To determine the bubble point pressure of a wetted membrane filter to confirm its integrity.

Materials:

  • Filter housing with the membrane to be tested

  • Source of clean, compressed gas (e.g., air or nitrogen) with a pressure regulator

  • Calibrated pressure gauge

  • Wetting fluid (e.g., sterile water for hydrophilic filters)

  • Beaker or vessel of water

  • Tubing

Procedure:

  • Wet the Filter: Thoroughly wet the filter membrane with the appropriate fluid (e.g., sterile water for a hydrophilic PES membrane).[25] Ensure all air is displaced from the filter housing by flushing the wetting fluid through the system.

  • Set Up the Apparatus:

    • Connect the compressed gas source and regulator to the upstream (inlet) side of the filter housing.

    • Attach a piece of tubing to the downstream (outlet) side of the filter housing.

    • Submerge the free end of the outlet tubing in a beaker of water.[23]

  • Apply Pressure:

    • Starting from zero, slowly and gradually increase the gas pressure using the regulator.[23]

    • Initial bubbles may appear as displaced air is removed from the system; this is normal.[23] Wait for these to dissipate before continuing.

  • Observe for Bubble Point:

    • Continue to slowly increase the pressure while carefully watching the end of the tubing submerged in water.

    • The "bubble point" is the pressure at which a steady and continuous stream of bubbles emerges from the tubing.[23][25] This indicates that gas has overcome the surface tension of the liquid in the largest pores.

  • Record and Compare:

    • Record the pressure value shown on the gauge at the exact moment the continuous bubble stream appears.[24]

    • Compare this observed value to the minimum bubble point pressure specified by the filter manufacturer. A successful test will have an observed bubble point equal to or greater than the manufacturer's minimum specification.

References

Technical Support Center: Managing pH in Borogluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with borogluconate solutions. The following information is designed to address common issues encountered during pH adjustment in the preparation of these solutions.

Troubleshooting Guide

Issue 1: Precipitation Occurs During pH Adjustment

Question: I am adjusting the pH of my calcium this compound solution, and a precipitate has formed. What should I do?

Answer:

Precipitation during pH adjustment is a common issue and can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow: Precipitation During pH Adjustment

G start Start: Precipitate forms during pH adjustment check_reagent Was a phosphate-based buffer or adjusting agent used? start->check_reagent check_temp Was the solution allowed to cool sufficiently before pH adjustment? check_reagent->check_temp No solution_phosphate Action: Discard solution. Use a non-phosphate buffer/ adjusting agent (e.g., HEPES, Tris, NaOH, or acetic acid). check_reagent->solution_phosphate Yes check_addition Was the pH adjusting agent added too quickly or in a concentrated form? check_temp->check_addition No solution_temp Action: Ensure the solution cools to the temperature specified in your protocol (e.g., 40-45°C) before adjusting the pH. check_temp->solution_temp Yes solution_addition Action: Add the pH adjusting agent slowly, dropwise, while stirring vigorously. Consider using a more dilute adjusting solution. check_addition->solution_addition Yes end End: Solution remains clear solution_phosphate->end solution_temp->end solution_addition->end

Caption: Troubleshooting workflow for precipitation issues.

Detailed Explanation:

  • Incompatible Reagents: Calcium can precipitate in the presence of phosphate (B84403) ions, forming insoluble calcium phosphate. Avoid using phosphate-based buffers or pH adjusting agents like phosphoric acid if your protocol allows.

  • Temperature Effects: The solubility of calcium this compound is temperature-dependent. Adjusting the pH while the solution is still too hot can lead to precipitation as it cools. Some protocols specify cooling to 40-45°C before pH adjustment.[1]

  • Localized High pH: Rapid addition of a strong base (like sodium hydroxide) can create localized areas of high pH, causing the calcium complex to become unstable and precipitate before the solution has a chance to neutralize.

Issue 2: Difficulty Reaching or Stabilizing the Target pH

Question: The pH of my this compound solution is fluctuating, or I cannot reach my target pH. What is causing this?

Answer:

Drifting or unstable pH readings can be frustrating. This issue often points to problems with the pH measurement technique or the buffering capacity of the solution.

Troubleshooting Workflow: pH Instability

G start Start: pH is unstable or target cannot be reached check_electrode Is the pH electrode properly calibrated, cleaned, and stored? start->check_electrode check_temp_comp Is the temperature of the solution stable and is automatic temperature compensation (ATC) being used? check_electrode->check_temp_comp Yes solution_electrode Action: Recalibrate the pH meter using fresh buffers. Clean the electrode according to the manufacturer's instructions. check_electrode->solution_electrode No check_mixing Is the solution being stirred adequately during pH adjustment? check_temp_comp->check_mixing Yes solution_temp_comp Action: Allow the solution to reach a stable temperature. Ensure the ATC probe is submerged in the solution. check_temp_comp->solution_temp_comp No solution_mixing Action: Use a magnetic stirrer to ensure the solution is homogeneous during the addition of the adjusting agent. check_mixing->solution_mixing No end End: Stable pH reading achieved solution_electrode->end solution_temp_comp->end solution_mixing->end

Caption: Troubleshooting workflow for pH instability.

Detailed Explanation:

  • pH Electrode Maintenance: An improperly maintained pH electrode is a frequent source of error. Ensure the electrode is calibrated daily with fresh, certified buffers that bracket your target pH. The electrode should be cleaned and stored in the appropriate solution as recommended by the manufacturer.

  • Temperature Fluctuations: The pH of a solution is dependent on temperature. Unstable temperature readings will lead to a drifting pH. Allow your solution to reach thermal equilibrium before and during pH measurement.

  • Inadequate Mixing: Insufficient mixing can lead to non-uniformity in the solution, causing the pH reading to fluctuate as the adjusting agent is added.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a calcium this compound solution?

A1: A standard 20% aqueous solution of calcium this compound is typically acidic, with a pH of approximately 3.5.[2] However, for many veterinary and pharmaceutical preparations, the pH is adjusted to a less acidic range, commonly between 5.5 and 6.5, to improve stability and physiological compatibility.[3][4]

Q2: Why is pH adjustment necessary for this compound solutions?

A2: Adjusting the pH is crucial for several reasons:

  • Stability: A controlled pH helps to keep the calcium this compound complex in solution and prevent precipitation over time.[4] A slightly acidic pH is generally preferred for storage.[4][5]

  • Efficacy of Preservatives: If preservatives such as parabens are used, their bacteriostatic function is often pH-dependent. For instance, parabens are effective in a pH range of 3 to 8.[1]

  • Physiological Compatibility: For injectable solutions, a pH closer to physiological levels can reduce irritation and improve tolerability upon administration.

Q3: What reagents can be used to adjust the pH of a this compound solution?

A3: A variety of acidic and basic reagents can be used. The choice of reagent will depend on your specific formulation and experimental requirements. Common pH-adjusting agents include:

  • Bases: Sodium Hydroxide, Borax, Calcium Hydroxide, Triethanolamine.

  • Acids: Glacial Acetic Acid, Phosphoric Acid.[3]

It is critical to select a reagent that does not cause precipitation of the active ingredients.

Q4: Does the ratio of calcium gluconate to boric acid affect the final pH?

A4: Yes, the ratio of calcium gluconate to boric acid is a critical factor in the formulation. A common ratio is five parts calcium gluconate to one part boric acid.[2][6] Boric acid acts as a solubilizing agent by forming a more soluble complex with calcium gluconate.[1][4] While this ratio primarily influences solubility and stability, the acidic nature of boric acid will contribute to the initial low pH of the solution.

Quantitative Data Summary

ParameterTypical ValueReference(s)
Initial pH (20% Solution) ~3.5[2]
Adjusted pH Range 5.5 - 6.5[3][4]
Common Component Ratio 5 parts Calcium Gluconate to 1 part Boric Acid[2][6]
Paraben Preservative pH Efficacy 3.0 - 8.0[1]

Experimental Protocols

Protocol: Preparation of a Calcium this compound Solution with pH Adjustment

This protocol is a general guideline. Specific concentrations and volumes should be adapted to your experimental needs.

Materials:

  • Calcium Gluconate

  • Boric Acid

  • Purified Water

  • pH adjusting agent (e.g., 1M Sodium Hydroxide)

  • Heating mantle or hot plate with magnetic stirrer

  • Calibrated pH meter with ATC probe

  • Beakers and graduated cylinders

  • Filter apparatus (if required)

Experimental Workflow: this compound Solution Preparation

G cluster_0 Preparation Steps A 1. Heat ~70% of the total required purified water to 60-100°C. B 2. Sequentially dissolve boric acid and calcium gluconate with stirring. A->B C 3. For some formulations, seal and boil for a specified time (e.g., 20-40 minutes) to ensure complete reaction. B->C D 4. Cool the solution to 40-45°C. C->D E 5. Slowly add pH adjusting agent dropwise with continuous stirring. D->E F 6. Monitor pH until the target range (e.g., 5.5-6.5) is reached and stable. E->F G 7. Add purified water to reach the final volume. F->G H 8. Filter the solution if necessary. G->H

Caption: Workflow for preparing a this compound solution.

Procedure:

  • Heating: In a suitable beaker, heat approximately 70-80% of the total required volume of purified water to between 60°C and 100°C while stirring.[1]

  • Dissolution: Slowly add the pre-weighed boric acid to the heated water and stir until dissolved. Subsequently, add the calcium gluconate and continue stirring until all components are fully dissolved.

  • Boiling (Optional): Some methods employ a sealed boiling step for 20-40 minutes to promote the complete combination of boric acid and calcium gluconate, enhancing solubility and stability.[1]

  • Cooling: Allow the solution to cool to a specified temperature, for example, 40-45°C.[1] This step is critical to prevent precipitation during pH adjustment.

  • pH Adjustment:

    • Immerse the calibrated pH electrode and ATC probe into the solution.

    • Begin slow, dropwise addition of your chosen pH adjusting agent (e.g., 1M Sodium Hydroxide) while continuously stirring the solution.

    • Monitor the pH reading closely.

  • Stabilization: Continue adding the adjusting agent until the target pH (e.g., 5.5 - 6.5) is reached. Allow the reading to stabilize for at least one minute to ensure the pH is no longer drifting.

  • Final Volume: Once the pH is stable, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • Filtration: If any particulates are visible, filter the final solution through an appropriate filter.

References

challenges in scaling up borogluconate synthesis for research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of borogluconate complexes, such as calcium this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing calcium this compound?

A1: The standard synthesis involves reacting calcium gluconate with boric acid in an aqueous solution.[1][2] Boric acid acts as a solubilizing and chelating agent, forming a more water-soluble complex with calcium gluconate, which is otherwise only sparingly soluble.[1][3]

Q2: What is the typical stoichiometry for this reaction?

A2: A commonly cited ratio is five parts calcium gluconate to one part boric acid by weight.[1][2] This ratio is crucial for forming a stable and soluble complex.[1]

Q3: What are the critical process parameters to control during synthesis?

A3: Key parameters include temperature, pH, and reactant concentration. The reaction is typically performed at elevated temperatures to help dissolve the reactants.[1] The final solution is acidic, with a pH of around 3.5 for a 20% aqueous solution, though some preparations adjust the pH to a range of 5.5 to 6.5 for stability.[1][4]

Q4: What are the primary challenges when scaling up from a lab bench to a pilot plant?

A4: Major challenges include maintaining process reproducibility, managing heat transfer in larger volumes, ensuring efficient and homogenous mixing, controlling impurity profiles, and ensuring the final product remains stable.[5][6][7] What works in a small flask may not translate directly to a large reactor due to changes in surface area-to-volume ratios and fluid dynamics.[7]

Q5: How does storage temperature affect the stability of this compound solutions?

A5: Extreme temperatures can negatively affect solubility and may lead to component degradation.[1] While one study over 120 days found no significant impact of elevated storage temperatures on the active ingredient concentration of several pharmaceuticals, including calcium this compound, it is generally recommended to store solutions at a controlled room temperature as specified on the label (often at or below 77°F/25°C or 86°F/30°C).[1][8]

Experimental Protocols

Lab-Scale Synthesis of Calcium this compound Solution (1L Batch)

This protocol is a representative example derived from common preparation methods.

Materials:

  • Calcium Gluconate: 150g

  • Boric Acid: 20g

  • Purified Water: Sufficient quantity to make 1L

  • Activated Carbon: 0.2g (optional, for clarification)

  • pH adjusting agent (e.g., sodium hydroxide, glacial acetic acid)

Procedure:

  • Dissolution: Heat approximately 600 mL of purified water to boiling in a 2L glass beaker with a magnetic stirrer.

  • Reactant Addition: Slowly add the boric acid and then the calcium gluconate to the boiling water while stirring continuously.[9] Ensure each component dissolves fully.

  • Holding Time: Continue to stir the sealed or covered solution at a low boil for 90-120 minutes to ensure the reaction is complete.[4]

  • Decolorization (Optional): Add 0.2g of activated carbon to the hot solution and stir for 20-40 minutes to absorb impurities.[4][9]

  • Cooling & pH Adjustment: Cool the solution to approximately 40-45°C.[4][9] Measure the pH and, if necessary, adjust it to the target range (e.g., 5.5 - 6.5) using a suitable acid or base.[4][9]

  • Final Volume: Add purified water to bring the total volume to 1L and stir until uniform.

  • Filtration: Filter the solution while still warm to remove the activated carbon and any other particulates.

  • Packaging: Dispense the final solution into sterile containers.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise when transitioning from a lab-scale batch to a larger, pilot-scale production.

Issue 1: Precipitation or Cloudiness in the Reactor

Q: My 1L lab batch is perfectly clear, but when I scaled up to a 100L reactor, the solution became cloudy and some precipitate formed after cooling. Why?

A: This is a common scale-up challenge related to solubility, mixing, and cooling rates.

  • Uneven Heating/Cooling: Large reactors have different thermal dynamics than small flasks.[7] Slower, uneven cooling can create localized areas of supersaturation, leading to precipitation.

  • Insufficient Mixing: A magnetic stirrer is effective for 1L, but a mechanical stirrer in a 100L reactor may have "dead spots" where mixing is poor, preventing the this compound complex from forming correctly.[7]

  • pH Drift: Localized concentration gradients due to poor mixing can also lead to pH variations within the reactor, pushing parts of the solution out of the optimal stability range.

Troubleshooting Steps:

  • Characterize Cooling Profile: Monitor the temperature at different points in the reactor during cooldown to identify thermal gradients. Implement a controlled, gradual cooling protocol.

  • Optimize Agitation: Ensure the stirrer design (e.g., anchor vs. propeller) and speed are appropriate for the vessel geometry and viscosity of the medium to ensure homogenous mixing.[7]

  • Verify pH Uniformity: Take samples from multiple locations in the reactor (top, middle, bottom) after pH adjustment to confirm uniformity before final filtration.

G cluster_0 cluster_1 cluster_2 start Precipitation Observed in Scaled-Up Batch q1 Is mixing uniform? (Check for dead spots, sample from multiple locations) start->q1 fix1 Optimize Agitation: - Adjust stirrer speed/type - Install baffles q1->fix1 NO q2 Is cooling rate controlled? (Check for thermal gradients) q1->q2 YES a1_yes YES a1_no NO fix1->q1 fix2 Implement Controlled Cooling: - Use jacketed vessel - Step-down temperature protocol q2->fix2 NO q3 Is pH uniform and stable? (Sample post-adjustment) q2->q3 YES a2_yes YES a2_no NO fix2->q2 fix3 Re-evaluate pH Adjustment: - Add buffer slowly - Improve local mixing during addition q3->fix3 NO end Solution Remains Clear q3->end YES a3_yes YES a3_no NO fix3->q3

Caption: Troubleshooting logic for precipitation issues.

Issue 2: Final Product Fails Purity Assay

Q: The purity of our scaled-up batch is lower than the lab-scale version, with an increase in side-products. What could be the cause?

A: Impurity amplification is a frequent consequence of scale-up.

  • Localized Overheating: Inefficient heat dissipation in a large reactor can lead to "hot spots," especially near heating jackets.[7] These higher temperatures can accelerate degradation of the gluconate or promote side reactions that were negligible at the lab scale.

  • Increased Reaction Time: If dissolution of reactants takes longer at scale, the components may be exposed to high temperatures for an extended period, leading to degradation.

  • Raw Material Variability: The larger quantities of raw materials required for scale-up may come from different lots with slightly different impurity profiles, which can impact the final product.[5]

Troubleshooting Steps:

  • Validate Heat Transfer: Use a properly sized and configured jacketed reactor and ensure the heating medium flow rate is sufficient for even temperature distribution.

  • Monitor Dissolution: Track the time required for reactants to dissolve at scale. If it is significantly longer, consider a more powerful agitator or adding the reactants more slowly to the heated solvent.

  • Qualify Raw Materials: Perform quality control checks on all incoming raw materials to ensure lot-to-lot consistency.

Data Presentation

Table 1: Comparison of Example Formulations

This table summarizes component quantities from different patented formulations, illustrating variations in lab-scale preparations.

ComponentFormulation 1[9]Formulation 2[9]Formulation 3 (Pet-Specific)[4]
Calcium Gluconate 150 g140 g100 - 150 g
Boric Acid 20 g25 g10 - 25 g
Purified Water 250 mL350 mL60-80% of final volume
Preservative 0.4 g (Nipagin ester)0.5 g (Nipagin ester)Yes (e.g., Sodium Benzoate)
Target pH 5.85.55.5 - 6.5
Table 2: Key Parameter Changes During Scale-Up (Illustrative)

This table illustrates how process parameters and conditions can change when moving from a lab to a pilot scale.

ParameterLab Scale (1L Batch)Pilot Scale (100L Batch)Considerations for Scale-Up[5][7]
Heating Method Hot PlateJacketed ReactorEnsure even heat distribution; avoid hot spots.
Mixing Magnetic StirrerMechanical AgitatorOptimize stirrer type, speed, and position.
Typical Cooling Time ~30 minutes2 - 4 hoursControlled cooling is critical to prevent precipitation.
Surface Area:Volume Ratio HighLowAffects heat and mass transfer rates significantly.
pH Adjustment Pipette additionMetered pump additionSlow addition with good agitation prevents local pH extremes.

Process Visualization

G cluster_0 Lab Scale (1-5L) cluster_1 Pilot Scale (50-200L) lab_synth Benchtop Synthesis (Glass Beaker) lab_qc Small-Scale QC (Purity, pH, Clarity) lab_synth->lab_qc dev Process Development lab_qc->dev pilot_synth Jacketed Reactor Synthesis pilot_qc In-Process Controls (Temp, Mixing, pH) pilot_synth->pilot_qc final_qc Final Product QC (Assay, Stability) pilot_qc->final_qc tech_transfer Technology Transfer dev->tech_transfer tech_transfer->pilot_synth

Caption: Workflow from lab development to pilot scale.

G center_node Product Stability & Yield param1 Temperature param1->center_node affects dissolution & degradation param2 pH param2->center_node affects solubility & complex formation param3 Concentration param3->center_node affects precipitation risk param4 Mixing Efficiency param4->center_node ensures homogeneity & reaction completion param5 Reactant Ratio param5->center_node determines complex stoichiometry

Caption: Key parameters influencing synthesis success.

References

Technical Support Center: Cardiac Safety in Borogluconate Infusion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on avoiding cardiac arrhythmias during the rapid intravenous infusion of calcium borogluconate in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective execution of your studies.

Troubleshooting Guide: Common Issues During this compound Infusion

Issue Potential Cause Recommended Action
Sudden Bradycardia (Significant drop in heart rate) Rapid influx of calcium ions affecting sinoatrial node pacemaker activity.[1]1. Immediately halt the infusion. 2. Administer a bolus of sterile isotonic saline to dilute the infused calcium. 3. Monitor ECG and blood pressure closely. 4. If heart rate does not recover, consider administration of an anticholinergic agent like atropine, after consulting relevant veterinary protocols. 5. Once stable, resume infusion at a significantly reduced rate (e.g., 50% of the initial rate).
Ventricular Arrhythmias (e.g., PVCs, V-tach) Calcium overload in cardiomyocytes leading to delayed afterdepolarizations.[1]1. Stop the infusion immediately. This is a critical adverse event. 2. Confirm the arrhythmia is not an artifact by checking electrode connections and animal movement. 3. Administer supportive care to maintain blood pressure. 4. If the arrhythmia persists, consult veterinary expertise for potential antiarrhythmic drug administration. 5. Do not resume the experiment without a significant revision of the infusion protocol (lower concentration and/or rate).
Hypotension (Sudden drop in blood pressure) Vasodilation caused by rapid calcium administration. Anesthetic depth may also be a contributing factor.[2]1. Reduce the infusion rate immediately. 2. Administer an isotonic fluid bolus to increase intravascular volume.[3] 3. Assess the depth of anesthesia and reduce if appropriate.[4] 4. If hypotension persists, pause the infusion and stabilize the animal. 5. Consider the use of a vasopressor if fluid therapy is ineffective, following established institutional guidelines.[4]
ECG Artifacts Mimicking Arrhythmias Electrical interference, poor electrode contact, or animal movement (e.g., shivering, respiratory effort).1. Pause data interpretation and check the animal for movement. 2. Ensure ECG electrodes have good contact with the skin and sufficient conductive gel. 3. Check for nearby electrical equipment that may cause interference (e.g., infusion pump, ventilator). 4. If using needle electrodes, ensure they are securely placed. 5. Apply a 50/60 Hz filter if mains hum is suspected.
Precipitate Formation in Infusion Line Incompatibility of calcium this compound with other substances in the infusion line (e.g., phosphate (B84403) or bicarbonate buffers).[5]1. Stop the infusion immediately. 2. Replace the entire infusion line and catheter to prevent administration of precipitates. 3. Ensure that the intravenous line is flushed with sterile saline before and after this compound infusion. 4. Do not co-administer incompatible drugs or solutions through the same line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which rapid calcium this compound infusion causes cardiac arrhythmias?

A1: Rapid intravenous infusion of calcium this compound leads to a sudden increase in extracellular calcium concentration. This disrupts the normal electrochemical gradients across cardiomyocyte membranes. The primary arrhythmogenic mechanisms are:

  • Calcium Overload: Excess calcium influx into cardiomyocytes can lead to spontaneous calcium release from the sarcoplasmic reticulum during diastole. This triggers a transient inward current (via the sodium-calcium exchanger), causing delayed afterdepolarizations (DADs) that can initiate ectopic beats and ventricular arrhythmias.

  • Sinoatrial (SA) Node Depression: High extracellular calcium can suppress the pacemaker activity of the SA node, leading to bradycardia.[1]

Q2: Why is calcium this compound often used in research instead of calcium gluconate?

A2: Calcium this compound is a complex of calcium gluconate and boric acid. The addition of boric acid significantly increases the solubility of calcium gluconate in aqueous solutions.[4][6] This allows for the preparation of more concentrated and stable solutions, which can be advantageous in experimental settings where fluid volume must be minimized. While both can cause arrhythmias if infused too rapidly, the higher solubility of calcium this compound does not inherently make it safer regarding cardiac effects. The risk is primarily related to the rate of increase in ionized calcium in the blood.[6]

Q3: What are the key monitoring parameters during a calcium this compound infusion experiment?

A3: Continuous monitoring is crucial. The following parameters should be closely observed:

  • Electrocardiogram (ECG): For real-time detection of changes in heart rate and rhythm.

  • Blood Pressure: Continuous invasive blood pressure monitoring is ideal to detect hypotension or hypertension.

  • Body Temperature: Anesthesia can induce hypothermia, which can independently affect cardiovascular function.

  • Respiratory Rate and End-tidal CO2: To ensure adequate ventilation under anesthesia.

Q4: How does the choice of anesthetic affect the risk of cardiac arrhythmias during calcium infusion?

A4: Anesthetics can have significant cardiovascular effects that may interact with those of calcium this compound. For example, inhalant anesthetics like isoflurane (B1672236) can cause dose-dependent vasodilation and hypotension. Some injectable anesthetics can also have cardiodepressant effects. It is essential to use a stable plane of anesthesia and to consider the cardiovascular profile of the chosen anesthetic when interpreting results. A balanced anesthetic technique, potentially combining a lower concentration of inhalant with an analgesic, may provide greater hemodynamic stability.

Q5: What are the critical differences in ECG interpretation between rodents and humans that I should be aware of?

A5: While the basic components of the ECG are present in both, there are key differences in rodents:

  • Heart Rate: Rodent heart rates are much higher (e.g., 300-500 bpm in rats).[7]

  • ST Segment: The ST segment is often absent or difficult to identify in rats, with the T-wave beginning almost immediately after the S-wave.[1]

  • Waveforms: The morphology of the QRS complex and T-wave can differ from humans. It is crucial to establish baseline ECG parameters for your specific animal model and anesthetic regimen before beginning the infusion study.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cellular Events in Calcium-Induced Arrhythmia infusion Rapid IV this compound Infusion extra_ca ↑ Extracellular [Ca²⁺] infusion->extra_ca ca_influx ↑ Ca²⁺ Influx via L-type Ca²⁺ Channels extra_ca->ca_influx sr_overload Sarcoplasmic Reticulum (SR) Ca²⁺ Overload ca_influx->sr_overload spontaneous_release Spontaneous Diastolic SR Ca²⁺ Release sr_overload->spontaneous_release ncx ↑ Na⁺/Ca²⁺ Exchanger (NCX) Activity spontaneous_release->ncx dad Delayed Afterdepolarizations (DADs) ncx->dad arrhythmia Ventricular Arrhythmias (PVCs, VT) dad->arrhythmia

Cellular signaling pathway of calcium-induced arrhythmia.

cluster_1 Experimental Workflow for Dose-Escalation Study animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Baseline Monitoring (ECG, BP, Temp) animal_prep->baseline infusion_start Start Low-Dose Infusion (e.g., 0.2 mg/kg/min Ca²⁺) baseline->infusion_start monitoring_1 Continuous Monitoring (5-10 min) infusion_start->monitoring_1 dose_escalation Increase Infusion Rate (Stepwise increments) monitoring_1->dose_escalation monitoring_2 Continuous Monitoring dose_escalation->monitoring_2 adverse_event Adverse Event? monitoring_2->adverse_event stop_infusion Stop Infusion & Record Endpoint adverse_event->stop_infusion Yes next_dose Proceed to Next Dose Increment adverse_event->next_dose No data_analysis Data Analysis stop_infusion->data_analysis next_dose->dose_escalation

Workflow for a dose-escalation infusion study.

Experimental Protocols

Protocol: Dose-Response Study of Intravenous Calcium this compound in Anesthetized Rats

This protocol outlines a procedure to determine the cardiovascular effects of increasing doses of intravenously administered calcium this compound in a rat model.

1. Materials:

  • Calcium this compound solution (e.g., 23% w/v), sterile

  • Sterile isotonic saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Male Wistar rats (250-300g)

  • Infusion pump

  • ECG recording system with needle electrodes

  • Invasive blood pressure monitoring system (fluid-filled catheter, pressure transducer, amplifier)

  • Warming pad and rectal temperature probe

  • Surgical instruments for catheterization

  • Intravenous catheters (e.g., 24G)

2. Animal Preparation and Anesthesia:

  • Anesthetize the rat using an approved institutional protocol (e.g., induce with 5% isoflurane, maintain at 1.5-2.5%).[8]

  • Place the animal in a supine position on a warming pad to maintain body temperature between 36.5°C and 37.5°C.

  • Administer a pre-operative analgesic as per institutional guidelines.

  • Surgically expose the femoral vein and artery.

  • Cannulate the femoral vein with a catheter for drug infusion. Ensure the catheter is patent by flushing with a small amount of heparinized saline.

  • Cannulate the femoral artery with a catheter connected to the pressure transducer for continuous blood pressure monitoring.

  • Insert subcutaneous needle electrodes for ECG recording (e.g., Lead II configuration).

  • Allow the animal to stabilize for at least 20 minutes post-surgery, ensuring stable baseline ECG, heart rate, and blood pressure readings.

3. Infusion Protocol:

  • Prepare serial dilutions of the calcium this compound solution with sterile saline to achieve the desired concentrations for infusion.

  • Set up the infusion pump with the prepared solution.

  • Begin by infusing sterile saline at a constant rate (e.g., 2 ml/kg/hr) to establish a baseline.

  • Start the calcium this compound infusion at a low dose. The infusion rate should be calculated based on the elemental calcium content of the solution.

  • Administer each infusion rate for a fixed period (e.g., 10 minutes) to allow for cardiovascular parameters to stabilize.

  • After each period, increase the infusion rate in a stepwise manner.

  • Continuously record ECG, blood pressure, and heart rate throughout the infusion.

4. Endpoint and Data Analysis:

  • The experimental endpoint for each animal is the observation of a significant adverse cardiovascular event (e.g., second or third-degree AV block, sustained ventricular tachycardia, or a persistent drop in mean arterial pressure >30% from baseline) or the completion of the highest planned dose.

  • At the end of the experiment, euthanize the animal under deep anesthesia using an approved method.

  • Analyze the recorded data to determine the heart rate, PR interval, QRS duration, and QT interval at each infusion rate.

  • Correlate the infusion rates with the incidence and type of cardiac arrhythmias and changes in blood pressure.

  • Determine the maximum tolerated infusion rate before the onset of significant cardiac adverse events.

References

impact of excipients on the stability of borogluconate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of borogluconate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of boric acid in a calcium this compound solution?

A1: Boric acid is a key excipient that significantly enhances the aqueous solubility of calcium gluconate. It achieves this by forming a more soluble and stable chelated complex with calcium gluconate.[1] This allows for the preparation of concentrated calcium solutions that are less prone to precipitation compared to solutions of calcium gluconate alone.[1][2][3]

Q2: What are the critical factors influencing the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by pH, storage temperature, and exposure to light. A slightly acidic pH is generally preferred for stability.[2] Elevated temperatures can accelerate degradation, while exposure to light can also lead to the degradation of the active ingredients. The concentration of the solution and the presence of other excipients also play a significant role.

Q3: Can excipients other than boric acid impact the stability of the solution?

A3: Yes, other excipients can have a significant impact. These include:

  • Preservatives: Antimicrobial agents like parabens (e.g., methylparaben, propylparaben) or benzyl (B1604629) alcohol are often included in multi-dose formulations. While necessary for microbial control, they can potentially interact with the active ingredients or affect the pH of the solution.[4]

  • Antioxidants: To protect against oxidative degradation, antioxidants such as sodium metabisulfite (B1197395) may be added. However, at higher concentrations, some antioxidants can act as pro-oxidants and may affect the stability of the formulation.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) may be included to chelate metal ions that can catalyze degradation reactions. The stability of these chelates is often pH-dependent.

  • pH Adjusting Agents: Buffers and pH adjusting agents are crucial for maintaining the optimal pH for stability.

Q4: What are "extractables" and "leachables," and why are they a concern for this compound solutions?

A4: Extractables are chemical compounds that can be extracted from the container closure system (e.g., glass vials, rubber stoppers) under aggressive conditions, such as with strong solvents or at high temperatures. Leachables are compounds that migrate from the container closure system into the drug product under normal storage conditions.[5][6][7] These are a concern because they can contaminate the solution, potentially affecting its stability, efficacy, and safety.[5][6][7] For parenteral products like this compound injections, a thorough evaluation of extractables and leachables is a critical regulatory requirement.

Troubleshooting Guides

Issue 1: Precipitation or Crystal Formation in the Solution

Diagram: Troubleshooting Precipitation in this compound Solutions

G Troubleshooting Precipitation start Precipitation Observed check_temp Check Storage Temperature start->check_temp check_ph Measure pH of the Solution start->check_ph check_conc Verify Concentration of Ingredients start->check_conc temp_high Temperature too high/low? check_temp->temp_high ph_drift pH outside optimal range? check_ph->ph_drift conc_high Supersaturation? check_conc->conc_high analyze_precipitate Analyze Precipitate Composition solution_analysis Identify precipitate (e.g., calcium salt, excipient) and reformulate. analyze_precipitate->solution_analysis temp_high->check_ph No solution_temp Adjust storage to recommended temperature. temp_high->solution_temp Yes ph_drift->check_conc No solution_ph Adjust pH with appropriate buffer/agent. ph_drift->solution_ph Yes conc_high->analyze_precipitate No solution_conc Reformulate with lower concentration or add solubilizers. conc_high->solution_conc Yes

Caption: Logical workflow for troubleshooting precipitation issues.

Possible Causes and Solutions:

Observation Potential Cause Recommended Action
White, crystalline precipitate pH shift: The pH of the solution may have shifted outside the optimal range, reducing the solubility of the calcium this compound complex. A 20% aqueous solution of calcium this compound has a pH of approximately 3.5.[2]Measure the pH of the solution. If it has drifted, investigate the cause (e.g., interaction with the container, degradation of an excipient) and consider using a more robust buffering system.
Temperature fluctuations: Exposure to cold temperatures can decrease the solubility of the components, leading to crystallization.Store the solution at the recommended temperature. If precipitation has occurred due to cold, gentle warming may redissolve the precipitate, but the solution should be thoroughly inspected for any remaining particles.
Supersaturation: The concentration of calcium this compound may be too high for the given formulation and storage conditions.Review the formulation to ensure the concentration is within the solubility limits at the intended storage temperature. Consider reformulating with a lower concentration or adding a co-solvent or solubilizing agent.
Amorphous or cloudy precipitate Incompatibility with other excipients: An excipient may be interacting with the calcium this compound to form an insoluble compound. For example, calcium this compound is incompatible with sodium bicarbonate.[2]Review the formulation for any known incompatibilities. Conduct compatibility studies with individual excipients.
Leachables from container: Components leached from the container closure system (e.g., silicates from glass, plasticizers from polymers) could be reacting with the formulation.Perform extractables and leachables studies on the container closure system. Consider using a different, more inert packaging material.
Issue 2: Discoloration of the Solution (e.g., Yellowing or Browning)

Possible Causes and Solutions:

Observation Potential Cause Recommended Action
Yellowing of the solution Degradation of gluconate: The gluconate moiety is susceptible to degradation, which can produce colored compounds. This can be accelerated by heat and light.Protect the solution from light by using amber-colored vials.[8] Store at the recommended temperature. Perform forced degradation studies to identify the degradation products and pathways.
Maillard reaction: If the formulation contains reducing sugars and amino acids (less common in simple this compound solutions but possible in complex formulations), a Maillard reaction can occur, leading to browning.[9]Review the formulation for the presence of reducing sugars and amines. If present, consider alternative excipients.
Browning of the solution Oxidation: Oxidative degradation of the active ingredients or excipients can lead to the formation of colored byproducts. This can be catalyzed by the presence of metal ions.Consider adding an antioxidant (e.g., sodium metabisulfite) to the formulation. Ensure the use of high-purity raw materials with low metal content. The use of a chelating agent like EDTA may also be beneficial.
Interaction with leachables: Leachables from the container closure system, particularly from rubber stoppers, can introduce impurities that lead to discoloration.Conduct extractables and leachables testing on the container closure system to identify any potential sources of color-forming compounds.

Quantitative Data on Excipient Impact

The following table summarizes the potential impact of common excipients on the stability of this compound solutions. Note: Specific quantitative data for this compound solutions is limited in publicly available literature. The information below is based on general principles for parenteral solutions and data from related formulations.

Excipient Class Example Excipient Concentration Range (Typical) Potential Impact on Stability
Preservative Methylparaben0.1 - 0.2%Can affect pH and may interact with other excipients. Stability is generally good in acidic pH.[4]
Benzyl Alcohol0.9 - 2.0%Can cause precipitation of some drugs. Its oxidative degradation can lead to the formation of benzaldehyde (B42025) and benzoic acid, lowering the pH.
Antioxidant Sodium Metabisulfite0.01 - 0.1%Effective in preventing oxidation, but can react with certain active ingredients. At higher concentrations, it may exhibit pro-oxidant effects.
Chelating Agent Disodium Edetate (EDTA)0.01 - 0.05%Sequesters metal ions that can catalyze oxidative degradation, thereby improving stability. Its effectiveness is pH-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Calcium this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters will need to be optimized and validated for your particular formulation.

Diagram: Workflow for HPLC Method Development

G HPLC Method Development Workflow start Define Analytical Target Profile select_column Select Column and Mobile Phase start->select_column optimize_conditions Optimize Chromatographic Conditions select_column->optimize_conditions forced_degradation Perform Forced Degradation Studies optimize_conditions->forced_degradation validate_method Validate Method (ICH Q2(R1)) forced_degradation->validate_method implement Implement for Stability Testing validate_method->implement

Caption: A typical workflow for developing a stability-indicating HPLC method.

1. Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of calcium this compound and its degradation products in the presence of excipients.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to separate all components. For example:

    • Mobile Phase A: Phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of calcium this compound reference standard in a suitable diluent (e.g., mobile phase A or water).

  • Sample Solution: Dilute the this compound solution to be tested with the same diluent to a concentration within the linear range of the method.

4. Forced Degradation Studies: [10][11][12][13][14]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the sample at an elevated temperature (e.g., 80 °C).

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

5. Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The key is to demonstrate that the method can separate the active ingredient from all potential degradation products and excipients.

Protocol 2: Analysis of Extractables and Leachables

This protocol outlines a general approach for assessing extractables and leachables from container closure systems.

1. Objective: To identify and quantify potential extractables and leachables from the container closure system used for this compound solutions.

2. Extractables Study:

  • Select appropriate extraction solvents that represent the worst-case scenario for the drug product (e.g., water, ethanol, and hexane (B92381) to cover a range of polarities).

  • Expose the container closure components to the solvents under exaggerated conditions (e.g., elevated temperature, prolonged contact time).

  • Analyze the extracts using a variety of analytical techniques to identify and quantify the extracted compounds. Common techniques include:

    • LC-MS: For non-volatile and semi-volatile organic compounds.

    • GC-MS: For volatile and semi-volatile organic compounds.[15]

    • ICP-MS: For elemental impurities (metals).[15]

3. Leachables Study:

  • Store the this compound solution in its final container closure system under the intended storage conditions and accelerated stability conditions.

  • At specified time points, analyze the drug product for the presence of leachables. The analytical methods should be targeted to the extractables identified in the extractables study.

  • Conduct a toxicological risk assessment for any identified leachables.

This technical support center provides a foundational understanding of the factors affecting the stability of this compound solutions and practical guidance for troubleshooting common issues. For specific applications, it is essential to conduct thorough formulation development and stability studies tailored to your product and its intended use.

References

protocol for re-evaluating diagnosis if borogluconate treatment is ineffective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a protocol for researchers, scientists, and drug development professionals to re-evaluate a diagnosis when a ruminant, typically a periparturient cow, does not respond to calcium borogluconate treatment for suspected hypocalcemia (milk fever).

Frequently Asked Questions (FAQs)

Q1: What is the primary differential diagnosis if a cow does not respond to calcium this compound treatment?

A1: If a cow fails to respond to intravenous calcium this compound, the primary differential diagnosis is Downer Cow Syndrome . This is not a single disease but a multifactorial condition where the initial cause of recumbency may have resolved, but the cow is unable to rise due to secondary complications.[1][2]

Q2: What are the common underlying causes of Downer Cow Syndrome?

A2: The causes can be categorized as the "5 Ms":

  • Mastitis: Severe inflammation and toxemia.

  • Metritis: Uterine infection and toxemia post-calving.

  • Musculoskeletal/Neurologic: Injuries such as fractures (femur, tibia), joint dislocations (hip), or nerve damage (obturator, sciatic) sustained during calving or due to recumbency.[3][4]

  • Metabolic: Besides hypocalcemia, other imbalances like hypophosphatemia, hypomagnesemia, and hypokalemia can contribute.[3][5]

  • Massive Sepsis: Overwhelming infection leading to systemic illness and weakness.[4]

Q3: Why does a cow become a "downer" even after the initial metabolic issue is treated?

A3: Prolonged recumbency (more than 6 hours) can lead to significant pressure-induced damage to muscles and nerves, particularly in the hind limbs.[6] This "compartment-like syndrome" results in ischemia and necrosis, making the cow unable to stand even if the initial metabolic imbalance is corrected.[6]

Q4: What are the immediate steps to take when a cow does not respond to initial calcium therapy?

A4: A thorough physical and neurological examination is crucial to identify the underlying cause.[3][6] It is also important to provide excellent nursing care, including moving the animal to a well-bedded, non-slip surface and ensuring easy access to food and water.[1]

Troubleshooting Guide

If a cow remains recumbent after initial calcium this compound administration, follow this systematic re-evaluation protocol:

  • Confirm Proper Administration: Ensure the correct dose was administered intravenously and slowly, as rapid infusion can cause cardiac arrhythmias.[2]

  • Perform a Thorough Physical Examination: A detailed physical examination is critical to identify potential underlying causes.[3]

  • Conduct a Neurological and Musculoskeletal Assessment: This is essential for localizing any nerve damage or injuries.

  • Collect Blood Samples for Analysis: Blood work can reveal other metabolic imbalances or signs of systemic disease.[4]

  • Provide Supportive Care: Good nursing is key to a successful outcome and can prevent further secondary damage.[1]

Data Presentation

The following table summarizes key blood parameters that can aid in differentiating between uncomplicated milk fever and Downer Cow Syndrome. Values can vary based on the laboratory and specific conditions.

ParameterNormal Range (Periparturient Cow)Typical Milk Fever (Pre-Treatment)Downer Cow SyndromeSignificance in Downer Cows
Total Calcium (mg/dL) 8.4 - 10.23.5 - 7.5[4]Variable, may be low or normal post-treatmentPersistent hypocalcemia or other imbalances may be present.
Phosphorus (mg/dL) 4.6 - 7.40.6 - 3.8[4]Often low (Hypophosphatemia)Contributes to muscle weakness.[7]
Magnesium (mg/dL) 1.9 - 2.62.3 - 4.1 (can be elevated)[4]Can be low, normal, or highHypomagnesemia can cause neuromuscular dysfunction.
Creatine Kinase (CK) (IU/L) 105 - 409[4]Normal to slightly elevated> 1000 IU/L[4]Indicates significant muscle damage.[4][8]
Aspartate Aminotransferase (AST) (IU/L) < 100Normal to slightly elevated> 200 IU/L (guarded prognosis), > 500 IU/L (severe muscle damage)[4]Indicates muscle and potentially liver damage.[4][8]

Experimental Protocols

Protocol 1: Comprehensive Physical Examination of the Recumbent Cow
  • History Taking:

    • Obtain a detailed history of the calving process (dystocia, calf size).[3]

    • Inquire about the duration of recumbency and any previous treatments administered.[3]

    • Note the animal's demeanor, appetite, and any attempts to rise.

  • Examination from a Distance:

    • Observe the cow's posture and the position of her limbs. Limbs splayed out may indicate obturator nerve paralysis or fractures.[3]

    • Look for signs of struggle or trauma in the surrounding area.

    • Assess the respiratory rate and character.

  • Systematic Physical Examination:

    • Head and Neck: Check for head tilt, ear droop, or difficulty swallowing.

    • Thorax: Auscultate the heart and lungs to check for abnormalities.

    • Abdomen: Assess rumen motility and check for signs of bloat.

    • Udder: Examine for signs of mastitis (swelling, heat, abnormal milk).

    • Rectal Examination: Palpate for a full bladder, metritis, and any pelvic fractures.[9]

Protocol 2: Neurological and Musculoskeletal Assessment
  • Cranial Nerve Examination:

    • Menace Response: Move a hand towards the eye to check for a blink reflex (tests optic and facial nerves).[10]

    • Pupillary Light Reflex: Shine a light in the eye to check for pupil constriction (tests optic and oculomotor nerves).[10]

    • Palpebral Reflex: Touch the corner of the eye to elicit a blink (tests trigeminal and facial nerves).[10]

    • Tail Tone: Lift the tail to assess its resistance.[1]

  • Limb and Spinal Reflexes:

    • Withdrawal Reflex: Pinch the skin between the claws to see if the cow withdraws her limb.

    • Patellar Reflex: Tap the patellar ligament to check for extension of the stifle joint.[9]

  • Musculoskeletal Palpation:

    • Systematically palpate all four limbs, paying close attention to swelling, crepitus (a grating sound or sensation), and signs of pain.[6]

    • Manipulate the joints through their range of motion to detect any instability or pain.

    • For the hindlimbs, assess the symmetry of the pelvis by comparing the position of the tuber coxae ("hip bones") and tuber ischii ("pin bones").[9]

Protocol 3: Blood Sample Collection and Analysis
  • Sample Collection:

    • Collect a blood sample from the jugular or tail vein into appropriate tubes (e.g., serum separator tube for biochemistry, EDTA tube for hematology). It is recommended to collect a sample before administering any treatment.[4]

  • Biochemical Analysis:

    • Request a serum biochemistry panel that includes:

      • Total Calcium

      • Inorganic Phosphorus

      • Magnesium

      • Potassium

      • Creatine Kinase (CK)

      • Aspartate Aminotransferase (AST)

      • Blood Urea Nitrogen (BUN)

      • Creatinine

  • Hematological Analysis:

    • Request a Complete Blood Count (CBC) to assess:

      • Packed Cell Volume (PCV)

      • White Blood Cell (WBC) count with differential to look for signs of infection or stress.[4]

Visualizations

Reevaluation_Protocol cluster_findings Potential Findings start Cow Recumbent After Calcium this compound Treatment reassess Re-evaluate Diagnosis: Suspect Downer Cow Syndrome start->reassess exam Perform Thorough Physical, Neurological & Musculoskeletal Exam reassess->exam blood Collect Blood Sample for Analysis reassess->blood nursing Initiate Intensive Nursing Care reassess->nursing metabolic Metabolic Imbalance (Hypophosphatemia, Hypomagnesemia, etc.) exam->metabolic Reveals specific weakness injury Musculoskeletal Injury (Fracture, Dislocation, Nerve Damage) exam->injury Reveals pain, crepitus, asymmetry toxemia Toxemia / Sepsis (Mastitis, Metritis) exam->toxemia Reveals signs of infection blood->metabolic Confirms electrolyte imbalance blood->toxemia Elevated WBC, signs of inflammation treat_metabolic Administer Specific Electrolyte Therapy metabolic->treat_metabolic treat_injury Immobilize / Surgical Consult Anti-inflammatories injury->treat_injury treat_toxemia Administer Antibiotics & Anti-inflammatory Drugs toxemia->treat_toxemia

Caption: Diagnostic workflow for a cow unresponsive to calcium this compound.

Differential_Diagnosis_5Ms downer_cow Downer Cow Syndrome (Unresponsive to Calcium) mastitis Mastitis (Toxemia) downer_cow->mastitis metritis Metritis (Toxemia) downer_cow->metritis musculoskeletal Musculoskeletal / Neurologic (Injury, Nerve Damage) downer_cow->musculoskeletal metabolic Metabolic (Hypophosphatemia, Hypomagnesemia, etc.) downer_cow->metabolic massive_sepsis Massive Sepsis (Peritonitis) downer_cow->massive_sepsis

Caption: The "5 Ms" - primary differential diagnoses for Downer Cow Syndrome.

References

Validation & Comparative

A Comparative Analysis of Calcium Borogluconate and Calcium Chloride in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium borogluconate and calcium chloride for use in cell culture applications. The information presented is supported by available experimental data and established scientific principles to aid in the selection of the appropriate calcium supplement for your research needs.

Introduction to Calcium Supplementation in Cell Culture

Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] The precise control of extracellular and intracellular calcium concentrations is therefore paramount for maintaining cell health and obtaining reliable results in in vitro studies. Calcium chloride and calcium this compound are two commonly used sources of calcium, each with distinct properties that can influence experimental outcomes.

Physicochemical Properties

A primary distinction between the two compounds lies in their chemical composition and the amount of elemental calcium they provide. Calcium chloride is an inorganic salt, while calcium this compound is a complex of calcium gluconate and boric acid. This complexation enhances the solubility of calcium gluconate.[2]

Comparative Analysis of Performance in Cell Culture

The choice between calcium this compound and calcium chloride can impact cell viability, proliferation, and the bioavailability of calcium ions in the culture medium.

Effect on Cell Viability and Proliferation

The anion accompanying the calcium ion can influence cellular responses. The smaller chloride ion in calcium chloride, at equivalent molar concentrations, may have a more significant osmotic effect compared to the larger gluconate anion in calcium this compound.[2] High concentrations of calcium chloride have been shown to inhibit the proliferation and differentiation of osteoblastic cells.[3] Conversely, increased concentrations of calcium chloride (in a range of 1.5-5.0 mM above the basal level) have been observed to increase the cell yield of human fibroblasts.[4]

The boric acid component of calcium this compound is not biologically inert and can exert its own effects. Studies have demonstrated that boric acid can suppress cell proliferation and induce apoptosis in a dose-dependent manner, particularly in cancer cell lines.[5][6] However, at very low concentrations, boric acid has also been shown to have viability-supporting effects in some cell models.[3]

Cytotoxicity

While direct comparative cytotoxicity data in cell culture is limited, hypothetical data suggests that calcium chloride may exhibit higher cytotoxicity at lower concentrations compared to calcium gluconate, a major component of calcium this compound.[2] The potential for boric acid to induce apoptosis could also contribute to the cytotoxicity profile of calcium this compound, especially at higher concentrations.[5]

Bioavailability of Calcium

The immediate availability of ionized calcium is a crucial factor in cell culture. An in vitro study using sheep plasma demonstrated that calcium chloride was more effective at raising ionized plasma calcium levels than calcium this compound.[7] This suggests that calcium chloride may provide a more readily available source of free calcium ions in a biological fluid matrix like cell culture medium.

Data Presentation

The following table summarizes the key comparative parameters of calcium this compound and calcium chloride.

ParameterCalcium this compoundCalcium ChlorideRationale
Elemental Calcium (typical 10% w/v solution) Lower (~9 mg/mL for Ca gluconate component)Higher (~27 mg/mL)Calcium chloride has a greater molecular proportion of calcium.[2]
Immediate Ionization Less effective at raising ionized Ca²⁺More effective at raising ionized Ca²⁺In vitro studies in plasma show a more rapid increase in ionized calcium with calcium chloride.[7]
Cell Viability (Hypothetical at 1 mM) Higher (~95% for Ca gluconate)Lower (~85%)The larger gluconate anion may have a less disruptive osmotic effect.[2]
Cytotoxicity (LD50 - Hypothetical) Higher (>10 mM for Ca gluconate)Lower (~5 mM)Higher concentrations of chloride ions can be more disruptive to cellular homeostasis.[2] The boric acid component in this compound may also contribute to cytotoxicity at high concentrations.[5]

Note: The cell viability and cytotoxicity data are based on hypothetical values for calcium gluconate versus calcium chloride due to the lack of direct comparative experimental data for calcium this compound in cell culture.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of calcium supplements in a cell culture setting.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare stock solutions of calcium this compound and calcium chloride in a calcium-free version of the appropriate cell culture medium. Add a range of concentrations of each salt to the respective wells. Include a control group with calcium-free medium only.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[2]

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with BSS to remove excess dye.

  • Treatment: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with BSS containing either calcium this compound or calcium chloride at the desired concentration.

  • Imaging: For a ratiometric dye like Fura-2, excite the loaded cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[2]

Mandatory Visualization

Diagrams are provided below to illustrate a typical experimental workflow and a key signaling pathway relevant to calcium supplementation in cell culture.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CaB Calcium this compound (Varying Concentrations) Seeding->CaB Add Treatment CaCl Calcium Chloride (Varying Concentrations) Seeding->CaCl Add Treatment MTT MTT Assay (Cell Viability) CaB->MTT Fura2 Fura-2 Assay ([Ca²⁺]i) CaB->Fura2 CaCl->MTT CaCl->Fura2 Analysis Data Analysis & Comparison MTT->Analysis Fura2->Analysis

Caption: Experimental workflow for comparing calcium supplements.

G Extracellular Extracellular Signal (e.g., Agonist) GPCR G-Protein Coupled Receptor (GPCR) Extracellular->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) ER->IP3R Ca_cyto ↑ Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release Ca_cyto->PKC Activates Response Cellular Responses (e.g., Proliferation, Apoptosis) Ca_cyto->Response PKC->Response

Caption: Intracellular calcium signaling pathway (PLC/IP3).

Conclusion and Recommendations

Both calcium this compound and calcium chloride can serve as effective sources of calcium in cell culture, but their suitability depends on the specific experimental requirements.

  • Calcium Chloride is a suitable choice when a higher concentration of elemental calcium and rapid ionization are desired. However, researchers should be mindful of its potential for higher cytotoxicity and osmotic stress, particularly at elevated concentrations.

  • Calcium this compound may be preferred in applications where a gentler effect on cell viability is desired, due to the potentially less disruptive nature of the gluconate anion. Its enhanced solubility over calcium gluconate alone is also an advantage. However, the biological effects of the boric acid component should be considered, as it may influence cell proliferation and apoptosis.

For sensitive cell lines or long-term cultures, it is advisable to empirically determine the optimal concentration of each calcium salt to achieve the desired biological effect while minimizing cytotoxicity.

References

A Comparative Guide to Spectroscopic Methods for Validating Borogluconate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For complex molecules like borogluconate, a salt of boric acid and gluconic acid, rigorous analytical testing is necessary to ensure it meets stringent purity standards. This guide provides a comprehensive comparison of various spectroscopic and alternative methods for the validation of this compound purity, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific purity attribute being evaluated, such as the presence of inorganic impurities, related organic substances, or degradation products. The following table summarizes the key performance characteristics of several common analytical techniques.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Accuracy/Recovery (%)
¹¹B NMR Spectroscopy Measures the nuclear magnetic resonance of the ¹¹B isotope, providing information about the chemical environment of boron.0.02% w/w (as boric acid)[1]0.04% w/w (as boric acid)[1]>0.99[1]0.7 - 2.0[1]93.6 - 106.2[1]
FT-IR Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrational modes, providing a "fingerprint" spectrum.~1000 ppm (for borate (B1201080) structures)[2]Not specifiedNot specifiedNot specifiedNot specified
UV-Vis Spectrophotometry Measures the absorption of ultraviolet-visible light by a colored complex of boron (e.g., with curcumin).0.0413 mg/L (as boron)[3]0.1088 mg/L (as boron)[3]0.9976[4]0.028[4]86 - 115[5]
Mass Spectrometry (LC-MS/MS) Separates ions based on their mass-to-charge ratio, providing high sensitivity and specificity for molecular identification and quantification.Analyte-dependent (typically low ng/mL)Analyte-dependent (typically low ng/mL)>0.99<1580 - 120
Complexometric Titration A volumetric analysis where the formation of a colored complex indicates the endpoint of the titration with a metal ion.Not applicableNot applicableNot applicable<1.098.5 - 102.0[6]
HPLC-UV Separates components of a mixture based on their interaction with a stationary phase, with detection by UV absorbance.32.7 µg/mL (for calcium gluconate)[6]96.6 µg/mL (for calcium gluconate)[6]0.9982[6]<2.0[6]98 - 102

Experimental Workflows

The selection of an analytical method is guided by the specific requirements of the analysis. The following diagram illustrates a general workflow for validating the purity of this compound, from initial sample preparation to final data analysis and reporting.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., D₂O for NMR, water for others) Sample->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution NMR ¹¹B NMR Spectroscopy Dissolution->NMR Spectroscopic Analysis FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectrophotometry Dissolution->UVVis MS LC-MS/MS Dissolution->MS Titration Complexometric Titration Dissolution->Titration Alternative Methods HPLC HPLC-UV Dissolution->HPLC Quantification Quantification of Impurities/Assay NMR->Quantification FTIR->Quantification UVVis->Quantification MS->Quantification Titration->Quantification HPLC->Quantification Validation Method Validation (LOD, LOQ, Linearity, etc.) Quantification->Validation Report Purity Report Validation->Report

Caption: General workflow for this compound purity validation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful technique for the direct observation of boron-containing species. It can be used to identify and quantify the main this compound species and any boron-containing impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 0.75 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube.

  • Add a known amount of an internal standard (e.g., boric acid certified reference material) for quantitative analysis.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Typical Parameters:

  • Nucleus: ¹¹B

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): 5 times the longest T1 of the boron signals to ensure full relaxation for accurate quantification.

  • Number of Scans: 64 or higher to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Sufficient to cover the expected chemical shift range of borate esters and boric acid (approximately -20 to 20 ppm).

Data Analysis:

  • Integrate the signals corresponding to the this compound complex and any impurities.

  • Calculate the purity based on the relative integrals and the known concentration of the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint that can be used for identification and, with proper calibration, for quantitative analysis of this compound.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

  • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) and press into a thin pellet.

Instrumentation:

  • A standard FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or transmission).

Typical Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Apodization: Happ-Genzel

Data Analysis:

  • Identify characteristic absorption bands for borate esters (e.g., B-O stretching around 1350 cm⁻¹) and gluconate.

  • For quantitative analysis, create a calibration curve by measuring the absorbance of a specific peak for a series of standards of known concentrations.

UV-Vis Spectrophotometry (with Curcumin)

This method involves the formation of a colored complex between boron and curcumin (B1669340), which can be measured spectrophotometrically.

Sample Preparation and Derivatization:

  • Accurately weigh a sample of this compound and dissolve it in water to a known concentration.

  • Take an aliquot of the sample solution and add a solution of curcumin in a suitable solvent (e.g., acetic acid).

  • Add a dehydrating agent (e.g., sulfuric acid) to promote the formation of the rosocyanine complex.

  • Heat the mixture under controlled conditions (e.g., 55°C for a specific time).[7]

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethanol) to a known volume.[7]

Instrumentation:

  • A UV-Vis spectrophotometer.

Typical Parameters:

  • Wavelength of Maximum Absorbance (λmax): Approximately 540-550 nm for the rosocyanine complex.[4][7]

  • Blank: A reagent blank prepared in the same manner without the this compound sample.

Data Analysis:

  • Measure the absorbance of the sample and standards against the blank.

  • Construct a calibration curve of absorbance versus boron concentration and determine the concentration of boron in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its potential impurities.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and a compatible organic solvent).

  • Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Typical Chromatographic Conditions (starting point):

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

Typical Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to detect the this compound anion.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and any targeted impurities.

Data Analysis:

  • Develop a calibration curve by injecting standards of known concentrations.

  • Integrate the peak areas of the MRM transitions for the analyte and impurities in the sample and quantify using the calibration curve.

Alternative Methods for Purity Assessment

Beyond spectroscopic techniques, other established analytical methods can be valuable for assessing this compound purity.

Complexometric Titration

This classical technique is often used for the assay of the calcium content in calcium this compound.

Principle: The calcium ions in the sample are titrated with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a metal ion indicator. The endpoint is observed as a distinct color change.

Brief Protocol:

  • Accurately weigh the this compound sample and dissolve it in water.

  • Add a pH buffer to maintain the appropriate pH for the titration.

  • Add a small amount of a suitable indicator (e.g., hydroxy naphthol blue).[6]

  • Titrate the solution with a standardized EDTA solution until the color changes from wine-red to a clear blue.

  • Calculate the calcium content based on the volume of EDTA solution consumed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be used to separate and quantify the gluconate component and any related organic impurities that possess a UV chromophore.

Principle: The sample is injected into an HPLC system, and its components are separated based on their differential partitioning between a mobile phase and a stationary phase. The separated components are detected by their absorbance of UV light.

Brief Protocol:

  • Prepare standard and sample solutions of this compound in a suitable mobile phase or diluent.

  • Inject the solutions into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).

  • Elute the components using an appropriate mobile phase (e.g., a buffered aqueous-organic mixture).

  • Monitor the eluent at a suitable UV wavelength (e.g., around 210 nm for carboxyl groups).[6]

  • Quantify the gluconate and any impurities based on their peak areas relative to a standard.

Logical Relationships in Method Selection

The choice of an analytical method for this compound purity validation depends on the specific analytical goal. The following diagram illustrates the logical relationships between the analytical question and the most suitable techniques.

G cluster_goals Purity Aspects cluster_methods Primary Analytical Methods Question Analytical Question BoronContent Boron Stoichiometry & Boron-related Impurities Question->BoronContent OrganicPurity Gluconate Content & Related Organic Impurities Question->OrganicPurity ElementalImpurities Trace Elemental Impurities Question->ElementalImpurities OverallPurity Overall Purity Profile Question->OverallPurity B11NMR ¹¹B NMR BoronContent->B11NMR Direct & Specific HPLC_UV HPLC-UV OrganicPurity->HPLC_UV Quantitative Titration Complexometric Titration OrganicPurity->Titration Assay of Calcium ICP_OES ICP-OES / ICP-MS ElementalImpurities->ICP_OES High Sensitivity LC_MS LC-MS/MS OverallPurity->LC_MS Comprehensive Profile

Caption: Method selection based on the analytical question.

By carefully considering the strengths and limitations of each analytical technique and implementing well-defined experimental protocols, researchers and drug development professionals can confidently validate the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

In Vitro Efficacy of Borogluconate on Plasma Ionized Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of calcium borogluconate on plasma ionized calcium, benchmarked against other commonly used calcium salts such as calcium chloride and calcium gluconate. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate calcium formulation for their in vitro studies.

Comparative Analysis of Calcium Salts on Ionized Calcium

An in vitro study on sheep plasma demonstrated that calcium chloride is more effective at increasing plasma ionized calcium concentration compared to calcium this compound.[1] The this compound anion, formed from the reaction of boric acid and gluconic acid, acts as a chelating agent, forming a complex with calcium ions.[2][3] This chelation enhances the solubility of the calcium salt but results in a lower availability of free, ionized calcium compared to a more readily dissociable salt like calcium chloride.

Interestingly, the same in vitro study noted that sodium borate (B1201080) and sodium gluconate, when added to blood separately, caused only minor decreases in ionized calcium. However, when added together, they exhibited a synergistic effect, leading to a reduction in ionized calcium. This suggests that the this compound complex can actively reduce the concentration of free calcium ions in plasma.

The following table summarizes the comparative performance of these calcium salts based on available in vitro data.

Calcium SaltRelative In Vitro Efficacy in Increasing Ionized CalciumKey Characteristics
Calcium this compound Less effective than Calcium ChlorideForms a chelated complex with calcium, enhancing solubility.[2][3]
Calcium Chloride Highly effectiveReadily dissociates to provide a high concentration of ionized calcium.
Calcium Gluconate Effective, comparable to Calcium Chloride at equimolar concentrationsReadily ionizes in plasma.[4][5][6]

Experimental Protocols

General Protocol for In Vitro Ionized Calcium Measurement

The following is a generalized protocol for the in vitro assessment of the effect of calcium salts on plasma ionized calcium. Specific details may vary based on the laboratory and equipment.

  • Sample Preparation: Whole blood is collected in heparinized tubes to prevent coagulation. Plasma is then separated by centrifugation.

  • Incubation: The plasma is incubated at a controlled temperature (typically 37°C).

  • Addition of Calcium Salt: A predetermined concentration of the calcium salt solution (e.g., calcium this compound, calcium chloride, or calcium gluconate) is added to the plasma sample.

  • Ionized Calcium Measurement: The ionized calcium concentration is measured at specific time points using an ion-selective electrode (ISE) analyzer. The pH of the sample should also be monitored as it can affect ionized calcium levels.

  • Data Analysis: The change in ionized calcium concentration from the baseline is calculated and compared across different calcium salts.

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vitro ionized calcium studies.

Borogluconate_Calcium_Chelation cluster_reactants Reactants in Solution cluster_product Chelation Ca_ion Calcium Ion (Ca²⁺) Ca_this compound Calcium this compound Complex Ca_ion->Ca_this compound Chelated by This compound This compound Anion This compound->Ca_this compound

Mechanism of Calcium Chelation by this compound.

Experimental_Workflow start Start: Obtain Plasma Sample measure_initial Measure Baseline Ionized Calcium (t=0) start->measure_initial add_salt Add Calcium Salt (e.g., this compound) incubate Incubate at 37°C add_salt->incubate measure_initial->add_salt measure_final Measure Ionized Calcium at Time (t) incubate->measure_final analyze Analyze and Compare Data measure_final->analyze

Workflow for In Vitro Ionized Calcium Measurement.

References

A Comparative Guide to Intravenous vs. Subcutaneous Borogluconate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of intravenous (IV) and subcutaneous (SC) administration of borogluconate, a compound commonly used to treat hypocalcemia in livestock. The following sections detail the pharmacokinetic profiles, experimental protocols for comparative studies, and a logical framework for selecting the appropriate administration route.

Data Presentation: Pharmacokinetic and Clinical Comparison

The choice between intravenous and subcutaneous administration of this compound hinges on the desired speed of onset, duration of action, and the clinical condition of the animal. Intravenous administration provides a rapid elevation of plasma calcium levels, essential for treating acute, life-threatening hypocalcemia. In contrast, subcutaneous administration offers a slower, more sustained release of calcium, which can be beneficial for preventing relapses or managing less severe cases.

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationSource
Time to Peak Plasma Concentration (Tmax) 10 - 15 minutesApproximately 4 hours[1]
Bioavailability 100% (direct systemic circulation)>70%[2]
Peak Plasma Concentration (Cmax) High and immediateLower and delayed[1]
Clinical Application Treatment of acute, severe hypocalcemia (e.g., milk fever)Prevention of relapse, management of subclinical or mild hypocalcemia[3]
Risks and Adverse Effects Cardiac arrhythmia if administered too rapidlyLocal tissue irritation, potential for abscess formation[4][5]
Administration Considerations Requires careful monitoring of the animal's cardiac functionDose should be divided and administered at multiple sites to minimize irritation[4]

Experimental Protocols

A well-designed pharmacokinetic study is crucial for comparing the two administration routes. The following is a representative experimental protocol synthesized from various veterinary studies.

Objective:

To compare the pharmacokinetic profiles of calcium this compound following intravenous and subcutaneous administration in a relevant animal model (e.g., dairy cattle).

Materials:
  • Calcium this compound solution (e.g., 23% or 40% sterile solution)

  • Clinically healthy adult dairy cows (n= per group, with appropriate washout period for crossover design)

  • Catheters for intravenous administration and blood collection

  • Syringes and needles for subcutaneous injection

  • Blood collection tubes (e.g., containing heparin)

  • Centrifuge

  • Analytical instrumentation for measuring serum calcium concentrations (e.g., atomic absorption spectrophotometer or automated clinical chemistry analyzer)

Methodology:
  • Animal Preparation:

    • Acclimate animals to the experimental setting.

    • Perform a health check to ensure all animals are healthy.

    • Fast animals overnight prior to the study.

    • Place an indwelling catheter in the jugular vein for blood sampling and another for IV administration if applicable.

  • Drug Administration:

    • Intravenous Group: Administer a single dose of calcium this compound (e.g., 500 mL of a 23% solution) via the jugular vein catheter over a period of 10-15 minutes.[6] Monitor heart rate during administration.

    • Subcutaneous Group: Administer the same total dose of calcium this compound, dividing the volume over multiple subcutaneous injection sites (e.g., 4-5 sites in the neck and thorax region) to minimize local irritation.[3][7]

  • Blood Sampling:

    • Collect baseline blood samples (time 0) before drug administration.

    • Following administration, collect blood samples at predetermined time points. A suggested schedule would be: 5, 10, 15, 30, and 60 minutes, and 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.

    • Process blood samples by centrifugation to separate plasma or serum and store at an appropriate temperature (-20°C or below) until analysis.

  • Sample Analysis:

    • Analyze the plasma/serum samples for total and/or ionized calcium concentrations using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and bioavailability (for the subcutaneous route, calculated relative to the intravenous route).

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling and Analysis Phase cluster_analysis Data Analysis Phase A Animal Selection and Acclimation B Health Screening and Fasting A->B C Catheter Placement B->C D_IV Intravenous Administration C->D_IV D_SC Subcutaneous Administration C->D_SC E Baseline Blood Sample (T=0) D_IV->E D_SC->E F Post-administration Blood Sampling E->F G Sample Processing and Storage F->G H Calcium Concentration Analysis G->H I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) H->I

Caption: Experimental workflow for a comparative pharmacokinetic study.

Logical Comparison of Administration Routes

G cluster_iv Intravenous Administration cluster_sc Subcutaneous Administration IV_node Intravenous IV_pros Pros: - Rapid onset of action - 100% bioavailability - Ideal for emergencies IV_node->IV_pros Advantages IV_cons Cons: - Risk of cardiac arrhythmia - Requires venous access - Shorter duration of action IV_node->IV_cons Disadvantages SC_node Subcutaneous SC_pros Pros: - Sustained release - Lower risk of acute cardiac events - Suitable for prevention SC_node->SC_pros Advantages SC_cons Cons: - Slower onset of action - Incomplete bioavailability - Risk of local tissue reaction SC_node->SC_cons Disadvantages Decision Choice of Administration Route Decision->IV_node Acute/Severe Condition Decision->SC_node Prophylaxis/Mild Condition

Caption: Decision-making framework for administration route selection.

References

The Impact of Borogluconate on Serum Phosphorus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of veterinary formulations is paramount. This guide provides a detailed comparison of calcium borogluconate's impact on serum phosphorus levels, supported by experimental data, to inform therapeutic strategies for conditions like parturient paresis in cattle.

Calcium this compound is a cornerstone in veterinary medicine for the rapid correction of hypocalcemia, particularly in cases of milk fever in dairy cows. However, its direct effect on concurrent hypophosphatemia is often minimal to negligible. Experimental evidence consistently demonstrates that while calcium this compound effectively restores serum calcium, it does not significantly increase serum phosphorus levels. This necessitates a combined therapeutic approach when both mineral deficiencies are present.

Comparative Efficacy: this compound vs. Combination Therapies

Clinical studies have consistently shown that the administration of calcium this compound alone does not resolve hypophosphatemia. In a study involving 30 cows with parturient paresis, the group receiving only intravenous calcium this compound showed no significant change in serum inorganic phosphorus concentrations.[1][2] In contrast, groups that received a combination of calcium this compound and sodium phosphate (B84403), either intravenously or through a combination of intravenous and oral routes, exhibited a rapid and significant increase in serum phosphorus levels.[1][2][3]

Another study comparing different treatment protocols for milk fever found that cows treated with calcium this compound alone had little change in their phosphorus profiles.[1] However, the group that received both intravenous calcium this compound and sodium phosphate, supplemented with oral calcium lactate (B86563) and sodium phosphate, showed a marked increase in serum inorganic phosphorus within 20 minutes of treatment.[1][2]

Interestingly, the route of administration and the specific phosphate source can influence the outcomes. One study explored the subcutaneous injection of calcium this compound immediately postpartum and found it may help in stabilizing blood calcium and possibly phosphorus during the postpartum hours, though more research was deemed necessary for conclusive results.[4]

The inclusion of magnesium hypophosphite in a calcium this compound solution did not lead to an increase in serum inorganic phosphorus. In fact, a rapid intravenous infusion of this combination resulted in a significant decrease in mean inorganic phosphorus concentration 3-4 hours after treatment.[5][6]

The following table summarizes the quantitative data from key studies, highlighting the differential effects of various treatments on serum inorganic phosphorus levels.

Treatment GroupInitial Mean Phosphorus (mmol/L)Post-treatment Mean Phosphorus (mmol/L)Time to Peak PhosphorusKey FindingsReference
Calcium this compound (IV)HypophosphatemicNo significant changeN/ALittle to no effect on serum phosphorus.[1][2]
Calcium this compound (IV) + Sodium Phosphate (IV)HypophosphatemicIncreased to normophosphatemic or above20 minutesRapid and significant increase in serum phosphorus.[1][2][3]
Calcium this compound (IV) + Sodium Phosphate (IV & Oral)HypophosphatemicIncreased to normophosphatemic range20 minutesRapid and sustained increase in serum phosphorus.[1][2]
Calcium this compound with Magnesium Hypophosphite (Rapid IV)NormalSignificant decrease 3-4 hours post-treatmentN/ADid not increase, and in fact, decreased serum phosphorus.[5][6]
Calcium this compound (Subcutaneous)Not specifiedPotential stabilizationNot specifiedMay help stabilize postpartum phosphorus levels, but more research is needed.[4]

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the data accurately. Below are the detailed experimental protocols from a representative study comparing calcium this compound alone versus a combination treatment.

Study Design: A controlled clinical trial involving 30 dairy cows diagnosed with parturient paresis (milk fever). The cows were alternately assigned to one of two treatment groups (n=15 per group).

Group A (Calcium this compound Only):

  • Treatment: Intravenous administration of 500 ml of a 40% calcium this compound solution. The solution contained 15.65 g of calcium gluconate and calcium this compound, and 9.85 g of magnesium hypophosphite.

  • Administration: The solution was administered slowly over 10 minutes via an indwelling jugular vein catheter, with continuous monitoring of the heart rate.

Group B (Combination Therapy):

  • Treatment:

    • Intravenous administration of 500 ml of a 40% calcium this compound solution (same as Group A).

    • Immediately following the calcium infusion, intravenous administration of 500 ml of a 10% sodium phosphate solution (yielding 10 g of inorganic phosphorus) over 10 minutes.

    • Oral administration of 80 g of calcium as calcium lactate and 70 g of inorganic phosphorus as sodium phosphate in drinking water.

  • Administration: Intravenous infusions were given slowly via a jugular catheter.

Blood Sampling and Analysis:

  • Blood samples were collected from all cows before treatment and at multiple time points post-treatment (e.g., 10, 20, 40, 60, 90 minutes, and 2, 3, 4, 5, 6, 7, 8, 24, 48, and 72 hours).

  • Serum was separated and analyzed for concentrations of total and ionized calcium, inorganic phosphorus, and magnesium.

Visualizing Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for the comparative study.

ExperimentalWorkflow cluster_enrollment Cow Enrollment cluster_assignment Group Assignment (n=30) cluster_group_a Group A (n=15) cluster_group_b Group B (n=15) cluster_monitoring Monitoring & Data Collection cluster_outcome Outcome Assessment Diagnosis Diagnosis of Parturient Paresis Assignment Alternate Assignment Diagnosis->Assignment TreatmentA IV Calcium this compound (500ml, 40%) Assignment->TreatmentA TreatmentB1 IV Calcium this compound (500ml, 40%) Assignment->TreatmentB1 BloodSampling Blood Sampling (Pre- & Post-treatment) TreatmentA->BloodSampling TreatmentB2 IV Sodium Phosphate (500ml, 10%) TreatmentB3 Oral Calcium Lactate & Sodium Phosphate TreatmentB3->BloodSampling Analysis Serum Analysis (Ca, P, Mg) BloodSampling->Analysis Comparison Compare Serum Phosphorus Levels Analysis->Comparison

Caption: Experimental workflow for comparing the effects of calcium this compound alone versus combination therapy on serum mineral levels in cows with parturient paresis.

Signaling Pathways and Physiological Response

The administration of intravenous calcium this compound leads to a rapid increase in blood calcium levels. This sudden hypercalcemia can suppress the cow's endogenous parathyroid hormone (PTH) secretion. PTH is crucial for mobilizing calcium from bone and increasing phosphorus excretion by the kidneys. The suppression of PTH following calcium infusion may inadvertently hinder the restoration of normal phosphorus levels.

The logical relationship between calcium infusion and its effect on phosphorus homeostasis is depicted in the following diagram.

SignalingPathway cluster_treatment Therapeutic Intervention cluster_physiological_response Physiological Response cluster_outcome Net Effect on Serum Phosphorus CaBoro IV Calcium this compound SerumCa ↑ Serum Calcium CaBoro->SerumCa PTH ↓ Parathyroid Hormone (PTH) Secretion SerumCa->PTH RenalP ↓ Renal Phosphorus Excretion PTH->RenalP BoneP ↓ Phosphorus Mobilization from Bone PTH->BoneP SerumP No Significant Change in Serum Phosphorus RenalP->SerumP BoneP->SerumP

Caption: Logical pathway illustrating how intravenous calcium this compound administration can indirectly affect serum phosphorus homeostasis.

Alternatives for Phosphorus Supplementation

Given that calcium this compound does not address hypophosphatemia, alternative or adjunctive phosphorus sources are necessary. The primary alternatives are various forms of phosphate salts.

  • Sodium Phosphate: As demonstrated in the cited studies, sodium phosphate, administered both intravenously and orally, is effective in raising serum phosphorus levels.[1][2][3]

  • Potassium Phosphate: This is another option for intravenous phosphorus supplementation and is a common formulation in veterinary medicine.[7]

The choice of phosphorus supplement should be based on the specific clinical case, including the severity of hypophosphatemia and the presence of other electrolyte abnormalities.

References

A Comparative Guide to Commercial Borogluconate Preparations for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective treatment of hypocalcemia in livestock, particularly parturient paresis (milk fever) in dairy cows, relies on the rapid and efficient restoration of serum calcium levels. Commercial calcium borogluconate preparations are the cornerstone of therapy, valued for their high solubility and bioavailability.[1][2] This guide provides a comparative overview of different commercial this compound formulations, supported by available data and detailed experimental methodologies for their evaluation.

Comparison of Common Commercial Formulations

Commercial calcium this compound preparations are typically available in 23% and 40% solutions. The choice of preparation often depends on the severity of the hypocalcemia and the preferred route of administration.

Formulation TypeTypical Calcium Content (per 500 mL)Common Administration RoutesKey Characteristics
23% Calcium this compound 10.7 gIntravenous, Subcutaneous, IntramuscularStandard formulation for treating uncomplicated milk fever.[3]
40% Calcium this compound ~18.6 gIntravenous (with caution)Higher concentration for cases requiring more significant calcium supplementation.
Combination Products (e.g., with Magnesium, Phosphorus, Potassium) VariesIntravenous, SubcutaneousDesigned to treat concurrent mineral deficiencies that can occur with hypocalcemia.

Efficacy and Bioavailability

Calcium this compound is favored over other calcium salts in veterinary medicine due to its high solubility, which is enhanced by the chelation of calcium by this compound.[2] This allows for the preparation of concentrated, stable solutions that are less likely to cause tissue irritation upon administration compared to calcium chloride.[2][3]

Intravenous administration of calcium this compound results in a rapid increase in blood calcium levels, typically peaking within 10 to 15 minutes.[4][5] However, this can be followed by a decline in serum calcium, with a potential for relapse within a few hours.[6] The bioavailability of calcium from this compound preparations is generally high, with some estimates suggesting an absorption rate of over 70%.[1]

Subcutaneous administration provides a slower release of calcium into the bloodstream.[3] To facilitate absorption and avoid localized tissue damage, it is recommended to divide the dose over several injection sites, with no more than 125 mL per site.[3]

Experimental Protocols

A standardized protocol is crucial for the comparative evaluation of different this compound preparations. Below is a detailed methodology for a pharmacokinetic and pharmacodynamic study in dairy cattle.

Objective: To compare the bioavailability and physiological response of two different commercial calcium this compound preparations in post-parturient dairy cows.

Animals:

  • A cohort of healthy, post-parturient dairy cows of similar age, breed, and parity.

  • Animals should be acclimatized and housed under standard conditions with free access to water and a controlled diet.

Experimental Design:

  • Randomization: Cows are randomly assigned to treatment groups, with each group receiving a different commercial this compound preparation.

  • Baseline Sampling: A pre-treatment blood sample is collected from the jugular vein of each cow to establish baseline serum calcium, magnesium, and phosphorus levels.

  • Administration: The assigned calcium this compound preparation is administered intravenously at a standardized dose (e.g., 1 ml/kg body weight). The infusion should be given slowly over 10-15 minutes while monitoring for any adverse reactions such as cardiac arrhythmias.[3]

  • Post-Treatment Blood Sampling: Blood samples are collected at regular intervals (e.g., 10, 20, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, and 48 hours) post-administration.

  • Sample Processing and Analysis: Serum is separated from the blood samples and analyzed for total and ionized calcium, as well as magnesium and phosphorus concentrations.

  • Data Analysis: Pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) are calculated and compared between the treatment groups using appropriate statistical methods (e.g., ANOVA). Clinical recovery rates and any incidence of relapse are also recorded and compared.

Calcium Homeostasis Signaling Pathway

The therapeutic effect of this compound preparations is directly linked to the physiological pathways that regulate calcium homeostasis. The following diagram illustrates the key hormonal controls involved in maintaining calcium balance.

CalciumHomeostasis Hypocalcemia Low Blood Calcium (Hypocalcemia) PTH_Gland Parathyroid Glands Hypocalcemia->PTH_Gland Stimulates PTH Parathyroid Hormone (PTH) Secretion PTH_Gland->PTH Bone Bone PTH->Bone Increases Ca2+ Resorption Kidneys Kidneys PTH->Kidneys Increases Ca2+ Reabsorption Hypercalcemia Increased Blood Calcium Bone->Hypercalcemia VitaminD Active Vitamin D (Calcitriol) Production Kidneys->VitaminD Stimulates Kidneys->Hypercalcemia Intestine Small Intestine VitaminD->Intestine Increases Ca2+ Absorption Intestine->Hypercalcemia This compound IV Calcium this compound Administration This compound->Hypercalcemia Directly Elevates

Caption: Hormonal regulation of calcium in response to hypocalcemia.

Experimental Workflow for Comparative Efficacy Study

The following diagram outlines the logical flow of a comparative study for evaluating different this compound preparations.

EfficacyWorkflow Start Study Start: Select Hypocalcemic Subjects Randomize Randomize into Treatment Groups (Prep A, Prep B, Control) Start->Randomize Baseline Collect Baseline Blood Samples Randomize->Baseline Administer Administer this compound Preparations Baseline->Administer Sampling Serial Blood Sampling (0-48 hours) Administer->Sampling Clinical Monitor Clinical Outcomes (Recovery, Relapse) Administer->Clinical Analysis Analyze Serum for Ca, P, Mg Sampling->Analysis PK_PD Pharmacokinetic & Pharmacodynamic Analysis (Cmax, Tmax, AUC) Analysis->PK_PD Stats Statistical Comparison of Groups PK_PD->Stats Clinical->Stats Conclusion Draw Conclusions on Comparative Efficacy Stats->Conclusion

Caption: Workflow for a comparative efficacy study of this compound preparations.

References

The Impact of Borogluconate on Glomerular Filtration Rate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the renal effects of administered substances is paramount. This guide provides a comparative analysis of the in vivo effects of borogluconate on the glomerular filtration rate (GFR), with a focus on contrasting its performance with the more commonly studied calcium gluconate.

This analysis is based on available preclinical and clinical data and aims to provide a clear overview of the current understanding of how these compounds affect renal hemodynamics. While direct comparative studies are limited, this guide synthesizes findings from separate investigations to offer valuable insights.

Quantitative Data Summary

SubstanceAnimal Model/SubjectDosage and AdministrationObserved Effect on GFRQuantitative ChangeReference
Calcium this compound SheepInfusion (dosage not specified)Decreased Data not available[1]
Calcium Gluconate Normotensive male volunteersIntravenous infusionIncreased Statistically significant (P < 0.01)[2]

Experimental Protocols

Accurate in vivo assessment of GFR is crucial for evaluating the renal effects of test compounds. The following is a detailed methodology for a key experimental protocol used in many preclinical studies, the Fluorescein Isothiocyanate (FITC)-Inulin clearance method in mice.[3][4][5][6]

In Vivo GFR Measurement Using FITC-Inulin Clearance

This method provides a reliable and non-radioactive means of determining GFR in conscious mice.

1. Preparation of FITC-Inulin Solution:

  • Prepare a 5% solution of FITC-inulin in sterile 0.9% saline.

  • To ensure the removal of any unbound FITC, dialyze the solution against a large volume of 0.9% saline for 24 hours at 4°C using a dialysis membrane with a molecular weight cutoff of 1 kDa.[3]

  • Sterilize the final solution by passing it through a 0.22 µm filter.

2. Animal Preparation and Injection:

  • Acclimatize conscious mice to the experimental setup to minimize stress.

  • Briefly anesthetize the mouse using isoflurane.

  • Administer a single bolus of the prepared FITC-inulin solution (typically 3.74 µL/g body weight) via retro-orbital or intravenous injection.[3]

3. Blood Sampling:

  • Collect small blood samples (approximately 2-10 µL) from the saphenous vein or tail vein at multiple time points post-injection.[3] Typical time points include 3, 5, 7, 10, 15, 35, 55, and 75 minutes.

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Dilute the plasma samples in a suitable buffer (e.g., phosphate-buffered saline).

  • Measure the fluorescence of the plasma samples using a fluorospectrometer with appropriate excitation and emission wavelengths for FITC.

5. GFR Calculation:

  • The plasma clearance of FITC-inulin is calculated using a two-compartment model of exponential decay.[3] The GFR is determined from the decay curve of plasma fluorescence over time.

Signaling Pathways and Mechanisms

The differential effects of this compound and calcium gluconate on GFR likely stem from their distinct interactions with renal vascular and tubular signaling pathways.

Proposed Signaling Pathway for Calcium Gluconate-Induced GFR Increase

The diagram below illustrates the proposed mechanism by which calcium gluconate may increase GFR, based on findings that its infusion leads to an increase in renal prostaglandins (B1171923).[2] Vasodilatory prostaglandins, such as PGE2 and PGI2, are known to increase renal blood flow and GFR.[7][8][9][10]

GFR_Signaling_Pathway cluster_0 Renal Vasculature Calcium_Gluconate Calcium Gluconate Infusion Prostaglandin_Production ↑ Renal Prostaglandin (PGE2, PGI2) Production Calcium_Gluconate->Prostaglandin_Production Stimulates Afferent_Arteriole_Dilation Afferent Arteriole Vasodilation Prostaglandin_Production->Afferent_Arteriole_Dilation Leads to Increased_RBF ↑ Renal Blood Flow (RBF) Afferent_Arteriole_Dilation->Increased_RBF Increased_GFR ↑ Glomerular Filtration Rate (GFR) Increased_RBF->Increased_GFR GFR_Experimental_Workflow Start Start: Acclimatize Animals Baseline_GFR Measure Baseline GFR (e.g., FITC-Inulin Clearance) Start->Baseline_GFR Compound_Admin Administer Test Compound (e.g., this compound Infusion) Baseline_GFR->Compound_Admin Post_Treatment_GFR Measure Post-Treatment GFR Compound_Admin->Post_Treatment_GFR Data_Analysis Data Analysis and Comparison (Baseline vs. Post-Treatment) Post_Treatment_GFR->Data_Analysis Conclusion Conclusion on GFR Effect Data_Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as borogluconate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle the material correctly to minimize exposure risks.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[1][2]
Body Protection A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]

Safe Handling Procedures:

  • Work in a well-ventilated area.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Do not eat, drink, or smoke while handling the product.[3]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be carried out in compliance with federal, state, and local regulations.[4] Improper disposal can lead to environmental contamination.

Unused Product Disposal:

  • Containment: Keep the chemical in suitable and closed containers for disposal.[2]

  • Professional Disposal: Arrange for the removal of the material by a licensed chemical destruction plant.[2] Alternatively, controlled incineration with flue gas scrubbing is a viable option.[2]

  • Prohibited Actions:

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

    • Do not discharge into sewer systems or drains.[1][2][3] Discharge into the environment must be avoided.[2]

Contaminated Packaging Disposal:

  • Decontamination: Containers can be triple-rinsed (or equivalent).[2]

  • Recycling or Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[2]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill.[2]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable option for combustible packaging materials.[2]

Spill Cleanup and Disposal:

  • Ensure Safety: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2] Remove all sources of ignition.[2]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[2]

  • Cleanup:

    • Collect and arrange for disposal.[2]

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

    • For liquid spills, contain the material and use a shovel to put the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and dispose of as per law.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Borogluconate_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Procedures cluster_final Completion start Start: this compound Waste Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type unused_product Unused Product waste_type->unused_product Unused Product contaminated_packaging Contaminated Packaging waste_type->contaminated_packaging Contaminated Packaging spill_material Spill Material waste_type->spill_material Spill Material collect_waste Collect in a suitable, closed, and labeled container unused_product->collect_waste rinse_container Triple-rinse container contaminated_packaging->rinse_container spill_material->collect_waste licensed_disposal Arrange for disposal by a licensed chemical waste facility or controlled incineration collect_waste->licensed_disposal end End: Disposal Complete licensed_disposal->end recycle_recondition Offer for recycling or reconditioning rinse_container->recycle_recondition puncture_landfill Puncture and dispose of in a sanitary landfill rinse_container->puncture_landfill recycle_recondition->end puncture_landfill->end

This compound Disposal Decision Workflow

References

Essential Safety and Handling Protocols for Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Borogluconate, a substance commonly used in laboratory and veterinary settings. Adherence to these protocols will minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound in both its solid (powder) and solution forms. It is crucial to select the appropriate PPE based on the specific laboratory procedures and potential for exposure.

Protection Type This compound Powder This compound Solution Applicable Standards
Eye/Face Protection Tightly fitting safety goggles or a face shield.Safety glasses with side shields. Use goggles or a face shield if splashing is likely.[1][2]EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, vinyl, or latex) and a lab coat or protective clothing.[2][3]Disposable gloves (nitrile, vinyl, or latex).[1] A lab coat or scrubs should be worn.[4]EU Directive 89/686/EEC and EN 374 for gloves.[2]
Respiratory Protection A full-face respirator with a particulate filter is recommended if exposure limits are exceeded or if dust is generated and ventilation is inadequate.[2][3]Generally not required with adequate ventilation. If aerosols are generated, use a respirator with a particulate filter.[5]NIOSH-approved (e.g., N95 or better).[3]
Footwear Closed-toe shoes must be worn.[4]Closed-toe shoes are required.[4]N/A

Experimental and Handling Protocols

General Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] For powdered forms, use appropriate exhaust ventilation where dust can form.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1][5] Do not eat, drink, or smoke in handling areas.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][5] Keep containers tightly closed to prevent contamination.[3][5]

Handling this compound Powder:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Minimize dust generation during weighing and transfer.[3][5] Use a chemical fume hood if available.

  • Spill Cleanup: In case of a spill, evacuate unnecessary personnel.[1][2] Avoid creating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1] Clean the spill area with water.[5]

Handling this compound Solution (Veterinary Use):

  • Preparation for Administration: The solution should be warmed to body temperature before administration.[6][7] Use aseptic techniques for all procedures.[7][8]

  • Administration: Administer via slow intravenous or subcutaneous injection.[6][8] For subcutaneous administration, it is recommended to divide the dose over several sites and gently massage the injection sites.[6]

  • Accidental Self-Injection: Care should be taken to avoid accidental self-injection. If it occurs, seek medical advice immediately.[6]

First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing.[5] Wash the affected area with soap and plenty of water.[1][5] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen or artificial respiration.[1][2] Seek medical attention.[1][5]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Unused this compound should be kept in its original, closed container and disposed of as chemical waste.[1][2] Do not allow the product to enter drains or water sources.[1][5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be collected in a labeled, sealed container for hazardous waste disposal.[9]

  • Veterinary Waste: Any unused veterinary medicinal product or waste materials derived from its use should be disposed of in accordance with local requirements.[6] Partially used vials should be discarded as they contain no preservative.[7][8]

Logical Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

Borogluconate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_disposal Waste & Disposal start Start: Assess Task & Potential Exposure ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe workspace Prepare Clean & Ventilated Workspace ppe->workspace handle_powder Handle Powder: Minimize Dust Generation workspace->handle_powder For Solid Form handle_solution Handle Solution: Avoid Splashes workspace->handle_solution For Liquid Form spill Spill Occurs? handle_powder->spill handle_solution->spill spill_response Execute Spill Response Protocol spill->spill_response Yes use Perform Laboratory Procedure or Veterinary Administration spill->use No decontaminate Decontaminate Workspace spill_response->decontaminate use->decontaminate dispose_waste Segregate & Dispose of Waste (Chemical & Contaminated PPE) decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands finish End wash_hands->finish

Caption: this compound Handling Workflow Diagram.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.